Corticorelin
Description
Properties
Key on ui mechanism of action |
Corticotropin-releasing factor is produced by neuroendocrine cells in the paraventricular nucleus of the hypothalamus and is released from neurosecretory terminals of these neurons into the primary capillary plexus of the hypothalamo-hypophyseal portal system. The portal system carries the Corticotropin-releasing hormone(CRH) to the anterior lobe of the pituitary where it stimulates the secretion of corticotropin (ACTH) and other biologically active substances. |
|---|---|
CAS No. |
86784-80-7 |
Molecular Formula |
C208H344N60O63S2 |
Molecular Weight |
4757 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t106-,107-,108-,109-,110-,111-,112-,113+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,160-,161-,162-,163-,164-/m0/s1 |
InChI Key |
GBONBLHJMVUBSJ-FAUHKOHMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
sequence |
One Letter Code: SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII-NH2 |
Synonyms |
Human CRF; Human corticotropin-releasing factor |
Origin of Product |
United States |
Foundational & Exploratory
Corticorelin's Interaction with the CRHR1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of corticorelin, a synthetic analog of corticotropin-releasing hormone (CRH), at the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). This compound plays a pivotal role in the physiological response to stress through its interaction with CRHR1, a class B G-protein coupled receptor (GPCR). Understanding the intricacies of this interaction, from receptor binding and signal transduction to downstream cellular responses, is crucial for the development of novel therapeutics targeting stress-related disorders.
Quantitative Pharmacology of this compound at CRHR1
The binding affinity and functional potency of this compound (ovine and human/rat CRF) at the CRHR1 receptor have been characterized in various in vitro systems. This data is essential for understanding the dose-dependent effects of this compound and for the design of experiments investigating its mechanism of action.
| Parameter | Ligand | Cell Line/Tissue | Value | Reference |
| Binding Affinity (Kd) | Ovine CRF ([125I]Tyr0-ovine CRF) | Human Neuroblastoma SH-SY5Y cells | 0.2 nM | [1] |
| Ovine CRF ([125I]Tyr0-ovine CRF) | Human Neuroblastoma IMR-32 cells | ~0.8 nM | [2] | |
| Functional Potency (EC50) | Human/Rat CRF (cAMP accumulation) | Human Neuroblastoma SH-SY5Y cells | 2.34 nM (pEC50 = 8.63) | [1] |
| Ovine CRF (cAMP accumulation) | Human Neuroblastoma SH-SY5Y cells | 1.55 nM (pEC50 = 8.81) | [1] | |
| CRF (cAMP production) | Human Neuroblastoma IMR-32 cells | ~4 nM | [2] |
CRHR1 Signaling Pathways Activated by this compound
Upon binding of this compound, the CRHR1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. While the canonical pathway involves the Gαs protein and subsequent production of cyclic AMP (cAMP), CRHR1 can also signal through alternative, G-protein-dependent and independent pathways. This pleiotropic signaling contributes to the diverse physiological effects of this compound.
Canonical Gαs-cAMP-PKA Signaling Pathway
The primary and most well-characterized signaling pathway activated by this compound at the CRHR1 receptor is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[3][4] This pathway is fundamental to the endocrine response to stress, culminating in the synthesis and release of glucocorticoids.
Alternative Signaling Pathways
In addition to the canonical Gs-cAMP pathway, this compound-activated CRHR1 can couple to other G proteins and initiate distinct signaling cascades, leading to a wider range of cellular responses. The specific pathway activated can be cell-type dependent.
CRHR1 activation can also lead to the stimulation of the PLC/PKC pathway. This pathway is important for modulating neuronal activity and other cellular processes.
CRHR1 signaling can also converge on the MAPK/ERK pathway, which is critical for regulating gene expression, cell proliferation, and differentiation.
Experimental Protocols
The characterization of this compound's action on CRHR1 relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two key experiments: the radioligand binding assay for determining binding affinity and the cAMP functional assay for assessing receptor activation.
Radioligand Binding Assay (Saturation)
This assay measures the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., [125I]Tyr0-ovine CRF) to CRHR1.
Objective: To determine the Kd and Bmax of this compound for the CRHR1 receptor.
Materials:
-
Cells or tissues expressing CRHR1
-
Radiolabeled this compound (e.g., [125I]Tyr0-ovine CRF)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing CRHR1 in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
For total binding: A range of concentrations of radiolabeled this compound.
-
For non-specific binding: The same range of concentrations of radiolabeled this compound plus a high concentration of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).
Objective: To determine the EC50 of this compound for CRHR1-mediated cAMP production.
Materials:
-
CRHR1-expressing cells
-
This compound
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Workflow:
Procedure:
-
Cell Seeding: Seed CRHR1-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Assay Preparation: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control for basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
Conclusion
This compound's mechanism of action at the CRHR1 receptor is a complex process involving multiple signaling pathways that are crucial for the body's response to stress. A thorough understanding of its binding kinetics, the intricacies of its signaling cascades, and the cellular consequences of receptor activation is paramount for the rational design and development of novel therapeutic agents targeting the CRH system for the treatment of anxiety, depression, and other stress-related pathologies. The experimental protocols and data presented in this guide provide a foundational framework for researchers in this field.
References
- 1. Functional, endogenously expressed corticotropin-releasing factor receptor type 1 (CRF1) and CRF1 receptor mRNA expression in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional corticotropin-releasing factor receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Corticorelin in the Orchestration of the Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticorelin, also known as Corticotropin-Releasing Hormone (CRH), is a 41-amino acid neuropeptide that plays a pivotal role in the integration of the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Synthesized primarily in the paraventricular nucleus (PVN) of the hypothalamus, this compound is the principal regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a cornerstone of the mammalian stress response.[1][3] Dysregulation of the this compound system is implicated in the pathophysiology of numerous stress-related disorders, including major depression, anxiety disorders, and post-traumatic stress disorder (PTSD), making it a critical target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the biological function of this compound in the stress response, detailing its signaling pathways, physiological effects, and the experimental methodologies used to investigate its function.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The Core of the Stress Response
The HPA axis is a complex set of direct influences and feedback interactions among three endocrine glands: the hypothalamus, the pituitary gland, and the adrenal glands. This axis is the central stress response system.
In response to a stressor, whether physical or psychological, neurons in the PVN of the hypothalamus synthesize and secrete this compound into the hypophyseal portal system.[1] this compound travels to the anterior pituitary gland where it binds to its primary receptor, the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), on corticotroph cells.[5] This binding stimulates the synthesis and release of Adrenocorticotropic Hormone (ACTH) into the systemic circulation.[1][5] ACTH then acts on the adrenal cortex, stimulating the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.[1]
Glucocorticoids are the final effectors of the HPA axis, mediating a wide range of physiological responses to stress, including metabolic, cardiovascular, and immune adjustments.[1] To maintain homeostasis, glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary, inhibiting the production and release of this compound and ACTH, respectively.[4]
This compound Signaling Pathways
This compound exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): CRHR1 and CRHR2.[3][5] These receptors share approximately 70% amino acid identity but exhibit different ligand affinities and are differentially distributed throughout the brain and peripheral tissues.[6]
CRHR1 Signaling
CRHR1 is the primary receptor for this compound in the anterior pituitary and is widely expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[5] Upon this compound binding, CRHR1 predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][8] Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including the gene for proopiomelanocortin (POMC), the precursor to ACTH.[6]
In addition to the canonical Gαs/cAMP/PKA pathway, CRHR1 can also couple to other G-proteins, such as Gαq/11, activating the phospholipase C (PLC) pathway.[7][9] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9] The activation of these alternative pathways allows for a more complex and nuanced cellular response to this compound.
CRHR2 Signaling
CRHR2 is predominantly expressed in subcortical regions and the periphery and has a higher affinity for urocortins, a family of peptides related to this compound, than for this compound itself.[5] The signaling pathways activated by CRHR2 are similar to those of CRHR1, including the activation of the Gαs/cAMP/PKA and Gαq/PLC/PKC pathways.[7][10] However, the downstream effects of CRHR2 activation are often distinct from and can even oppose those of CRHR1. For instance, while CRHR1 activation is generally associated with anxiogenic (anxiety-producing) effects, CRHR2 activation has been linked to anxiolytic (anxiety-reducing) and stress-coping behaviors.[11]
Quantitative Data on this compound and HPA Axis Hormones in Stress
The following tables summarize quantitative data on this compound, ACTH, and cortisol levels in various physiological and pathological states.
Table 1: Cerebrospinal Fluid (CSF) this compound Concentrations in Humans
| Condition | Mean CSF this compound (pg/mL) | Reference |
| Healthy Controls | 22-25 | [12] |
| Post-Traumatic Stress Disorder (PTSD) | 27.5 - 30.9 | [13] |
| Fibromyalgia (without abuse history) | 35.0 - 38.9 | [12] |
Table 2: ACTH and Cortisol Responses to CRH Stimulation Test in Cushing's Syndrome
| Parameter | Optimal Cut-off for Cushing's Disease | Sensitivity (%) | Specificity (%) | AUC | Reference |
| % ACTH Increase at 30 min | ≥31% | 83 | 85 | 0.81 | |
| % Cortisol Increase at 30 min | ≥12% | 82 | 89 | 0.86 | |
| % ACTH Increase at 15 min | >115% | 67 | 83 | 0.75 | [14] |
| % Cortisol Increase at 60 min | >86% | 75 | 78 | 0.71 | [14] |
Table 3: HPA Axis Hormone Responses in Critical Illness
| Phase of Illness | Plasma ACTH (pg/mL) | Plasma Free Cortisol (µg/dL) | ACTH Response to CRH (pg/mL·min) | Reference |
| Healthy Subjects | 24.8 ± 3.6 | 0.58 ± 0.05 | 4120 ± 688 | [15] |
| Acute Phase | 25.5 ± 1.6 | 3.11 ± 0.27 | 5149 ± 848 | [15] |
| Subacute Phase | - | - | 2333 ± 387 | [15] |
| Prolonged Phase | - | - | 2441 ± 685 | [15] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Measurement
This protocol outlines a sandwich ELISA for the quantification of this compound in biological samples.
Materials:
-
High-binding 96-well microplate
-
Capture antibody (anti-Corticorelin)
-
Detection antibody (biotinylated anti-Corticorelin)
-
Recombinant this compound standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in PBS and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[16]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.[17]
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare a serial dilution of the this compound standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[16]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.[17]
-
Washing: Repeat the washing step, with a final soak in wash buffer for 1-2 minutes.[17]
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 10-15 minutes at room temperature in the dark.[17]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[17]
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
In Situ Hybridization for this compound mRNA Detection
This protocol describes the detection of this compound mRNA in tissue sections using non-radioactive in situ hybridization.
Materials:
-
Tissue sections (cryostat or paraffin-embedded)
-
Digoxigenin (DIG)-labeled RNA probe for this compound mRNA
-
Hybridization buffer
-
Wash solutions (e.g., SSC buffers)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate
-
Microscope
Procedure:
-
Tissue Preparation: Prepare tissue sections and mount them on slides.
-
Pre-hybridization: Treat the sections with proteinase K to improve probe penetration, followed by acetylation to reduce non-specific binding.
-
Hybridization: Apply the DIG-labeled this compound RNA probe in hybridization buffer to the sections. Incubate overnight at an elevated temperature (e.g., 65°C) in a humidified chamber.[18]
-
Post-hybridization Washes: Perform a series of stringent washes with SSC buffers to remove unbound probe.
-
Immunodetection: Block non-specific antibody binding with a blocking solution. Incubate the sections with an anti-DIG-AP antibody.
-
Washing: Wash the sections to remove unbound antibody.
-
Substrate Reaction: Apply the NBT/BCIP substrate to the sections. The alkaline phosphatase will convert the substrate into a colored precipitate, indicating the location of the this compound mRNA.
-
Visualization: Mount the slides and visualize the results under a microscope.
Conclusion and Future Directions
This compound is a critical mediator of the stress response, acting through the HPA axis and a complex network of signaling pathways within the central nervous system. The dysregulation of the this compound system is a key factor in the development of stress-related psychiatric and endocrine disorders. The development of selective CRHR1 antagonists has shown promise in preclinical studies for the treatment of anxiety and depression.[15] Future research should continue to elucidate the intricate molecular mechanisms of this compound signaling and its interaction with other neurotransmitter systems. A deeper understanding of these processes will be instrumental in the development of novel and more effective therapeutic strategies for a wide range of stress-related pathologies.
References
- 1. Corticotropin-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone (CRH) in psychiatry: from stress to psychopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the corticotropin-releasing hormone and its receptors in the regulation of stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. karger.com [karger.com]
- 7. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 9. THE MOLECULAR PHYSIOLOGY OF CRH NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of CRHR2 exerts an inhibitory effect on the expression of collapsin response mediator protein 3 in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen regulation of corticotropin-releasing hormone receptor 2 (CRHR2) mRNA expression and receptor binding in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebrospinal Fluid Corticotropin-Releasing Factor Concentration is Associated with Pain but not Fatigue Symptoms in Patients with Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated CSF Corticotropin-Releasing Factor Concentrations in Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RELIABILITY OF THE CORTICOTROPIN RELEASING HORMONE STIMULATION TEST FOR DIFFERENTIATING BETWEEN ACTH DEPENDENT AND INDEPENDENT CUSHING SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACTH and cortisol responses to CRH in acute, subacute, and prolonged critical illness: a randomized, double-blind, placebo-controlled, crossover cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mabtech.com [mabtech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of Corticorelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticorelin, a synthetic form of ovine corticotropin-releasing hormone (oCRH), represents a pivotal tool in the diagnostic armamentarium for disorders of the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It delves into the seminal research that led to its identification, its mechanism of action, and the intricate signaling pathways it modulates. Detailed experimental protocols that were instrumental in its characterization are provided, alongside a quantitative summary of its pharmacological properties. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and neuroendocrinology.
Discovery and History
The journey to the discovery of this compound is rooted in the quest to understand the regulation of the HPA axis. In 1981, a landmark paper by Wylie Vale and his colleagues at the Salk Institute reported the isolation and characterization of a 41-amino acid peptide from ovine hypothalamic extracts.[1][2] This peptide, named corticotropin-releasing factor (CRF), or more formally corticotropin-releasing hormone (CRH), was shown to be a potent stimulator of adrenocorticotropic hormone (ACTH) and β-endorphin secretion from cultured anterior pituitary cells.[1]
The synthetic version of this ovine CRH is known as this compound.[3][4] This discovery was the culmination of years of research and the processing of hundreds of thousands of sheep hypothalami.[2] The characterization of CRH opened up new avenues for diagnosing and understanding disorders related to the HPA axis, such as Cushing's syndrome.[5][6] this compound ovine triflutate is the commercially available synthetic form of oCRH used for diagnostic purposes.[7]
Mechanism of Action
This compound exerts its physiological effects by mimicking the action of endogenous CRH. It binds to and activates specific G-protein coupled receptors, primarily the corticotropin-releasing hormone receptor type 1 (CRHR1), located on the surface of corticotroph cells in the anterior pituitary gland.[3][6]
Upon binding, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of ACTH from the corticotrophs.[8]
Released ACTH then travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, predominantly cortisol in humans.[3][6] This cascade of events forms the basis of the this compound stimulation test, which assesses the integrity of the pituitary-adrenal axis.
Signaling Pathways
The signaling cascade initiated by this compound binding to CRHR1 is complex and involves multiple downstream effectors. The primary pathway involves the Gs-adenylyl cyclase-cAMP-PKA axis. However, evidence suggests that CRH receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of the phospholipase C (PLC) pathway. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
The diagram below illustrates the primary signaling pathway of this compound.
Caption: this compound signaling pathway in anterior pituitary corticotrophs.
Quantitative Data
The following tables summarize the key quantitative data for this compound (ovine CRH).
Table 1: Binding Affinity and Potency
| Parameter | Value | Species | Tissue/Cell Type | Reference |
| Binding Affinity (Kd) | ~1 nmol/L | Ovine | Fetal Anterior Pituitary | [3] |
| In Vivo Potency (ACTH Release) | ||||
| Threshold Dose | 0.03 mcg/kg | Human | - | [7] |
| Half-maximal Dose (ED50) | 0.3 - 1.0 mcg/kg | Human | - | [7] |
| Maximally Effective Dose | 3 - 10 mcg/kg | Human | - | [7] |
Table 2: Pharmacokinetics in Humans
| Parameter | Value | Reference |
| Elimination Half-life | Biphasic: 11.6 ± 1.5 min (fast), 73 ± 8 min (slow) | [7] |
| Volume of Distribution (Vd) | 6.2 ± 0.5 L | [7] |
| Onset of Action (ACTH increase) | 2 minutes | [7] |
| Time to Peak ACTH | 10 - 15 minutes | [7] |
| Onset of Action (Cortisol increase) | Within 10 minutes | [7] |
| Time to Peak Cortisol | 30 - 60 minutes | [7] |
Table 3: Clinical Response to this compound Stimulation Test (1 mcg/kg IV)
| Population | Basal ACTH | Basal Cortisol | ACTH Response | Cortisol Response | Diagnosis | Reference |
| Normal Subjects | Normal | Normal | Rapid & Sustained Increase | Parallel Increase | Normal HPA Axis | [7] |
| Cushing's Disease | High | High | Increased | Increased | Pituitary ACTH Source | [5] |
| Ectopic ACTH Syndrome | Very High | High | Little to No Response | Little to No Response | Ectopic ACTH Source | [5] |
Experimental Protocols
The characterization of this compound relied on a series of key experimental protocols. The following provides an overview of the methodologies employed.
In Vitro Bioassay for ACTH Secretion
This assay was crucial for the initial identification and purification of oCRH.
References
- 1. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of cyclic AMP accumulation and corticotropin release by synthetic ovine corticotropin-releasing factor in rat anterior pituitary cells: site of glucocorticoid action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of rat hypothalamic corticotropin-releasing factor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of Corticorelin Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticorelin, a synthetic analogue of corticotropin-releasing hormone (CRH), is a critical tool in endocrinological research and diagnostics.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound administration, with a focus on its mechanism of action, impact on the hypothalamic-pituitary-adrenal (HPA) axis, and its application in the differential diagnosis of endocrine disorders. Detailed experimental protocols, quantitative data on hormonal responses, and visualizations of key signaling pathways are presented to support advanced research and drug development.
Introduction
This compound, available as this compound ovine triflutate, mimics the action of endogenous CRH, the primary regulator of the HPA axis.[1][2][4] Its administration serves as a potent stimulus for the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland.[3][4][5] This, in turn, stimulates the adrenal cortex to produce and secrete cortisol.[1][2][4] This predictable physiological cascade makes this compound an invaluable diagnostic agent, particularly in differentiating between pituitary and ectopic sources of ACTH-dependent Cushing's syndrome.[2][5][6]
Mechanism of Action
Upon intravenous administration, this compound binds to CRH receptors (CRHRs), which are G protein-coupled receptors located on the surface of corticotrophs in the anterior pituitary.[1][3] There are two main subtypes, CRHR1 and CRHR2, which, upon activation, trigger intracellular signaling cascades.[7][8]
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8][9] This cascade ultimately results in the transcription of the pro-opiomelanocortin (POMC) gene and the secretion of its cleavage products, including ACTH.[8][9]
Signaling Pathway Diagram
Physiological Effects on the HPA Axis
The administration of this compound elicits a robust and predictable response from the HPA axis, characterized by a rapid increase in plasma ACTH followed by a rise in cortisol levels.
Hormonal Response
-
ACTH: Plasma ACTH levels begin to rise within 2 minutes of this compound injection.[4][5][10] Peak ACTH concentrations are typically observed between 15 and 60 minutes post-administration.[11][12]
-
Cortisol: The increase in plasma cortisol follows the rise in ACTH, with levels beginning to elevate within 10 minutes.[4][5][10][13] Peak cortisol concentrations are generally reached between 30 and 120 minutes after administration.[11][12]
-
Other Pro-opiomelanocortin (POMC) Peptides: this compound administration also leads to the release of other POMC-derived peptides, such as β- and γ-lipotropins and β-endorphin.[5][13]
Cardiovascular Effects
At the standard diagnostic dose of 1 mcg/kg, cardiovascular effects are generally mild and transient. However, dose-dependent cardiovascular responses have been observed:
-
Flushing: A common adverse effect is flushing of the face, neck, and upper chest.[6]
-
Hypotension and Tachycardia: Higher doses (>1 mcg/kg) can be associated with transient hypotension and tachycardia.[6][13] These effects typically occur within 2 to 3 minutes of injection and can last for 30 to 60 minutes.[6][13] Administering the drug as a 30- to 60-second infusion rather than a bolus injection can mitigate these effects.[12][13]
Other Physiological Effects
Other less common, dose-dependent adverse effects include a metallic taste, dizziness, and an urge to inspire (dyspnea).[6]
Quantitative Data on Hormonal Response
The following tables summarize the expected hormonal responses to this compound administration in healthy individuals. It is important to note that basal and peak responses can vary depending on the time of day (AM vs. PM) of administration.[6][13]
| Hormone | Time to Onset | Time to Peak Concentration | Duration of Elevation |
| ACTH | 2 minutes[4][5][10] | 15 - 60 minutes[11][12] | Up to 2 hours[12][14] |
| Cortisol | Within 10 minutes[4][5][10][13] | 30 - 120 minutes[11][12] | Up to 2 hours[12][14] |
Table 1: General Hormonal Response Timeline to this compound (1 mcg/kg IV)
| Time Point | Plasma ACTH (pg/mL) | Plasma Cortisol (mcg/dL) |
| Baseline (AM) | Varies | Varies |
| Peak (AM) | Dose-dependent increase | Dose-dependent increase |
| Baseline (PM) | Lower than AM | Lower than AM |
| Peak (PM) | Lower than AM peak | Lower than AM peak |
Table 2: Illustrative Dose-Response and Circadian Influence on Hormonal Levels (Note: Specific values are highly dependent on the individual and the assay used. This table illustrates the general trend.)
Experimental Protocols
The standard experimental protocol for the this compound stimulation test is crucial for accurate diagnostic interpretation.
Patient Preparation
-
Patients should discontinue any recent or current corticosteroid therapy, as this can blunt the ACTH response to this compound.[4][15]
-
Concurrent use of heparin is not recommended due to the potential for significant hypotensive reactions.[4][6][11][15]
Reconstitution and Administration
-
Reconstitution: Reconstitute the lyophilized this compound powder (100 mcg) with 2 mL of 0.9% Sodium Chloride Injection, USP, to yield a final concentration of 50 mcg/mL.[4][10][12][16] To avoid bubble formation, the vial should be rolled gently to dissolve the contents, not shaken.[4][12][16]
-
Dosage: The standard dose is 1 mcg/kg of body weight.[2][4][6][11][15] Doses exceeding 1 mcg/kg are not recommended.[11][12][13][15]
-
Administration: Administer the calculated dose intravenously over 30 to 60 seconds.[4][6][12][15]
Blood Sampling
-
Baseline: Obtain two venous blood samples: one 15 minutes before administration and another immediately prior to the injection to establish baseline ACTH and cortisol concentrations.[4][6][10][15]
-
Post-Administration: Collect venous blood samples at 15, 30, and 60 minutes after this compound administration to assess the ACTH and cortisol response.[4][6][10][15]
Experimental Workflow Diagram
Diagnostic Interpretation in Cushing's Syndrome
The primary clinical application of the this compound stimulation test is to differentiate between pituitary-dependent Cushing's disease and ectopic ACTH syndrome in patients with ACTH-dependent hypercortisolism.[6][10][13][14]
-
Cushing's Disease (Pituitary Origin): Patients with Cushing's disease typically exhibit an exaggerated or increased plasma ACTH and cortisol response to this compound administration.[6][10][13][14] This indicates that the pituitary corticotroph adenoma is responsive to CRH stimulation.
-
Ectopic ACTH Syndrome: In most cases of ectopic ACTH syndrome, where a non-pituitary tumor is producing ACTH, there is little to no response in plasma ACTH and cortisol levels following this compound administration.[6][10][13][14] This is because the ectopic source of ACTH is generally not responsive to CRH.
Logical Relationship Diagram for Diagnostic Interpretation
Conclusion
This compound is a powerful pharmacological agent with well-defined physiological effects, primarily centered on the stimulation of the HPA axis. Its utility as a diagnostic tool is underscored by the distinct responses observed in different pathological states of ACTH-dependent hypercortisolism. A thorough understanding of its mechanism of action, the nuances of its administration protocol, and the quantitative aspects of the hormonal response is essential for researchers, scientists, and drug development professionals working in the field of endocrinology and related disciplines. This guide provides a foundational resource to support such endeavors.
References
- 1. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 2. What is this compound Ovine Triflutate used for? [synapse.patsnap.com]
- 3. pillintrip.com [pillintrip.com]
- 4. mims.com [mims.com]
- 5. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mims.com [mims.com]
- 11. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 12. drugs.com [drugs.com]
- 13. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. DailyMed - ACTHREL- this compound ovine triflutate injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
A Structural and Functional Dissection of Human versus Ovine Corticorelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin, a 41-amino acid peptide identical to Corticotropin-Releasing Hormone (CRH), is the principal neuroregulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the endocrine, autonomic, and behavioral responses to stress.[1][2] Synthetic versions of both human and ovine this compound are utilized in clinical and research settings, with notable differences in their bioactivity and metabolic stability. This technical guide provides a detailed comparative analysis of the structural and functional characteristics of human and ovine this compound, offering valuable insights for researchers and professionals in drug development.
Primary Structure and Comparative Analysis
Human and ovine this compound are both 41-amino acid peptides.[3][4] The primary structural difference lies in seven amino acid substitutions, which are detailed in the table below.[3]
Table 1: Amino Acid Sequence Comparison of Human and Ovine this compound
| Position | Human this compound | Ovine this compound |
| 1 | Ser | Ser |
| 2 | Glu | Gln |
| 3 | Glu | Glu |
| 4 | Pro | Pro |
| 5 | Pro | Pro |
| 6 | Ile | Ile |
| 7 | Ser | Ser |
| 8 | Leu | Leu |
| 9 | Asp | Asp |
| 10 | Leu | Leu |
| 11 | Thr | Thr |
| 12 | Phe | Phe |
| 13 | His | His |
| 14 | Leu | Leu |
| 15 | Leu | Leu |
| 16 | Arg | Arg |
| 17 | Glu | Glu |
| 18 | Val | Val |
| 19 | Leu | Leu |
| 20 | Glu | Glu |
| 21 | Met | Met |
| 22 | Ala | Thr |
| 23 | Arg | Lys |
| 24 | Ala | Ala |
| 25 | Glu | Asp |
| 26 | Gln | Gln |
| 27 | Leu | Leu |
| 28 | Ala | Ala |
| 29 | Gln | Gln |
| 30 | Gln | Gln |
| 31 | Ala | Ala |
| 32 | His | His |
| 33 | Ser | Ser |
| 34 | Asn | Asn |
| 35 | Arg | Arg |
| 36 | Lys | Lys |
| 37 | Leu | Leu |
| 38 | Met | Leu |
| 39 | Glu | Asp |
| 40 | Ile | Ile |
| 41 | Ile | Ala |
Receptor Binding Affinity and Functional Implications
This compound exerts its biological effects through two main G-protein coupled receptors, CRH Receptor 1 (CRF1) and CRH Receptor 2 (CRF2).[5][6] Both human and ovine this compound bind with high, sub-nanomolar affinity to the CRF1 receptor.[7] However, a significant difference in their bioactivity arises from their interaction with the CRH-Binding Protein (CRH-BP). Human CRH-BP binds human/rat CRH with high affinity (IC50 = 0.5 nM), effectively sequestering it and modulating its availability. In contrast, ovine CRH binds to human CRH-BP with a much lower affinity (IC50 = 470 nM).[7] This reduced binding to CRH-BP results in a longer plasma half-life and more prolonged and potent biological activity of ovine this compound in humans compared to the human peptide.[8][9]
Table 2: Comparative Binding Affinities of Human and Ovine this compound
| Ligand | Receptor/Binding Protein | Binding Affinity (IC50) | Reference |
| Human this compound | Human CRF1 Receptor | ~1-1.6 nM | [7] |
| Ovine this compound | Human CRF1 Receptor | ~1-1.6 nM | [7] |
| Human this compound | Human CRH-Binding Protein | 0.5 nM | [7] |
| Ovine this compound | Human CRH-Binding Protein | 470 nM | [7] |
Signaling Pathways
Upon binding to its receptors, this compound activates downstream signaling cascades that mediate its diverse physiological effects. The primary signaling pathways involve the activation of heterotrimeric G-proteins, leading to the modulation of intracellular second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3), and the subsequent activation of protein kinases.[10]
Gs-cAMP-PKA Pathway
Binding of this compound to CRF1 receptors, which are predominantly coupled to the Gs alpha subunit, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses.
Gq-PLC-PKC Pathway
In certain cellular contexts, CRF receptors can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a distinct set of cellular responses.
MAPK/ERK Pathway
Both Gs and Gq coupled pathways can converge on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a crucial downstream effector of this compound signaling, involved in regulating gene expression and cellular proliferation.
Experimental Protocols
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12][13][14] The synthesis is typically performed on an automated peptide synthesizer.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers.[12]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[16] The peptide concentration should be in the range of 50-100 µM.[16]
-
Data Acquisition: CD spectra are recorded in the far-UV region (190-260 nm) using a quartz cuvette with a 1 mm pathlength.[16][17][18] A corresponding buffer blank spectrum is also recorded.
-
Data Processing: The buffer spectrum is subtracted from the peptide spectrum.[16] The resulting data, typically in millidegrees, is converted to mean residue ellipticity.
-
Analysis: The processed CD spectrum is analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.
Competitive Radioligand Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., CRF1) are prepared from cultured cells.
-
Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]-Tyr-ovine CRH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (human or ovine this compound).[19][20][21][22]
-
Incubation: The plate is incubated at a specific temperature for a sufficient time to reach binding equilibrium.[19]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[19]
-
Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[19]
cAMP Functional Assay
-
Cell Culture: Cells expressing the this compound receptor of interest are plated in a 96-well plate.
-
Compound Treatment: The cells are stimulated with varying concentrations of human or ovine this compound. For antagonist assays, cells are pre-incubated with the antagonist before agonist addition.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor assay.[23][24][25]
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (effective concentration to produce 50% of the maximal response) is determined.
Phospho-ERK Western Blot Assay
-
Cell Stimulation and Lysis: Cells are stimulated with this compound for a specific time course (e.g., 0, 5, 15, 30 minutes). Following stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK (as a loading control). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[26]
-
Densitometry: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Conclusion
The structural variations between human and ovine this compound, though seemingly minor, lead to significant differences in their interaction with the CRH-binding protein, resulting in distinct pharmacokinetic and pharmacodynamic profiles. This in-depth guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study and leverage the unique properties of these two important neuropeptides. The provided methodologies offer a robust starting point for the structural and functional characterization of this compound and its analogs, facilitating the development of novel therapeutics targeting the HPA axis.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Corticotropin-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the clearance of ovine and human corticotrophin-releasing hormone (CRH) in man and sheep: a possible role for CRH-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Peptide Synthesis [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. benchchem.com [benchchem.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. GloSensor™ cAMP Assay Protocol [promega.com]
- 24. cosmobio.co.jp [cosmobio.co.jp]
- 25. researchgate.net [researchgate.net]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
in vivo effects of Corticorelin on ACTH secretion
An In-Depth Technical Guide on the In Vivo Effects of Corticorelin on ACTH Secretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a synthetic analogue of corticotropin-releasing hormone (CRH), is a potent stimulator of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary gland.[1][2][3] Its primary clinical and research application is in the assessment of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in differentiating the causes of ACTH-dependent hypercortisolism.[3][4][5] This document provides a comprehensive technical overview of the , presenting quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.
Quantitative Effects of this compound on ACTH Secretion
Intravenous administration of this compound in vivo results in a rapid, dose-dependent, and sustained increase in plasma ACTH concentrations.[1] The response is more pronounced for ACTH than for the subsequent rise in cortisol.[1][2]
Dose-Response Relationship
Dose-ranging studies in healthy human volunteers have established a clear dose-dependent relationship for this compound-induced ACTH secretion.[1]
Table 1: Dose-Response Relationship of Ovine this compound on Plasma ACTH in Healthy Volunteers
| Parameter | Dose (mcg/kg body weight) | Description |
|---|---|---|
| Threshold Dose | 0.03 | The minimum dose required to elicit a detectable increase in plasma ACTH.[1][2] |
| Half-Maximal Dose | 0.3 - 1.0 | The dose range that produces 50% of the maximal ACTH response.[1][2] |
| Maximally Effective Dose | 3 - 10 | The dose range that produces the maximum possible stimulation of ACTH secretion.[1][2] |
| Recommended Diagnostic Dose | 1.0 | The lowest dose that produces a maximal cortisol response and a significant, though potentially sub-maximal, ACTH response.[2][6] |
Time-Course of ACTH Response
The onset of ACTH increase following this compound administration is rapid, with peak levels achieved shortly after injection. The duration of the response is also dose-dependent.
Table 2: Time-Course of Plasma ACTH Response to a Single Intravenous Dose of Ovine this compound in Healthy Volunteers
| Parameter | Time Post-Injection | Dose (mcg/kg) | Description |
|---|---|---|---|
| Onset of Action | ~2 minutes | ≥0.3 | Plasma ACTH levels begin to increase within 2 minutes of injection.[1][2][6] |
| Peak Response | 10 - 15 minutes | ≥0.3 | Peak plasma ACTH concentrations are typically reached within 10 to 15 minutes.[1][2] |
| Duration of Mean Increase | 4 hours | 0.3 | The mean plasma ACTH remains elevated for approximately 4 hours.[1] |
| Duration of Mean Increase | 7 hours | 3.0 | The duration of elevated ACTH extends to 7 hours with a higher dose.[1] |
| Duration of Mean Increase | 8 hours | 30.0 | At a very high dose, the ACTH elevation is sustained for 8 hours.[1] |
Comparison of Ovine vs. Human this compound
Both ovine (oCRH) and human (hCRH) sequences of this compound are potent stimulators of ACTH. However, studies comparing the two have shown that the ovine peptide generally elicits a more robust and prolonged response in humans.[7][8]
Table 3: Comparative Effects of Ovine vs. Human this compound (100 mcg IV Bolus) on ACTH Secretion in Normal Subjects
| Parameter | Ovine this compound (oCRH) | Human this compound (hCRH) | Key Finding |
|---|---|---|---|
| Peak ACTH Response | Greater | Lower | Peak ACTH levels are significantly higher with oCRH administration.[7] |
| Area Under the Curve (AUC) | Greater | Lower | The total ACTH secreted over time is greater with oCRH.[7] |
| Duration of Action | More Prolonged | Shorter | The half-life of oCRH is longer (18 min) compared to hCRH (9 min), contributing to a more sustained effect.[9] |
| Clinical Efficacy | Superior Sensitivity | Less Sensitive | In diagnostic testing for Cushing's disease, oCRH demonstrates greater sensitivity in eliciting an ACTH response.[8] |
Experimental Protocols
The standardized this compound stimulation test is the primary in vivo protocol used to assess pituitary corticotroph function in both clinical and research settings.
Human this compound (CRH) Stimulation Test Protocol
This protocol is designed to differentiate pituitary-dependent (Cushing's disease) from ectopic causes of ACTH-dependent Cushing's syndrome.[4][10]
1. Patient Preparation:
-
The patient should fast for a minimum of 4-6 hours before the test.[10][11][12]
-
Recent or current corticosteroid therapy may blunt the ACTH response and should be noted.[6]
-
The test is often performed in the morning to account for the diurnal rhythm of cortisol, although ACTH increments are similar in the morning and evening.[10][12]
2. Procedure:
-
An intravenous (IV) cannula is inserted at least 30 minutes before the test begins to minimize stress-induced ACTH release.[4]
-
Baseline Sampling: Venous blood samples for basal ACTH and cortisol are drawn 15 minutes before and immediately prior to this compound administration.[2][4][10] The average of these two values serves as the baseline.
-
Administration: A dose of 1 mcg/kg body weight of this compound (ovine or human) is administered as an IV bolus over 30 to 60 seconds.[2][4][10] A maximum dose of 100 mcg is common.[4][11]
-
Post-Administration Sampling: Venous blood samples for ACTH and cortisol are collected at 15, 30, 45, 60, 90, and 120 minutes after administration.[4][10][11]
-
Sample Handling: Blood for ACTH measurement should be collected in plastic or siliconized glass lavender-top (EDTA) tubes, placed on ice, and centrifuged in a refrigerated centrifuge. The plasma is then frozen until analysis.[11]
3. Interpretation (Example for Cushing's Syndrome Differential Diagnosis):
-
Patients with Cushing's disease typically show an exaggerated rise in plasma ACTH and cortisol.[4][10]
-
A peak ACTH increase of >35-50% and a cortisol increase of >20% above baseline are suggestive of a pituitary source (Cushing's disease).[4][10]
-
Patients with ectopic ACTH secretion or primary adrenal tumors rarely show a significant response to this compound.[4][10]
Animal Models
Animal models, primarily rodents, are essential for preclinical research into HPA axis physiology.[13][14]
1. Animal Selection and Housing:
-
Wistar rats and various mouse strains are commonly used.[14][15]
-
Animals should be housed in a controlled environment with a regular light-dark cycle to normalize circadian rhythms.
-
For stress-free blood sampling, surgical implantation of indwelling venous catheters is a preferred method, allowing for repeated sampling without handling stress, which can independently raise ACTH levels.[14]
2. General Protocol:
-
Acclimatization: Catheterized animals are allowed to recover from surgery and are acclimatized to the experimental setup.
-
Baseline Sampling: Blood samples are drawn at one or more time points before this compound administration to establish a stable baseline.
-
Administration: this compound is administered intravenously via the catheter. Doses are determined based on the specific research question and animal model. For example, a 5 mcg/kg dose has been used in rats.[15]
-
Post-Administration Sampling: A time-course of blood samples is collected following injection (e.g., at 15, 30, 60, 90, 120 minutes) to characterize the ACTH and corticosterone (the primary glucocorticoid in rodents) response.[16]
-
Sample Processing: Blood samples are processed similarly to human samples to separate and freeze plasma for hormone analysis.
Visualization of Pathways and Workflows
Signaling Pathway for this compound-Induced ACTH Secretion
This compound initiates a well-defined intracellular signaling cascade in the anterior pituitary corticotrophs.
Caption: HPA axis signaling cascade initiated by this compound.
Mechanism Description:
-
Receptor Binding: this compound, circulating in the bloodstream, binds to the Corticotropin-Releasing Hormone Receptor Type 1 (CRH-R1), a G-protein coupled receptor, on the surface of anterior pituitary corticotroph cells.[5][15][17]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[18]
-
cAMP Pathway: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[18]
-
PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[15]
-
ACTH Synthesis and Secretion: PKA activation leads to two primary outcomes:
-
Secretion: It promotes the exocytosis of pre-synthesized ACTH stored in vesicles, resulting in a rapid release of the hormone into circulation.[19]
-
Synthesis: It stimulates the transcription of the pro-opiomelanocortin (POMC) gene, the precursor protein for ACTH, thereby replenishing cellular stores.[15][18]
-
-
Adrenal Stimulation & Feedback: The secreted ACTH travels to the adrenal cortex, stimulating the synthesis and release of cortisol.[19] Rising cortisol levels then exert negative feedback on both the hypothalamus and the pituitary, inhibiting further CRH and ACTH secretion.[20]
Experimental Workflow for the this compound Stimulation Test
The clinical and research application of this compound follows a standardized workflow to ensure reliable and reproducible results.
Caption: Standardized workflow for the in vivo CRH stimulation test.
References
- 1. drugs.com [drugs.com]
- 2. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous application of ovine and human corticotropin releasing factor (CRF): ACTH, cortisol and CRF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of urocortin on ACTH secretion from rat anterior pituitary in vitro and in vivo: comparison with corticotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Corticosteroid inhibition of ACTH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Corticorelin as a Diagnostic Agent for Cushing's Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome is a rare and serious endocrine disorder characterized by prolonged exposure to high levels of cortisol. The accurate diagnosis of its underlying cause is crucial for appropriate patient management. This technical guide provides an in-depth overview of corticorelin, a synthetic analog of corticotropin-releasing hormone (CRH), and its application as a key diagnostic agent in the differential diagnosis of ACTH-dependent Cushing's syndrome. This document details the mechanism of action, experimental protocols, and diagnostic accuracy of the this compound stimulation test, intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound is a synthetic peptide that mimics the action of endogenous corticotropin-releasing hormone (CRH).[1] In the context of diagnosing Cushing's syndrome, this compound is used to differentiate between a pituitary source of excess adrenocorticotropic hormone (ACTH) (Cushing's disease) and ectopic ACTH secretion from a non-pituitary tumor.[1]
The principle of the this compound stimulation test lies in the differential response of pituitary corticotroph adenomas versus ectopic ACTH-secreting tumors. Pituitary adenomas in Cushing's disease typically retain some responsiveness to CRH, leading to a further increase in ACTH and cortisol secretion upon administration of this compound.[1] In contrast, most ectopic ACTH-secreting tumors do not express CRH receptors or are already maximally secreting ACTH, and therefore, show a blunted or absent response to this compound stimulation.[1]
Signaling Pathway
The binding of this compound to the CRH receptor type 1 (CRHR1) on the surface of pituitary corticotroph cells initiates a well-defined intracellular signaling cascade. This process is crucial for the subsequent synthesis and release of ACTH.
Experimental Protocols
The this compound stimulation test is a standardized procedure designed to assess the pituitary's ACTH secretory reserve. Ovine this compound has been shown to be a more potent and longer-acting stimulus of ACTH and cortisol secretion compared to human this compound, making it the preferred agent for diagnostic testing.
Patient Preparation
-
Medication Review and Washout: Glucocorticoid therapy can suppress the HPA axis and should be discontinued prior to testing. The washout period depends on the type and duration of glucocorticoid use. Other medications that may interfere with the test, such as somatostatin analogs, should also be reviewed and potentially withheld.
-
Fasting: While not always mandatory, an overnight fast can minimize potential analytical interferences.
-
Resting State: The patient should be in a resting state for at least 30 minutes before the test begins to minimize stress-induced fluctuations in ACTH and cortisol.
Test Procedure
The following is a generalized protocol for the this compound stimulation test. Specifics may vary based on institutional guidelines.
Sample Handling and Analysis
-
Blood Collection: Blood samples for ACTH measurement should be collected in pre-chilled EDTA tubes and placed on ice immediately. Cortisol samples can be collected in serum separator tubes.
-
Processing: Samples should be centrifuged in a refrigerated centrifuge as soon as possible. Plasma for ACTH analysis should be separated and frozen at -20°C or lower until assayed. Serum for cortisol can be refrigerated or frozen.
-
Analytical Methods: ACTH is typically measured by immunochemiluminometric assays (ICMA) or other sensitive immunoassays. Cortisol is commonly measured by immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Diagnostic Accuracy
The diagnostic performance of the this compound stimulation test has been evaluated in numerous studies. The following tables summarize the diagnostic accuracy for differentiating Cushing's disease from ectopic ACTH syndrome based on various response criteria.
Table 1: Diagnostic Accuracy of ACTH Response to this compound
| Study/Criteria | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| Increase of ≥50% from baseline | 89 | 100 | 100 | 61 |
| Increase of ≥43% at 15 min | 83 | 94 | 98 | 58 |
| Increase of ≥31% at 30 min | 83 | 85 | - | - |
| Meta-analysis (ACTH response) | 86.9 | 93.9 | - | - |
Table 2: Diagnostic Accuracy of Cortisol Response to this compound
| Study/Criteria | Sensitivity (%) | Specificity (%) | Diagnostic Accuracy (%) |
| Increase of ≥20% from baseline | 88 | 100 | 90 |
| Increase of ≥12% at 30 min | 82 | 89 | - |
| Meta-analysis (Cortisol response) | 86.2 | 89.4 | - |
Interpretation of Results
-
Cushing's Disease: A significant increase in plasma ACTH and cortisol levels following this compound administration is highly suggestive of Cushing's disease.
-
Ectopic ACTH Syndrome: A lack of or minimal response in both ACTH and cortisol levels is characteristic of ectopic ACTH syndrome.
-
False Negatives: It is important to note that false-negative results can occur in 5-10% of patients with Cushing's disease.
Regulatory Status and Contraindications
Ovine this compound triflutate (Acthrel®) was granted orphan drug designation and was approved by the U.S. Food and Drug Administration (FDA) for differentiating pituitary and ectopic production of ACTH in patients with ACTH-dependent Cushing's syndrome.
Contraindications:
-
Hypersensitivity to ovine this compound or any of its components.
Potential Adverse Effects:
-
Facial flushing
-
Transient hypotension and tachycardia
-
Dyspnea and chest tightness, particularly at higher doses.
Confounding Factors:
-
Recent or concurrent use of glucocorticoids can blunt the ACTH response.
-
Conditions affecting cortisol-binding globulin (CBG) levels (e.g., estrogen therapy, pregnancy) can influence total cortisol measurements.
Conclusion
The this compound stimulation test is a valuable and well-established tool in the diagnostic workup of ACTH-dependent Cushing's syndrome. A thorough understanding of its mechanism of action, a meticulous approach to the experimental protocol, and a careful interpretation of the results are essential for its effective use in clinical research and drug development. This guide provides a comprehensive technical overview to support professionals in these fields.
References
Corticorelin Acetate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticorelin acetate, a synthetic analog of human corticotropin-releasing hormone (CRH), is a neuropeptide that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth overview of the current understanding of this compound acetate's mechanism of action, its associated signaling pathways, and its potential therapeutic applications. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of complex biological and experimental processes to support further research and development in this area.
Introduction
This compound acetate is a 41-amino acid polypeptide identical to the naturally occurring human CRH.[1] It is a potent stimulator of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary gland.[2][3] This action, in turn, stimulates the adrenal cortex to produce and release cortisol, a glucocorticoid hormone with widespread physiological effects, including regulation of metabolism, immune response, and stress.[2][3] The primary clinical application of this compound acetate is as a diagnostic tool to differentiate between pituitary and ectopic sources of ACTH-dependent Cushing's syndrome.[4][5] Emerging preclinical and clinical evidence suggests potential therapeutic roles for this compound acetate in the management of peritumoral brain edema (PBE) and as an antitumor and antiangiogenic agent.[1][6][7]
Mechanism of Action and Signaling Pathways
This compound acetate exerts its effects by binding to and activating two subtypes of G protein-coupled receptors (GPCRs): the corticotropin-releasing hormone receptor 1 (CRHR1) and CRHR2.[1] The binding of this compound acetate to these receptors, primarily CRHR1 in the anterior pituitary, initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of ACTH.[8][9]
The primary signaling pathway activated by the this compound acetate-CRHR1 interaction is the adenylyl cyclase (AC) pathway.[10][11] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[8][11] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which promotes the transcription of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.[9][10]
In addition to the cAMP/PKA pathway, this compound acetate can also activate the Phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which can also contribute to ACTH secretion and other cellular responses.[10][11]
The diverse physiological effects of this compound acetate are a result of the tissue-specific expression of CRHR1 and CRHR2 and the subsequent activation of these distinct signaling cascades.[10]
References
- 1. eaglebio.com [eaglebio.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound Acetate, a Synthetic Corticotropin-releasing Factor with Preclinical Antitumor Activity, alone and with Bevacizumab, against Human Brain Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 5. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid-sparing effect of this compound acetate in peritumoral cerebral edema is associated with improvement in steroid-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate injections for the treatment of peritumoral brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human ACTH ELISA Kit (ab267814) | Abcam [abcam.com]
- 10. This compound acetate, a synthetic corticotropin-releasing factor with preclinical antitumor activity, alone and with bevacizumab, against human brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Corticorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin is a synthetic peptide that is structurally identical or analogous to the endogenous neuropeptide corticotropin-releasing hormone (CRH).[1][2] Commercially available forms, such as this compound ovine triflutate, are analogues of ovine CRH (oCRH).[3] this compound's primary function is to stimulate the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[2] This action, in turn, triggers the adrenal cortex to produce and secrete cortisol.[4] Due to its direct influence on the hypothalamic-pituitary-adrenal (HPA) axis, this compound serves as a critical diagnostic agent.[2] Its principal clinical application is in the differential diagnosis of ACTH-dependent Cushing's syndrome, helping to distinguish between a pituitary source (Cushing's disease) and an ectopic source of excessive ACTH secretion.[5]
Pharmacodynamics: The Mechanism of Action
The physiological effects of this compound are mediated through its interaction with specific receptors on the surface of pituitary cells, initiating a cascade of intracellular events that culminate in hormone secretion.
Mechanism of Action and Signaling Pathway
This compound mimics the action of endogenous CRH by binding to and activating Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a member of the G protein-coupled receptor (GPCR) family, located on the corticotroph cells of the anterior pituitary.[1][6][7]
The primary signaling cascade initiated by receptor activation is as follows:
-
Receptor Binding: this compound binds to the CRHR1.[4]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gαs).[6][7]
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[6][8]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][8]
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6][8]
-
Gene Transcription: PKA then phosphorylates and activates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[6][9] Activated CREB binds to the promoter region of the pro-opiomelanocortin (POMC) gene, stimulating its transcription.[8]
-
Hormone Release: The POMC peptide is subsequently processed to yield ACTH and other related peptides, such as β-endorphin, which are then released into the bloodstream.[2][3]
While the cAMP/PKA pathway is the principal mechanism, CRHR1 activation can also engage other signaling cascades, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK), in a tissue-specific manner.[7][8]
Physiological Effects and Dose-Response
Intravenous administration of this compound produces a rapid and dose-dependent increase in plasma ACTH, followed by a near-parallel rise in plasma cortisol.[3][5] The response is biphasic, with a second, smaller peak observed 2 to 3 hours after injection.[10][11] Dose-response studies in healthy volunteers have established a clear relationship between the administered dose and the hormonal response, which is more pronounced for ACTH than for cortisol.[5]
| Parameter | Value | Reference |
| Dose-Response | ||
| Threshold Dose | 0.03 mcg/kg | [5] |
| Half-Maximal Dose | 0.3 - 1.0 mcg/kg | [5] |
| Maximally Effective Dose | 3 - 10 mcg/kg | [5] |
| Pharmacodynamic Onset | ||
| Plasma ACTH Increase | Within 2 minutes | [3][10][11] |
| Plasma Cortisol Increase | Within 10 minutes | [3][10] |
| Peak Effect (Tmax) | ||
| Plasma ACTH | 15 - 60 minutes | [11][12][13] |
| Plasma Cortisol | 30 - 120 minutes | [11][12][13] |
| Duration of Action | ||
| ACTH & Cortisol Elevation | Up to 2 hours | [11][12][13] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is characterized by rapid distribution and a biexponential elimination pattern following intravenous injection.
-
Absorption: As an intravenously administered peptide, absorption is immediate and complete. The onset of action, measured by an increase in plasma ACTH, occurs within two minutes.[3]
-
Distribution: this compound distributes into a volume of approximately 6.2 ± 0.5 L.[11][12][14] It does not appear to be specifically bound by a circulating plasma protein.[5]
-
Metabolism: As a peptide, this compound is expected to be metabolized by proteolytic enzymes, primarily in the liver.[4]
-
Excretion: The disappearance of immunoreactive this compound from plasma follows a biexponential decay curve.[14][15] A very small percentage (approximately 0.03%) has been found in the urine.[15] Ovine CRH has a longer half-life and duration of action in humans compared to human CRH.[16][17]
| Parameter | Value (mean ± SE) | Reference |
| Volume of Distribution (Vd) | 6.2 ± 0.5 L | [11][12][15] |
| Metabolic Clearance Rate (MCR) | 95 ± 11 L/m²/day | [14][15] |
| Elimination Half-Life (t½) | ||
| Fast Component | 11.6 ± 1.5 minutes | [11][12][14] |
| Slow Component | 73 ± 8 minutes | [11][12][14] |
Experimental Protocols: The this compound Stimulation Test
The this compound stimulation test is the key clinical application, used to assess pituitary corticotroph function.
Detailed Methodology
1. Patient Preparation:
-
Recent or current corticosteroid therapy may blunt the plasma ACTH response and should be noted or discontinued prior to the test.[10][18]
-
The test should be performed at the same time of day if repeat evaluations are necessary, as basal and peak hormone levels vary with circadian rhythm.[10][11]
2. Reconstitution and Dosing:
-
Aseptically reconstitute the lyophilized 100 mcg this compound powder with 2 mL of 0.9% Sodium Chloride Injection, USP, to yield a final concentration of 50 mcg/mL.[11][13]
-
Gently roll the vial to dissolve the powder; do not shake.[1][11]
-
The recommended diagnostic dose is a single intravenous injection of 1 mcg/kg body weight.[10][11][19]
3. Administration and Sample Collection:
-
Baseline Sampling: Obtain venous blood samples 15 minutes before and immediately prior to this compound injection to establish baseline plasma ACTH and cortisol concentrations.[10][11]
-
Administration: Administer the calculated dose intravenously over 30 to 60 seconds.[10][11] The use of heparin to maintain IV cannula patency is not recommended due to a potential interaction that may cause a hypotensive reaction.[3][18]
-
Post-Injection Sampling: Obtain venous blood samples at 15, 30, and 60 minutes after administration to measure the ACTH and cortisol response.[10][11]
4. Sample Handling:
-
Blood samples for ACTH and cortisol should be collected in appropriate tubes (e.g., heparinized tubes).[20]
-
Samples should be promptly refrigerated and centrifuged to separate the plasma, which is then frozen until analysis by a qualified laboratory.[20][21]
Interpretation of Results
The differential diagnosis is based on the pattern of the ACTH and cortisol response to the this compound challenge.[10]
-
Cushing's Disease (Pituitary-Dependent): Patients typically exhibit high basal plasma ACTH and cortisol levels.[10] Following this compound administration, there is a further, often exaggerated, increase in both plasma ACTH and cortisol concentrations.[10][11] This response indicates that the pituitary corticotroph adenoma remains responsive to CRH stimulation and that the normal negative feedback mechanism of cortisol is impaired.[10]
-
Ectopic ACTH Syndrome: Patients also present with high basal ACTH and cortisol.[10] However, in this case, the ACTH is produced by a non-pituitary tumor. These tumors are typically not responsive to CRH. Therefore, administration of this compound results in little to no change in plasma ACTH and cortisol levels.[10][11] It should be noted that false-negative results can occur in 5-10% of patients with Cushing's disease.[11]
Conclusion
This compound is a powerful diagnostic peptide with well-defined pharmacodynamic and pharmacokinetic properties. Its mechanism of action, centered on the stimulation of the CRHR1 receptor and the subsequent activation of the cAMP/PKA signaling pathway, leads to a predictable and dose-dependent release of ACTH and cortisol. The pharmacokinetic profile, characterized by rapid onset and biexponential elimination, is well-suited for its use in a short-duration diagnostic test. The this compound stimulation test remains a cornerstone in the differential diagnosis of ACTH-dependent hypercortisolism, providing essential information for clinicians to distinguish between pituitary and ectopic etiologies, thereby guiding subsequent patient management and treatment strategies.
References
- 1. pillintrip.com [pillintrip.com]
- 2. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 10. UpToDate 2018 [doctorabad.com]
- 11. mims.com [mims.com]
- 12. mims.com [mims.com]
- 13. drugs.com [drugs.com]
- 14. Acthrel (Ferring Pharmaceuticals Inc.): FDA Package Insert [medlibrary.org]
- 15. Corticotropin-releasing factor: pharmacokinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of ovine and human CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential effects of ovine and human corticotrophin-releasing factor in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 20. droracle.ai [droracle.ai]
- 21. testmenu.com [testmenu.com]
Corticorelin's Role in Peritumoral Brain Edema Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peritumoral brain edema (PBE) is a major contributor to morbidity and mortality in patients with brain tumors. The current standard of care, corticosteroids like dexamethasone, is associated with significant side effects, necessitating the development of alternative therapeutic strategies. Corticorelin, a synthetic analog of human corticotropin-releasing factor (CRF), has emerged as a promising agent for the management of PBE, primarily due to its steroid-sparing effects and a favorable safety profile. This technical guide provides an in-depth overview of the role of this compound in reducing peritumoral brain edema, focusing on its proposed mechanisms of action, summarizing key quantitative data from clinical and preclinical studies, and detailing relevant experimental protocols.
Introduction
Peritumoral brain edema is a form of vasogenic edema characterized by the breakdown of the blood-brain barrier (BBB) and the subsequent leakage of plasma fluid and proteins into the brain parenchyma surrounding a tumor.[1][2] This leads to an increase in intracranial pressure, neurological deficits, and a diminished quality of life for patients.[3] The primary mediator of this process is Vascular Endothelial Growth Factor (VEGF), which is often overexpressed by tumor cells and leads to increased vascular permeability.[4][5]
For decades, glucocorticoids such as dexamethasone have been the cornerstone of PBE management due to their ability to reduce vascular permeability.[6] However, their long-term use is fraught with debilitating side effects, including myopathy, Cushing's syndrome, hyperglycemia, and immunosuppression.[7] This has driven the search for targeted therapies that can effectively control PBE while minimizing systemic toxicity.
This compound (as this compound acetate, formerly known as Xerecept®) is a synthetic 41-amino acid peptide identical to human CRF.[8][9] It has been investigated in clinical trials as a dexamethasone-sparing agent for the treatment of PBE.[10][11] Animal studies and a Phase I randomized trial have shown that this compound is well-tolerated and effective in reducing PBE and its associated symptoms.[10][12]
Proposed Mechanisms of Action
The precise molecular mechanisms underlying this compound's anti-edema effects are not fully elucidated but are thought to be multifactorial and independent of the systemic release of adrenal steroids.[4] The proposed pathways center on its interaction with CRF receptors on endothelial cells and its anti-angiogenic properties.
Direct Effects on Endothelial Cells and Blood-Brain Barrier Integrity
This compound is believed to exert a direct effect on the endothelial cells that form the blood-brain barrier.[4] This action is likely mediated through Corticotropin-Releasing Factor Receptors (CRFR1 and CRFR2), which are expressed on human aortic endothelial cells.[8]
-
CRFR1 Signaling and Anti-Inflammatory Effects: Activation of CRFR1 signaling may have a protective role against vascular inflammation.[8] Studies have shown that selective blockade of CRFR1 can lead to an increase in the expression of vascular adhesion molecules induced by inflammatory cytokines like TNF-α.[8] By activating CRFR1, this compound may counteract this inflammatory cascade, which is a key contributor to BBB breakdown in the tumor microenvironment.
-
Modulation of Tight Junction Proteins: The integrity of the BBB is maintained by tight junctions between endothelial cells, which are composed of proteins such as occludin, claudins (especially claudin-5), and zonula occludens-1 (ZO-1).[13] While direct evidence for this compound's effect on these proteins is still emerging, it is hypothesized that by reducing inflammation and promoting endothelial cell stability, this compound may help maintain or restore the expression and proper localization of these crucial tight junction proteins, thereby reducing paracellular fluid leakage.
Anti-Angiogenic Effects
There is growing evidence to suggest that this compound possesses anti-angiogenic properties, which would contribute to its anti-edema effects by normalizing tumor vasculature.[14][15]
-
Inhibition of VEGF Signaling: Peritumoral brain edema is largely driven by VEGF secreted by tumor cells, which increases vascular permeability.[4][5] Corticosteroids are known to inhibit the expression of the VEGF gene.[4][16] Preclinical studies suggest that this compound may also exert its anti-edema effect through an anti-angiogenic mechanism, possibly by interfering with VEGF signaling.[14][15] A corneal micropocket angiogenesis assay demonstrated that this compound acetate produced a substantial inhibition of neovascularization.[15]
Quantitative Data
The efficacy of this compound in managing peritumoral brain edema has been evaluated in both preclinical and clinical settings. The primary endpoint in many clinical studies has been the reduction in the required dose of dexamethasone, known as the steroid-sparing effect.
Clinical Studies
A pivotal Phase III, randomized, double-blind, placebo-controlled study investigated the safety and effectiveness of this compound acetate in reducing dexamethasone use in adult patients with malignant brain tumors.[11]
| Parameter | This compound Acetate (CrA) Group (n=100) | Placebo Group (n=100) | P-value |
| Responders | 57.0% | 46.0% | 0.12 |
| Definition: ≥50% DEX reduction from baseline with stable/improved neurological score and Karnofsky Performance Score at week 2, continuing to week 5. | |||
| Maximum % Reduction in DEX Dose | 62.7% | 51.4% | < 0.001 |
| Patients Achieving 100% DEX Reduction | 15% | 6% | 0.06 |
| Table 1: Key Efficacy Endpoints from a Phase III Trial of this compound Acetate (CrA) vs. Placebo in Patients with PBE.[11] |
A Phase I dose-titration trial in pediatric patients with peritumoral edema also demonstrated a significant dexamethasone-sparing effect.
| Parameter | Value |
| Number of Evaluable Patients | 14 |
| Mean Starting DEX Dose | 5.4 mg/day |
| Minimal DEX Dose Achieved in 87.5% of Patients (on treatment ≥ 6 weeks) | 1 mg/day |
| Patients Weaned Off DEX Completely | 4 |
| Table 2: Dexamethasone (DEX) Reduction in a Phase I Trial of this compound Acetate in Pediatric Patients.[10] |
Preclinical Studies
Preclinical studies have focused on the anti-angiogenic and anti-tumor activity of this compound acetate.
| Assay | Treatment | Result | P-value |
| Corneal Micropocket Angiogenesis Assay | This compound Acetate (CrA) | >70% inhibition of neovascularization | < 0.01 |
| Table 3: Anti-Angiogenic Activity of this compound Acetate in a Preclinical Model.[15] |
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the research of this compound and peritumoral brain edema.
Orthotopic Glioblastoma Mouse Model
This model is crucial for preclinical evaluation of therapies for brain tumors and associated edema.
-
Cell Culture: Human glioblastoma cell lines (e.g., GL261) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.[1]
-
Animal Subjects: Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor xenograft.[17]
-
Stereotactic Intracranial Injection:
-
Mice are anesthetized, and their heads are fixed in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
A suspension of glioblastoma cells (typically 1 x 10^5 to 5 x 10^5 cells in a small volume of PBS, e.g., 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.[1][17]
-
-
Tumor Growth Monitoring: Tumor growth can be monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[18]
-
This compound Administration: this compound acetate can be administered via subcutaneous injections at specified doses and frequencies.[15]
Measurement of Brain Edema
This is a standard ex vivo method to quantify brain edema.[19][20]
-
Sample Collection: At the end of the experiment, animals are euthanized, and their brains are rapidly removed. The brain can be dissected into ipsilateral (tumor-bearing) and contralateral hemispheres.
-
Wet Weight Measurement: The brain tissue is immediately weighed on an analytical balance to obtain the wet weight.
-
Dry Weight Measurement: The tissue is then dried in an oven at a high temperature (e.g., 100°C) for a specified period (e.g., 24-48 hours) until a constant weight is achieved. This is the dry weight.
-
Calculation: Brain water content is calculated using the following formula:
-
% Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100[20]
-
This method assesses blood-brain barrier permeability.[21][22]
-
Dye Injection: Evans blue dye (e.g., 2% solution in saline) is injected intravenously into the animal. The dye binds to serum albumin.
-
Circulation: The dye is allowed to circulate for a specific period (e.g., 1-2 hours).
-
Perfusion: To remove the dye from the intravascular space, the animal is deeply anesthetized and transcardially perfused with saline until the perfusate is clear.
-
Brain Extraction and Homogenization: The brain is removed, weighed, and homogenized in a suitable solvent (e.g., formamide or trichloroacetic acid).
-
Quantification: The homogenate is centrifuged, and the amount of Evans blue in the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer or by fluorescence.[21] The results are typically expressed as the amount of dye per gram of brain tissue.
MRI is a non-invasive method for in vivo assessment of peritumoral edema.
-
Image Acquisition: Anesthetized animals are placed in an MRI scanner. T2-weighted and FLAIR (Fluid-Attenuated Inversion Recovery) sequences are particularly sensitive for detecting edema, which appears as a hyperintense (bright) signal.[18]
-
Image Analysis: The volume of the edematous region can be quantified by manually or semi-automatically segmenting the hyperintense area on sequential MRI slices. The total volume is calculated by summing the areas and multiplying by the slice thickness.[23]
Conclusion
This compound represents a significant advancement in the management of peritumoral brain edema, offering a targeted approach with a favorable side-effect profile compared to traditional corticosteroids. Its primary clinical benefit lies in its potent steroid-sparing effect, which can lead to an improved quality of life for patients with brain tumors. The proposed mechanisms of action, including direct effects on endothelial cell integrity and anti-angiogenic properties, provide a strong rationale for its continued investigation. Further research is warranted to fully elucidate the signaling pathways involved and to explore its potential as a standalone or adjunct therapy in the treatment of PBE. The experimental protocols outlined in this guide provide a framework for future preclinical and clinical studies aimed at further defining the role of this compound in neuro-oncology.
References
- 1. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. explorationpub.com [explorationpub.com]
- 4. Corticosteroids inhibit the expression of the vascular endothelial growth factor gene in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Corticosteroids in brain cancer patients: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Glucocorticoids on Angiogenesis in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possible involvement of corticotropin-releasing factor receptor signaling on vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PHASE I INDIVIDUAL DOSE TITRATION TRIAL OF THE HUMAN CORTICOTROPIN-RELEASING FACTOR (HCRF), this compound ACETATE INJECTION (XERECEPT) IN PEDIATRIC PATIENTS WITH PERITUMORAL EDEMA OF THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid-sparing effect of this compound acetate in peritumoral cerebral edema is associated with improvement in steroid-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acetate injections for the treatment of peritumoral brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Basic Requirement of Tight Junction Proteins in Blood-Brain Barrier Function and Their Role in Pathologies [mdpi.com]
- 14. Corticotropin-releasing Hormone and Its Biological Diversity toward Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term Intravital Investigation of an Orthotopic Glioma Mouse Model via Optical Coherence Tomography Angiography | In Vivo [iv.iiarjournals.org]
- 19. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brain water content assessment [bio-protocol.org]
- 21. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute Evolution of Neurological Signs and Magnetic Resonance Imaging Features in Dogs With Brain Tumors Receiving Treatment With Corticosteroids and Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Corticorelin Stimulation Test in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corticorelin stimulation test is a valuable diagnostic and research tool for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. This compound, a synthetic form of human corticotropin-releasing hormone (CRH), is administered to stimulate the pituitary gland's release of adrenocorticotropic hormone (ACTH).[1][2][3][4] This, in turn, stimulates the adrenal glands to produce cortisol.[3][4] By measuring the subsequent changes in plasma ACTH and cortisol concentrations, researchers can investigate HPA axis integrity, diagnose adrenal insufficiency, and differentiate between various forms of Cushing's syndrome.[5][6]
Principle of the Test
The test is based on the physiological feedback loop of the HPA axis. Exogenous administration of this compound directly stimulates the corticotroph cells of the anterior pituitary to secrete ACTH. The magnitude of the ACTH response provides an indication of pituitary function. The subsequent rise in serum cortisol reflects the adrenal glands' responsiveness to ACTH stimulation. A normal response indicates an intact HPA axis. Aberrant responses can help pinpoint the location of dysfunction, whether at the level of the hypothalamus, pituitary, or adrenal glands.[2][5][6]
This compound Signaling Pathway
This compound exerts its effects by binding to corticotropin-releasing hormone receptors (CRHRs), primarily CRHR1 on the anterior pituitary corticotrophs. This binding activates a G-protein-coupled receptor signaling cascade, leading to the synthesis and release of ACTH. The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
References
Application Notes and Protocols for Lyophilized Corticorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin, a synthetic form of corticotropin-releasing hormone (CRH), is a critical tool in neuroendocrine and metabolic research.[1][2] It primarily acts on the anterior pituitary gland to stimulate the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce cortisol.[1][2][3] This pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis makes this compound an invaluable agent for studying stress responses, adrenal function, and the pathophysiology of related disorders such as Cushing's syndrome.[1][2]
These application notes provide a comprehensive guide to the proper reconstitution, storage, and handling of lyophilized this compound, along with detailed protocols for its use in both in vivo and in vitro experimental settings.
Product Information
Storage and Handling of Lyophilized this compound
Proper storage of lyophilized this compound is crucial to maintain its stability and biological activity.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2°C to 8°C (refrigerated) | [4][5][6] |
| Light Exposure | Protect from light | [4][5][6] |
| Form | Lyophilized white cake | [7] |
| Long-term Storage | For extended periods, storage at -20°C or -80°C is a general best practice for lyophilized peptides. | [8][9] |
Reconstitution of Lyophilized this compound
Aseptic technique should be followed during reconstitution to prevent contamination.
| Parameter | Recommendation | Source(s) |
| Reconstitution Diluent | 2 mL of sterile 0.9% Sodium Chloride (NaCl) solution for injection. | [4][6][7][10] |
| Final Concentration | 50 mcg/mL. | [4][7][10] |
| Mixing Procedure | Gently roll the vial to dissolve the powder. Do not shake , as this can cause foaming and denaturation of the peptide. | [4][6][10][11] |
| Visual Inspection | The reconstituted solution should be clear and free of particulate matter. | [8][10] |
Storage of Reconstituted this compound
The stability of reconstituted this compound is limited.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2°C to 8°C (refrigerated). | [4][5][6] |
| Stability | Stable for up to 8 hours. | [4][5][6] |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles. For research applications requiring smaller volumes, consider aliquoting the reconstituted solution into single-use vials and storing at -20°C for short-term use, though stability under these conditions should be validated. | [8] |
Experimental Protocols
In Vivo this compound Stimulation Test (Rodent Model)
This protocol is a general guideline for assessing the HPA axis response in rodents and should be adapted based on the specific research question and institutional guidelines.
Objective: To measure the ACTH and corticosterone response to this compound administration.
Materials:
-
Reconstituted this compound (50 mcg/mL)
-
Sterile 0.9% NaCl for further dilution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (ACTH and corticosterone)
Procedure:
-
Animal Acclimation: Acclimate animals to handling and the experimental environment to minimize stress-induced HPA axis activation.
-
Baseline Blood Sample: Anesthetize the animal and collect a baseline blood sample (t = -15 min) from a suitable site (e.g., tail vein, saphenous vein).
-
This compound Administration: Administer this compound at a dose of 1 mcg/kg body weight via intravenous (IV) injection over 30-60 seconds.[4][7][10] A vehicle control group (0.9% NaCl) should be included.
-
Post-Stimulation Blood Sampling: Collect subsequent blood samples at timed intervals, typically at 15, 30, and 60 minutes post-injection, to capture the peak hormone response.[4][7]
-
Sample Processing: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.
-
Hormone Analysis: Store plasma at -80°C until analysis. Measure ACTH and corticosterone concentrations using appropriate assay kits.
In Vitro Pituitary Cell Stimulation Assay
This protocol provides a framework for stimulating primary pituitary cells or pituitary-derived cell lines (e.g., AtT-20) to study the direct effects of this compound on ACTH secretion.
Objective: To measure ACTH secretion from pituitary cells in response to this compound stimulation.
Materials:
-
Primary pituitary cells or a suitable pituitary cell line (e.g., AtT-20)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Reconstituted this compound
-
Assay buffer (e.g., serum-free medium or Krebs-Ringer buffer)
-
ACTH ELISA kit
Procedure:
-
Cell Culture: Culture pituitary cells according to standard protocols until they reach the desired confluency.
-
Starvation/Pre-incubation: To reduce basal ACTH secretion, replace the culture medium with serum-free medium and incubate for a defined period (e.g., 2-4 hours).
-
This compound Stimulation: Prepare a range of this compound concentrations (e.g., 0.1 nM to 100 nM) in assay buffer. Remove the starvation medium and add the this compound solutions to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted ACTH.
-
ACTH Measurement: Centrifuge the supernatant to remove any cellular debris and measure the ACTH concentration using an ELISA kit.
-
Data Normalization (Optional): To account for variations in cell number, the remaining cells can be lysed, and the total protein content determined using a BCA assay. ACTH levels can then be normalized to total protein.
Visualizations
This compound Reconstitution and Storage Workflow
References
- 1. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 2. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Effect of treatment with cortisol in vivo on secretion of gonadotropins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosterone selectively increases follicle-stimulating hormone beta-subunit messenger ribonucleic acid in primary anterior pituitary cell culture without affecting its half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 7. rgd.mcw.edu [rgd.mcw.edu]
- 8. Corticosteroids stimulate the differentiation of growth hormone cells but suppress that of prolactin cells in the fetal rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a synthetic human corticotropin-releasing factor analog, for the treatment of peritumoral brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin stimulates adrenocorticotrophic hormone (ACTH) secretion by human ACTH-secreting pituitary adenomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Corticorelin Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin, also known as Corticotropin-Releasing Hormone (CRH), is a key peptide hormone and neurotransmitter involved in the stress response. In preclinical research, the administration of this compound to rodent models is a critical method for investigating the mechanisms of stress, anxiety, depression, and related neurological disorders. These application notes provide detailed protocols for the administration of this compound in mice and rats, summarize quantitative data for easy comparison, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Administration Protocols
The following tables summarize common dosage ranges and routes of administration for this compound in mice and rats based on published research. It is important to note that the optimal dose can vary depending on the specific research question, the rodent strain, and the experimental design.
Table 1: this compound Administration Doses in Mice
| Route of Administration | Dosage Range | Typical Response/Application |
| Intravenous (IV) | 1 µg/kg | Stimulation of ACTH and corticosterone release[1][2][3][4][5] |
| Intracerebroventricular (ICV) | 0.1 - 1 µ g/mouse | Induction of anxiety-like behaviors, activation of the HPA axis[6][7] |
| Intraperitoneal (IP) | 10 µ g/rat (extrapolated) | Increased plasma corticosterone[8] |
Table 2: this compound Administration Doses in Rats
| Route of Administration | Dosage Range | Typical Response/Application |
| Intravenous (IV) | 0.5 - 1 µg/kg | Dose-dependent increase in plasma ACTH and corticosterone[9][10] |
| Intracerebroventricular (ICV) | 0.03 - 3.0 µ g/rat | Increased grooming, walking, and other stress-related behaviors[11][12] |
| Intraperitoneal (IP) | 10 µ g/rat | Increased plasma corticosterone[8] |
Signaling Pathway
This compound exerts its effects by binding to corticotropin-releasing hormone receptors (CRHR1 and CRHR2), which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades, primarily through the adenylyl cyclase/protein kinase A (PKA) pathway, leading to the transcription of pro-opiomelanocortin (POMC) and subsequent release of adrenocorticotropic hormone (ACTH).
This compound signaling pathway leading to ACTH release.
Experimental Protocols
Intravenous (IV) Administration Protocol
This protocol is suitable for studies investigating the acute effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (or other appropriate syringes for small volume injections)
-
Animal restrainer
-
Heating pad or lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. For a 1 µg/kg dose in a 25g mouse, a typical injection volume would be 100 µL. Therefore, a stock solution of 0.25 µ g/100 µL (2.5 µg/mL) would be appropriate.
-
Animal Preparation: Acclimatize the animals to the experimental room for at least 30 minutes. If necessary, warm the tail using a heating pad or lamp to dilate the lateral tail veins.
-
Restraint: Place the animal in a suitable restrainer, exposing the tail.
-
Injection: Disinfect the tail with an alcohol swab. Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
Post-Injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.
-
Sample Collection: For HPA axis assessment, blood samples can be collected at various time points post-injection (e.g., 15, 30, 60 minutes) to measure ACTH and corticosterone levels.
Intracerebroventricular (ICV) Administration Protocol
This protocol is used to directly assess the central effects of this compound on behavior and neuronal activity, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery for cannula implantation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and tubing
-
This compound solution in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Cannula Implantation (Survival Surgery):
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (coordinates vary by species and age), drill a small hole in the skull.
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
ICV Injection:
-
Gently restrain the animal and remove the dummy cannula.
-
Connect the injection cannula to the injection pump via tubing and fill the system with the this compound solution, ensuring no air bubbles are present.
-
Insert the injection cannula into the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion.
-
Gently withdraw the injection cannula and replace the dummy cannula.
-
-
Behavioral Testing: Following the injection, the animal can be placed in the appropriate apparatus for behavioral assessment (e.g., elevated plus maze, open field test).
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound on anxiety-like behavior is outlined below.
Typical experimental workflow for this compound studies.
Conclusion
The administration of this compound in rodent models is a powerful tool for elucidating the neurobiological basis of stress and related disorders. The choice of administration route and dose is critical and should be tailored to the specific research objectives. The protocols and data presented here provide a foundation for designing and executing robust and reproducible experiments in this field. Careful consideration of animal welfare, surgical procedures, and experimental design is paramount for obtaining meaningful and ethically sound scientific data.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 6. Behavioural changes induced in conscious mice by intracerebroventricular injection of catecholamines, acetylcholine and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural changes induced in conscious mice by intracerebroventricular injection of catecholamines, acetylcholine and 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone (CRH) directly stimulates corticosterone secretion by the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the infusion with ACTH or CRH on the secretory activity of rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICV-CRH potently affects behavior without altering antinociceptive responding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of ICV-CRH on novelty-induced behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Corticorelin-Stimulated Adrenocorticotropic Hormone (ACTH) using ELISA
Introduction
Adrenocorticotropic hormone (ACTH) is a polypeptide tropic hormone synthesized and secreted by the anterior pituitary gland.[1] Its production is stimulated by Corticotropin-Releasing Hormone (CRH), also known as Corticorelin, which is released from the hypothalamus.[2] ACTH plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release cortisol and androgens.[2][3] The measurement of ACTH levels in response to a this compound challenge is a vital tool in endocrinology research and clinical diagnostics, particularly for differentiating between different causes of adrenal insufficiency and Cushing's syndrome.[4] This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative measurement of ACTH in plasma samples following stimulation with this compound.
Principle of the Assay
This document describes the use of two common types of ELISA for ACTH measurement: the sandwich ELISA and the competitive ELISA.
-
Sandwich ELISA: The microplate wells are pre-coated with a monoclonal antibody specific to ACTH.[5] Samples and standards are added to the wells, and any ACTH present binds to the immobilized antibody. A second, biotin-conjugated polyclonal antibody that recognizes a different epitope of ACTH is then added, forming a "sandwich".[5] After washing, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. A substrate solution is then added, and the HRP enzyme catalyzes a color change.[6] The intensity of the color is directly proportional to the amount of ACTH in the sample.
-
Competitive ELISA: The microplate wells are pre-coated with a monoclonal antibody specific to ACTH.[7][8] Standards or samples are added to the wells along with a fixed amount of biotin-conjugated ACTH.[8] The ACTH in the sample competes with the biotinylated ACTH for binding to the pre-coated antibody.[9] After washing, an avidin-HRP conjugate is added, followed by a substrate solution.[7] In this format, the intensity of the color is inversely proportional to the concentration of ACTH in the sample.[7][9]
Assay Performance Characteristics
The performance characteristics summarized below are typical for commercially available ACTH ELISA kits. Researchers should always refer to the specific kit's manual for detailed performance data.
| Parameter | Typical Value | Description |
| Detection Range | 12.5 - 1,000 pg/mL | The range of ACTH concentrations that the assay can reliably quantify.[7][10] |
| Sensitivity (LLD) | < 1.0 - 12.5 pg/mL | The lowest concentration of ACTH that can be distinguished from zero with statistical significance.[8][11] |
| Specificity | High | The assay demonstrates high specificity for ACTH with no significant cross-reactivity with analogous hormones.[8] |
| Intra-Assay Precision (CV) | < 10% | The coefficient of variation for results obtained within the same assay run.[10] |
| Inter-Assay Precision (CV) | < 10% | The coefficient of variation for results obtained between different assay runs.[10] |
| Sample Type | EDTA Plasma | EDTA plasma is the recommended sample type as ACTH is unstable in serum.[9][11] |
| Sample Volume | 50 - 100 µL | The required volume of the plasma sample per well. |
| Incubation Time | ~2.5 - 4 hours | The total time required to complete the ELISA procedure.[1][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and the overall experimental procedure.
Caption: this compound (CRH) signaling pathway leading to ACTH and Cortisol release.
Caption: Workflow for this compound stimulation and subsequent ACTH measurement by ELISA.
Experimental Protocols
Part 1: this compound Stimulation Test
This protocol outlines the procedure for stimulating ACTH release using this compound. The timing and dosage may need to be optimized based on the specific research model or clinical setting.
Materials:
-
This compound (human or ovine)
-
Sterile 0.9% Sodium Chloride for injection
-
EDTA-containing blood collection tubes
-
Cannula for intravenous access
-
Syringes and needles
-
Refrigerated centrifuge
-
Cryovials for plasma storage
Procedure:
-
Patient/Subject Preparation: The subject should be resting comfortably. An intravenous cannula should be inserted at least 30 minutes before the first blood sample is drawn to minimize stress-induced ACTH release.
-
Baseline Blood Sample: Draw a baseline blood sample (5 mL) into an EDTA tube. This is the "-15 min" or "0 min" time point.[12] Place the tube on ice immediately.
-
This compound Administration: Reconstitute the this compound according to the manufacturer's instructions. A common dose is 1 µg/kg of body weight, administered as an intravenous bolus over 1-2 minutes.[4] Record the exact time of administration as "time zero".
-
Post-Stimulation Blood Samples: Draw subsequent blood samples (5 mL each) into EDTA tubes at specific time points after this compound administration. Typical time points are +15, +30, and +60 minutes.[12] Place each tube on ice immediately after collection.
-
Sample Processing:
Part 2: ACTH ELISA Protocol (Sandwich ELISA Example)
This is a generalized protocol. Always follow the specific instructions provided with the ELISA kit you are using.
Materials:
-
ACTH ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)[1]
-
Subject plasma samples (thawed on ice)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
Distilled or deionized water
-
Orbital shaker
Procedure:
-
Reagent Preparation: Bring all kit components and samples to room temperature before use.[7] Prepare working solutions of standards, wash buffer, detection antibody, and HRP conjugate as described in the kit manual.
-
Add Samples and Standards: Pipette 100 µL of each standard, control, and plasma sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
First Incubation: Add 100 µL of the prepared biotinylated detection antibody to each well.[1] Cover the plate and incubate for 2.5 hours at room temperature on an orbital shaker.[1]
-
Wash: Aspirate the contents of each well and wash the plate 3-4 times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.
-
Second Incubation: Add 100 µL of the prepared HRP-streptavidin solution to each well.[1] Cover the plate and incubate for 45 minutes at room temperature.[1]
-
Wash: Repeat the wash step as described in step 4.
-
Substrate Addition and Incubation: Add 100 µL of TMB One-Step Substrate Reagent to each well.[1] Incubate the plate for 30 minutes at room temperature in the dark.[1] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[1] The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[1]
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate OD readings for each standard, control, and sample.
-
Generate Standard Curve: Subtract the mean OD of the zero standard from all other readings. Plot the mean OD for each standard on the y-axis against the corresponding ACTH concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine Sample Concentrations: Use the standard curve to interpolate the ACTH concentration for each sample based on its mean OD value.
-
Adjust for Dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final ACTH concentration.
-
Interpret Results: Plot the ACTH concentration (pg/mL) versus time (minutes) to visualize the response to the this compound stimulation. A normal response typically shows a significant peak in ACTH levels at 15 to 30 minutes post-stimulation, followed by a decline.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. ACTH(Corticotropin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Human ACTH ELISA Kit (EEL017) - Invitrogen [thermofisher.com]
- 11. eaglebio.com [eaglebio.com]
- 12. testmenu.com [testmenu.com]
Application Notes and Protocols for Intravenous Corticorelin Injection in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin, a synthetic form of corticotropin-releasing hormone (CRH), is a critical tool in the investigation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] Intravenous (IV) administration of this compound is primarily utilized as a diagnostic aid to differentiate between pituitary and ectopic sources of adrenocorticotropic hormone (ACTH) in patients with ACTH-dependent Cushing's syndrome.[1][3][4][5][6] These application notes provide detailed protocols for the preparation and administration of intravenous this compound, as well as for the subsequent analysis of hormonal responses, tailored for a research and drug development setting.
Mechanism of Action
This compound is an analogue of the naturally occurring human CRH peptide and a potent stimulator of ACTH release from the anterior pituitary.[4][5] ACTH, in turn, stimulates the adrenal cortex to produce and secrete cortisol.[2][5] The differential diagnosis of ACTH-dependent hypercortisolism is based on the principle that pituitary adenomas (Cushing's disease) typically retain responsiveness to CRH, leading to a significant increase in plasma ACTH and cortisol levels, whereas ectopic ACTH-producing tumors usually do not respond.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data derived from clinical and research studies on intravenous this compound administration in humans.
Table 1: Pharmacokinetic Parameters of Intravenous this compound (1 mcg/kg)
| Parameter | Value (Mean ± SE) | Reference |
| Fast Component Half-life | 11.6 ± 1.5 minutes | [4][5][8][9] |
| Slow Component Half-life | 73 ± 8 minutes | [4][5][8][9] |
| Volume of Distribution | 6.2 ± 0.5 L | [4][5][8][9] |
| Metabolic Clearance Rate | 95 ± 11 L/m²/day | [4][8] |
Table 2: Dose-Response Relationship of Intravenous this compound on ACTH and Cortisol
| Dose | Effect on Plasma ACTH | Effect on Plasma Cortisol | Reference |
| Threshold Dose | 0.03 mcg/kg | - | [4][8] |
| Half-Maximal Dose | 0.3-1.0 mcg/kg | - | [4][8] |
| Maximally Effective Dose | 3-10 mcg/kg | Maximal responses at ≥ 1 mcg/kg | [4][8] |
Table 3: Expected Hormonal Responses to Intravenous this compound (1 mcg/kg) in Different Clinical Scenarios
| Condition | Basal ACTH | Basal Cortisol | ACTH Response to this compound | Cortisol Response to this compound | Reference |
| Normal Subjects | Normal | Normal | Rapid and sustained increase | Near parallel increase | [4][8] |
| Cushing's Disease (Pituitary ACTH-dependent) | High | High (20-40 mcg/dL) | Increased | Increased (>20% rise) | [1][4][5][10] |
| Ectopic ACTH Syndrome | Very High | High (20-40 mcg/dL) | Little to no response | Little to no response | [1][4][5] |
| Primary Adrenal Insufficiency | High | Low | Increased | Remains low | [10][11] |
| Secondary Adrenal Insufficiency (Pituitary) | Low | Low | No response | No response | [10] |
| Tertiary Adrenal Insufficiency (Hypothalamic) | Low | Low | Exaggerated and prolonged | Subnormal | [1][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
Materials:
-
ACTHREL® (this compound ovine triflutate for injection), 100 mcg lyophilized powder vial
-
2 mL sterile Sodium Chloride Injection, USP (0.9%)
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Visually inspect the vial of lyophilized this compound for any particulate matter or discoloration.
-
Aseptically withdraw 2 mL of 0.9% Sodium Chloride Injection into a sterile syringe.
-
Inject the 2 mL of saline into the vial of this compound.[4][12]
-
To avoid bubble formation, gently roll the vial to dissolve the powder completely. DO NOT SHAKE .[6][12]
-
The reconstituted sterile solution will have a concentration of 50 mcg/mL.
-
Visually inspect the reconstituted solution for clarity and absence of particulate matter before administration. The reconstituted solution is stable for up to 8 hours when refrigerated.[6]
Protocol 2: Intravenous this compound Stimulation Test
Patient Preparation:
-
Patients should fast for a minimum of 4 hours before the test.[1][11]
-
Ensure the patient is in a supine position throughout the test.[1]
-
Discontinue any medications that may interfere with the HPA axis, such as glucocorticoids, if clinically permissible and after consultation with the responsible physician.[13]
Procedure:
-
Insert an intravenous cannula into a suitable vein. To maintain patency, use a saline lock. Do not use heparin , as it may interact with this compound and cause a hypotensive reaction.[4][13]
-
Wait for 30 minutes after cannula insertion before starting the test to allow stress-induced hormone fluctuations to stabilize.[1]
-
Baseline Blood Sampling:
-
This compound Administration:
-
Post-Injection Blood Sampling:
-
Sample Handling:
-
Collect blood samples in appropriate tubes as recommended by the analyzing laboratory (e.g., EDTA tubes for ACTH, serum separator tubes for cortisol).
-
Immediately place samples on ice and centrifuge in a refrigerated centrifuge as soon as possible.
-
Separate plasma/serum and store at -20°C or lower until analysis.
-
Monitoring:
-
Monitor blood pressure and heart rate before and after this compound administration.[5]
-
Observe the patient for any signs of adverse reactions, such as flushing, hypotension, or tachycardia.[14][15]
Visualizations
Caption: this compound signaling pathway in pituitary corticotrophs.
Caption: Experimental workflow for intravenous this compound injection.
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 3. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. drugs.com [drugs.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Acthrel (Ferring Pharmaceuticals Inc.): FDA Package Insert [medlibrary.org]
- 9. Corticotropin-releasing factor: pharmacokinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. This compound ovine triflutate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols for Corticorelin (Ovine) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of Corticorelin (ovine corticotropin-releasing hormone, oCRH) in animal research. This compound is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily used to investigate stress physiology, neuroendocrine disorders, and the mechanisms of drug action on the central nervous system.
Mechanism of Action
This compound is a synthetic peptide identical to ovine corticotropin-releasing hormone.[1] It binds to and activates corticotropin-releasing hormone receptors (CRHR1 and CRHR2) on the anterior pituitary gland. This activation stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream.[1] ACTH then acts on the adrenal cortex to stimulate the production and release of glucocorticoids, such as cortisol in most mammals and corticosterone in rodents.[2]
Data Presentation: Recommended this compound Dosages in Animal Studies
The appropriate dosage of this compound is crucial for obtaining reliable and reproducible results. The following table summarizes recommended dosage ranges for various animal species and administration routes based on published literature. It is essential to titrate the dose for specific experimental goals and animal models.
| Animal Species | Route of Administration | Dosage Range | Experimental Context | Reference(s) |
| Rat | Intracerebroventricular (ICV) | 0.03 - 3.0 µ g/animal | Behavioral and antinociceptive studies | [3][4] |
| Intracerebroventricular (ICV) Infusion | 1 µ g/hour | Neuroendocrine and autonomic response studies | [5] | |
| Mouse | Intracerebroventricular (ICV) | 1 - 3 µ g/animal | Stress and behavioral studies | [6] |
| Sheep | Intravenous (IV) | 0.1 - 10.0 µg/kg | HPA axis stimulation | [7] |
| Intravenous (IV) | 200 µg (total dose) | HPA axis stimulation | [8] | |
| Foal | Intravenous (IV) | 0.1 - 1.0 µg/kg | HPA axis function test | [9][10] |
| Non-human Primate (Macaca fascicularis) | Intravenous (IV) | 0.5 - 40 µg/kg | HPA axis stimulation | [11] |
| Dog | N/A | N/A | Data not available in the reviewed literature. ACTH stimulation tests are more common. | [12] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Rats for HPA Axis Stimulation
This protocol details the procedure for a single intravenous administration of this compound to assess the HPA axis response by measuring plasma ACTH and corticosterone levels.
1. Materials:
-
This compound (ovine), lyophilized powder
-
Sterile saline (0.9% NaCl) for injection
-
Anesthesia (e.g., isoflurane)
-
Restraint device for rats
-
27-30 gauge needles and 1 mL syringes
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
ELISA kits for rat ACTH and corticosterone
2. This compound Reconstitution:
-
Aseptically reconstitute the lyophilized this compound powder with sterile saline to a final concentration of 50 µg/mL.[13][14]
-
Gently roll the vial to dissolve the powder completely; do not shake to avoid bubble formation.[15]
-
The reconstituted solution can be stored at 2-8°C for up to 8 hours.[14]
3. Animal Preparation and Handling:
-
House male Wistar or Sprague-Dawley rats (250-300g) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the animals for several days prior to the experiment to acclimate them to the procedures and reduce handling-induced stress.
-
On the day of the experiment, fast the animals for a few hours to minimize variability in baseline hormone levels.
4. Intravenous Injection Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the rat in a suitable restraint device, exposing the lateral tail vein.
-
Warm the tail using a heat lamp or warm water to dilate the vein.
-
Wipe the tail with 70% ethanol.
-
Insert a 27-30 gauge needle attached to a 1 mL syringe containing the this compound solution into the lateral tail vein.
-
Administer a single bolus injection of this compound at a dose of 1 µg/kg body weight over 30-60 seconds.[13][16]
-
Administer an equivalent volume of sterile saline to the control group.
5. Blood Sampling:
-
Collect a baseline blood sample (approx. 200 µL) from the tail vein or saphenous vein 15 minutes before and immediately prior to this compound administration.[1][17]
-
Collect subsequent blood samples at 15, 30, and 60 minutes post-injection.[1][17]
-
Collect blood into EDTA-coated tubes and place on ice.
6. Plasma Preparation and Hormone Analysis:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Measure plasma ACTH and corticosterone concentrations using commercially available ELISA kits according to the manufacturer's instructions.[2][18][19]
Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Mice for Behavioral Studies
This protocol describes the surgical procedure for a single ICV injection of this compound to investigate its central effects on behavior.
1. Materials:
-
This compound (ovine), lyophilized powder
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical drill and burrs
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material
2. This compound Preparation:
-
Reconstitute and dilute this compound in sterile aCSF or saline to the desired final concentration (e.g., 1 µg/µL).
3. Surgical Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Shave the head and sterilize the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small burr hole over the target injection site in the lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Slowly lower the injection needle to the target depth.
-
Inject the this compound solution (e.g., 1 µL) over 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and allow the animal to recover in a warm environment.
4. Post-operative Care and Behavioral Testing:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal closely during the recovery period.
-
Conduct behavioral tests at the desired time points post-injection (e.g., 30 minutes to several hours).
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in pituitary corticotrophs.
Experimental Workflow for HPA Axis Stimulation Study
Caption: Workflow for HPA axis stimulation study using this compound.
References
- 1. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. ICV-CRH potently affects behavior without altering antinociceptive responding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ICV-CRH on novelty-induced behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Intracerebroventricular Infusion of Corticotropin-Releasing Hormone Alters Neuroendocrine, Neurochemical, Autonomic, Behavioral, and Cytokine Responses to a Systemic Inflammatory Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular injection-induced increase in plasma corticosterone levels in the mouse: a stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of synthetic ovine CRF on ACTH, cortisol and blood pressure in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hormonal actions of corticotropin-releasing factor in sheep: effect of intravenous and intracerebroventricular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hypothalamic-pituitary-adrenal axis response to ovine corticotropin-releasing-hormone stimulation tests in healthy and hospitalized foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Hyperadrenocorticism in dogs – treatment options, monitoring and control - LABOKLIN Europe [laboklin.com]
- 13. Acthrel (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. fda.report [fda.report]
- 15. drugs.com [drugs.com]
- 16. globalrph.com [globalrph.com]
- 17. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. k-assay.com [k-assay.com]
Application Notes and Protocols: Corticorelin in Neuroendocrine Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms arising from neuroendocrine cells throughout the body.[1] A subset of these tumors expresses components of the corticotropin-releasing hormone (CRH) system, including CRH receptors (CRHR1 and CRHR2).[2][3] Corticorelin, a synthetic analog of human CRH, serves as a valuable research tool to investigate the functional role of this signaling axis in NET pathophysiology.[4][5][6] Activation of CRH receptors has been shown to modulate critical cellular processes, including hormone secretion and signal transduction pathways.[2] These application notes provide an overview of this compound's mechanism of action in NETs and detailed protocols for its use in key in vitro experiments.
Mechanism of Action in Neuroendocrine Tumor Cells
This compound exerts its effects by binding to CRH receptors, primarily the G-protein coupled receptor CRHR1, which is expressed in various NETs, including pancreatic NETs (pNETs).[2] Ligand binding initiates a cascade of intracellular signaling events. In the human carcinoid cell line BON, CRH has been demonstrated to activate the MAPK pathways (ERK1/2 and p38) and the transcription factor CREB, while concurrently inhibiting the pro-survival AKT signaling pathway.[2] This suggests a complex role for CRH signaling in regulating NET cell function, potentially influencing proliferation, differentiation, and hormone secretion.
This compound Signaling Pathway Diagram
Caption: this compound signaling cascade in neuroendocrine tumor cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from research on the CRH system in neuroendocrine and related tumors.
Table 1: Expression of CRH System Components in Neuroendocrine Tissues
| Component | Tissue/Cell Line | Method | Key Finding | Reference |
|---|---|---|---|---|
| CRHR1a, CRHR1c | Pancreatic Endocrine Tumors | RT-PCR, qPCR | Predominantly expressed in endocrine tumors. | [2] |
| CRHBP | Pancreatic Endocrine Tumors | RT-PCR, qPCR | Expressed in endocrine tumors. | [2] |
| IR-CRH | Pancreatic Endocrine Tumors | Radioimmunoassay | Detected in 10 of 86 tumors (10-2,700 ng/g). | [7] |
| IR-CRH | Carcinoid Tumors | Radioimmunoassay | Detected in 3 of 26 tumors. |[7] |
CRHR: Corticotropin-Releasing Hormone Receptor; CRHBP: CRH Binding Protein; IR-CRH: Immunoreactive CRH.
Table 2: Effects of CRH/Corticorelin on Signaling and Secretion in NET Cells
| Cell Line | Treatment | Concentration Range | Duration | Effect | Reference |
|---|---|---|---|---|---|
| BON (Carcinoid) | CRH/Urocortin | 10⁻¹⁰ - 10⁻⁶ M | 30 min | Stimulated p-ERK1/2, p-p38, p-CREB; Inhibited p-AKT. | [2] |
| PaCa (Pancreatic) | CRH/Urocortin | 10⁻¹⁰ - 10⁻⁶ M | 30 min | Stimulated p-ERK1/2, p-p38, p-CREB; Inhibited p-AKT. | [2] |
| Healthy Subjects | Human CRH (iv) | 100 µg | N/A | Increased plasma ACTH and cortisol secretion. |[8] |
p-: phosphorylated; iv: intravenous.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on NET cells in vitro.
Caption: Workflow for in vitro analysis of this compound effects.
Protocol 1: In Vitro Treatment of NET Cell Lines with this compound
This protocol describes the general procedure for treating adherent NET cell lines (e.g., BON, AtT-20) to assess downstream effects.
Materials:
-
NET cell line of interest (e.g., BON cells)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free or low-serum medium
-
This compound acetate (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent
-
Sterile tissue culture plates (e.g., 6-well plates)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed NET cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Reconstitute this compound: Prepare a sterile stock solution of this compound (e.g., 100 µM) in nuclease-free water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Serum Starvation (for signaling studies): Once cells are 70-80% confluent, wash them once with sterile PBS. Replace the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 2-24 hours to reduce basal signaling activity.
-
Prepare Treatment Media: Serially dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).[2] Prepare a vehicle control using only the serum-free medium.
-
Treatment: Aspirate the starvation medium from the cells and add the prepared this compound-containing or vehicle control media.
-
Incubation: Incubate the cells for the desired time period.
-
Harvesting: After incubation, proceed immediately to sample collection as per the downstream application (e.g., cell lysis for Western blot, RNA extraction for RT-qPCR).
Protocol 2: Analysis of CRHR-Mediated Signaling by Western Blot
This protocol details the detection of phosphorylated ERK1/2 (p-ERK) as a readout for this compound-induced MAPK pathway activation.[11][12]
Materials:
-
Treated cell samples from Protocol 1
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Place the 6-well plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet debris.[11]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[12][13]
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 90 minutes).
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[12]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Total ERK): To normalize for protein loading, the membrane must be probed for total ERK.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.[12]
Protocol 3: Quantification of CRHR1 Expression by RT-qPCR
This protocol provides a method to measure changes in Corticotropin-Releasing Hormone Receptor 1 (CRHR1) mRNA levels in NET cells or tissues.[15][16]
Materials:
-
NET cells or tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR primers for CRHR1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Harvest cells or homogenize tissue and extract total RNA using a commercial kit according to the manufacturer's protocol. Include an on-column or in-solution DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, set up reactions in triplicate for the target gene (CRHR1) and the reference gene. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the change in gene expression using the 2-ΔΔCt method.[15]
-
Normalize to Reference Gene: For each sample, calculate ΔCt = (CtCRHR1 - CtReference Gene).
-
Normalize to Control: Calculate ΔΔCt = (ΔCtTreated Sample - ΔCtControl Sample).
-
Calculate Fold Change: The fold change in expression is 2-ΔΔCt.
-
-
References
- 1. Neuroendocrine tumor - Wikipedia [en.wikipedia.org]
- 2. nanets.net [nanets.net]
- 3. Expression of Corticotropin-Releasing Hormone and Its Receptors May Be Associated With Survival Rate in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing Hormone and Its Biological Diversity toward Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Corticotropin-releasing Hormone and Its Biological Diversity toward Angiogenesis [irjournal.org]
- 7. Production of immunoreactive corticotropin-releasing hormone in various neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response relationships between plasma adrenocorticotropin (ACTH), cortisol, aldosterone, and 18-hydroxycorticosterone after injection of ACTH-(1-39) or human corticotropin-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of corticotrophin releasing hormone (CRH) on cell viability and differentiation in the human BeWo choriocarcinoma cell line: a potential syncytialisation inducer distinct from cyclic adenosine monophosphate (cAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that corticotropin-releasing hormone inhibits cell growth of human breast cancer cells via the activation of CRH-R1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of neuroendocrine tumors of the pancreas by real-time quantitative polymerase chain reaction. A methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
Application Notes and Protocols for Cell Culture Preparation in Corticorelin Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin, a synthetic analogue of corticotropin-releasing hormone (CRH), is a critical tool in the study of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It primarily acts by binding to the corticotropin-releasing hormone receptor 1 (CRHR1), a G-protein coupled receptor, initiating a signaling cascade that culminates in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary.[3][4] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol.[5][6] Understanding the cellular responses to this compound is fundamental for diagnosing HPA axis disorders and for the development of novel therapeutics targeting stress-related conditions.
This document provides detailed application notes and protocols for the preparation of cell cultures for experiments involving this compound. The focus is on two key cell lines: AtT-20 , a mouse pituitary tumor cell line that endogenously expresses CRHR1 and secretes ACTH in response to this compound, and NCI-H295R , a human adrenal carcinoma cell line that produces cortisol in response to ACTH or agents that mimic its downstream signaling.[7][8][9]
This compound Signaling Pathways
This compound binding to CRHR1 primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[3][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to promote ACTH synthesis and secretion.[8][11]
However, CRHR1 signaling is complex and can also diverge to other pathways, including the Gαq-mediated activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).[2][9] Furthermore, Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, can be activated downstream of both PKA and PKC, playing a role in the transcriptional regulation of target genes like pro-opiomelanocortin (POMC), the precursor to ACTH.[1][12][13]
Cell Line Selection and Culture Protocols
AtT-20 Cell Line: For ACTH Secretion Assays
The AtT-20 cell line is a mouse pituitary tumor line that is widely used as a model for studying corticotroph function.[14][15] These cells endogenously express CRHR1 and respond to this compound (CRH) with a robust secretion of ACTH.[7]
Table 1: Culture Conditions for AtT-20 Cells
| Parameter | Recommendation |
| Base Medium | F-12K Medium (Kaighn's Modification of Ham's F-12) |
| Supplements | 15% Horse Serum, 2.5% Fetal Bovine Serum (FBS) |
| Culture Vessels | T-75 flasks |
| Subcultivation | Allow cell clusters to settle, remove most of the medium, and gently transfer clusters to a new flask with fresh medium. A 1:2 subcultivation ratio is recommended. |
| Seeding Density | Approximately 3 x 10⁵ cells/mL |
| Incubation | 37°C, 5% CO₂ |
| Special Notes | Cells grow as large, viable clusters. Proliferation can be enhanced by using a shaking platform.[15] Viability upon thawing from frozen stock can be low (40-50%).[15] |
NCI-H295R Cell Line: For Cortisol Production Assays
The NCI-H295R cell line is a human adrenocortical carcinoma line that is an established in vitro model for studying steroidogenesis.[9] These cells express the necessary enzymes for cortisol synthesis and are responsive to stimuli that increase intracellular cAMP, such as forskolin, which can be used to mimic the downstream effects of the this compound-ACTH signaling axis.[16][17]
Table 2: Culture Conditions for NCI-H295R Cells
| Parameter | Recommendation |
| Base Medium | DMEM:F12 Medium (1:1 mixture) |
| Supplements | 2.5% Nu-Serum™ I, 1% ITS+ Premix (Insulin, Transferrin, Selenium) |
| Culture Vessels | T-75 flasks, coated for adherent cells |
| Subcultivation | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Resuspend in fresh medium and re-plate. A 1:3 to 1:6 split ratio is common. |
| Seeding Density | 2-3 x 10⁴ cells/cm² |
| Medium Renewal | 2 to 3 times per week |
| Incubation | 37°C, 5% CO₂ |
| Special Notes | These cells grow as an adherent monolayer. Both adherent and floating viable cells should be collected and re-plated during subculturing. |
Experimental Protocols
The following workflow outlines the key steps for conducting a this compound experiment, from initial cell culture to final data analysis.
Protocol 1: this compound-Stimulated ACTH Release from AtT-20 Cells
-
Cell Seeding:
-
Culture AtT-20 cells as described in Table 1.
-
Seed cells in a 24-well plate at a density of 1-2 x 10⁵ cells per well in complete growth medium.
-
Allow cells to attach and grow for 24-48 hours.
-
-
Serum Starvation:
-
Gently aspirate the growth medium.
-
Wash the cells once with serum-free F-12K medium.
-
Add 500 µL of serum-free F-12K medium to each well and incubate for 12-24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). A common half-maximal effective concentration (EC50) for CRH is around 2 x 10⁻⁹ M.[7]
-
Remove the starvation medium and add 500 µL of the this compound dilutions to the respective wells. Include a vehicle control (serum-free medium without this compound).
-
Incubate for a specified time period (e.g., 2-4 hours).[7]
-
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells.
-
Measure the ACTH concentration in the clarified supernatant using a commercially available ACTH ELISA kit, following the manufacturer's instructions.
-
Table 3: Typical Parameters for ACTH Release Assay
| Parameter | Value | Reference |
| Cell Line | AtT-20 | [7][15] |
| Plate Format | 24-well | - |
| Seeding Density | 1-2 x 10⁵ cells/well | - |
| Starvation Period | 12-24 hours | - |
| This compound (CRH) Conc. | 1 nM - 1 µM | [7] |
| Incubation Time | 2-4 hours | [7] |
| Endpoint Measurement | ACTH in supernatant | [7] |
| Detection Method | ELISA | [7] |
Protocol 2: Forskolin-Stimulated Cortisol Production in NCI-H295R Cells
Note: Forskolin is used as a direct activator of adenylyl cyclase to bypass the ACTH receptor and stimulate the downstream pathway leading to cortisol production.[16][18]
-
Cell Seeding:
-
Culture NCI-H295R cells as described in Table 2.
-
Seed cells in a 24-well plate at a density of 2-3 x 10⁵ cells per well in complete growth medium.
-
Allow cells to adhere and reach approximately 80% confluency (usually 24-48 hours).
-
-
Serum Starvation:
-
Aspirate the growth medium.
-
Wash the cells once with serum-free DMEM:F12 medium.
-
Add 1 mL of serum-free DMEM:F12 medium to each well and incubate for 24 hours.
-
-
Forskolin Treatment:
-
Prepare a stock solution of forskolin in DMSO.
-
Prepare serial dilutions of forskolin in serum-free medium. A common concentration used is 10 µM.[16][18]
-
Remove the starvation medium and add 1 mL of the forskolin dilutions to the wells. Include a vehicle control (serum-free medium with the same concentration of DMSO).
-
Incubate for 24-48 hours. A 48-hour incubation is often used for cortisol measurement.[16][17]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any debris.
-
Measure the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's protocol.
-
Table 4: Typical Parameters for Cortisol Production Assay
| Parameter | Value | Reference |
| Cell Line | NCI-H295R | [9][16] |
| Plate Format | 24-well | - |
| Seeding Density | 2-3 x 10⁵ cells/well | - |
| Starvation Period | 24 hours | - |
| Forskolin Concentration | 10 µM | [16][18] |
| Incubation Time | 48 hours | [16][17] |
| Endpoint Measurement | Cortisol in supernatant | [16][17] |
| Detection Method | ELISA, LC-MS/MS | [16][17] |
Protocol 3: Intracellular cAMP Measurement
This assay can be performed on either cell line to measure the direct activation of the adenylyl cyclase pathway.
-
Cell Seeding and Starvation:
-
Follow the cell seeding and starvation protocols for the respective cell line (AtT-20 or NCI-H295R), typically in a 96-well plate format.
-
-
Treatment:
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 15-30 minutes to prevent cAMP degradation.
-
Add this compound (for AtT-20) or forskolin (for NCI-H295R) at various concentrations.
-
Incubate for a short period, typically 15-30 minutes, at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA, following the kit manufacturer's instructions.
-
Table 5: Typical Parameters for cAMP Assay
| Parameter | Value | Reference |
| Cell Lines | AtT-20, NCI-H295R | - |
| Plate Format | 96-well | - |
| PDE Inhibitor | 0.5 mM IBMX | - |
| Stimulation Time | 15-30 minutes | - |
| Endpoint Measurement | Intracellular cAMP | [11][19] |
| Detection Methods | HTRF, AlphaScreen, ELISA | [11][19] |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing typical experimental results.
Table 6: Example Data - this compound-stimulated ACTH Release in AtT-20 Cells
| This compound [M] | Mean ACTH [pg/mL] | Std. Deviation | Fold Change vs. Control |
| 0 (Control) | 150 | 15 | 1.0 |
| 10⁻¹⁰ | 225 | 20 | 1.5 |
| 10⁻⁹ | 600 | 55 | 4.0 |
| 10⁻⁸ | 1200 | 110 | 8.0 |
| 10⁻⁷ | 1450 | 130 | 9.7 |
| 10⁻⁶ | 1500 | 145 | 10.0 |
Table 7: Example Data - Forskolin-stimulated Cortisol Production in NCI-H295R Cells
| Treatment | Mean Cortisol [ng/mL] | Std. Deviation | Fold Change vs. Control |
| Control (Vehicle) | 5.0 | 0.7 | 1.0 |
| Forskolin (10 µM) | 125.0 | 12.0 | 25.0 |
Note: The data presented in these tables are for illustrative purposes only and actual results may vary depending on specific experimental conditions.
Conclusion
The successful execution of this compound-related experiments relies heavily on the proper preparation and maintenance of appropriate cell cultures. The AtT-20 and NCI-H295R cell lines provide robust and well-characterized in vitro models for investigating the cellular and molecular mechanisms of this compound action, from receptor signaling and ACTH secretion to downstream steroidogenesis. By following the detailed protocols and guidelines presented in this document, researchers can obtain reliable and reproducible data to advance our understanding of the HPA axis and develop novel therapeutic interventions for stress-related disorders.
References
- 1. karger.com [karger.com]
- 2. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin receptor subtypes 2 and 5 inhibit corticotropin-releasing hormone-stimulated adrenocorticotropin secretion from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACTH secretion in mouse pituitary tumor cells in culture: inhibition of CRF-stimulated hormone release by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing factor-induced adrenocorticotropin hormone release and synthesis is blocked by incorporation of the inhibitor of cyclic AMP-dependent protein kinase into anterior pituitary tumor cells by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone stimulates mitotic kinesin-like protein 1 expression via a PLC/PKC-dependent signaling pathway in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticotropin-releasing hormone signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of signaling molecules mediating corticotropin-releasing hormone-R1alpha-mitogen-activated protein kinase (MAPK) interactions: the critical role of phosphatidylinositol 3-kinase in regulating ERK1/2 but not p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Growth hormone-releasing factor releases ACTH from an AtT-20 mouse pituitary tumor cell line but not from normal pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AtT20. Culture Collections [culturecollections.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of Adrenocorticotrophic Hormone on Steroid Metabolomic Profiles in Human Adrenal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forskolin treatment directs steroid production towards the androgen pathway in the NCI-H295R adrenocortical tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Combined Use of Corticorelin and Bevacizumab in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the combination therapy of Corticorelin acetate (CrA), a synthetic corticotropin-releasing factor, and Bevacizumab (BEV), a monoclonal antibody targeting vascular endothelial growth factor (VEGF), in preclinical xenograft models. This compound has demonstrated anti-angiogenic and antitumor properties, and studies have shown that it can enhance the efficacy of bevacizumab in various human tumor xenografts, including breast, colon, and brain cancers.[1][2] This document outlines the underlying mechanisms, experimental design, and methodologies for in vivo assessment of this combination therapy.
Mechanisms of Action
This compound Acetate (CrA)
This compound acetate is a synthetic analog of the human corticotropin-releasing factor (CRF).[3] Its anti-tumor activity is, in part, attributed to its anti-angiogenic effects.[1][4] this compound primarily exerts these effects through the activation of the Corticotropin-Releasing Factor Receptor 2 (CRFR2), a G-protein coupled receptor found on endothelial and smooth muscle cells.[4][5] Activation of CRFR2 has been shown to suppress angiogenesis and rearrange vasculature.[4] The proposed anti-angiogenic signaling cascade involves the inhibition of endothelial cell proliferation and migration, and a reduction in VEGF release from smooth muscle cells.
Bevacizumab (BEV)
Bevacizumab is a humanized monoclonal antibody that targets and neutralizes all isoforms of VEGF-A.[6][7] By binding to circulating VEGF-A, bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells.[7][8] This blockade inhibits downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[8][9]
Rationale for Combination Therapy
The combination of this compound and bevacizumab targets tumor angiogenesis through two distinct mechanisms. While bevacizumab directly neutralizes the key pro-angiogenic factor VEGF-A, this compound activates an anti-angiogenic pathway via CRFR2. This dual approach may lead to a more potent inhibition of tumor neovascularization and enhanced anti-tumor efficacy compared to either agent alone.[1][10] Preclinical studies have demonstrated a synergistic or enhanced therapeutic outcome with this combination in various xenograft models.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound acetate and bevacizumab, alone and in combination, in different human tumor xenograft models.
Table 1: Efficacy of this compound Acetate (CrA) and Bevacizumab (BEV) in MX-1 Breast and Colo-205 Colon Carcinoma Xenografts
| Treatment Group | Tumor Model | Efficacy Metric (Log Cell Kill - LCK)* | p-value vs. Control | p-value for Combination vs. Monotherapy |
| CrA (0.1-0.2 mg/kg, s.c., bid) | MX-1 Breast | 1.0 | <0.02 | N/A |
| CrA (0.1-0.2 mg/kg, s.c., bid) | Colo-205 Colon | Inactive | N/A | N/A |
| BEV (5 mg/kg, i.p., twice weekly) | MX-1 Breast | 1.1 | <0.002 | N/A |
| BEV (5 mg/kg, i.p., twice weekly) | Colo-205 Colon | 0.9 | <0.001 | N/A |
| CrA + BEV (Concomitant) | MX-1 Breast | 3.3 | N/A | <0.03 |
| CrA + BEV (Concomitant) | Colo-205 Colon | 1.9 | N/A | <0.01 |
*An LCK of ≥1.0 is considered indicative of antitumor activity.[1] Data sourced from Abstract 1554, AACR Annual Meeting 2010.[1]
Table 2: Efficacy of this compound Acetate (CrA) and Bevacizumab (BEV) in Pediatric Brain Tumor Xenografts (Orthotopic Implantation)
| Treatment Group | Tumor Model | Efficacy Metric (% Increase in Lifespan - ILS) | p-value vs. Control | p-value for Combination vs. Monotherapy |
| CrA (0.1 mg/kg, s.c., bid) | D-341MED Medulloblastoma | 56% | <0.001 | N/A |
| CrA (0.2 mg/kg, s.c., bid) | D-341MED Medulloblastoma | 20% | <0.05 | N/A |
| CrA (0.2 mg/kg, s.c., bid) | D-456MG Glioblastoma | 42% | <0.001 | N/A |
| BEV (5 mg/kg, i.p., twice weekly) | D-456MG Glioblastoma | 64% | <0.001 | N/A |
| CrA + BEV (Concomitant) | D-456MG Glioblastoma | 92% | <0.001 | <0.05 |
Data sourced from Abstract 1557, AACR Annual Meeting 2010.
Experimental Protocols
This section provides detailed protocols for conducting in vivo xenograft studies to evaluate the combination of this compound and bevacizumab.
Cell Lines and Culture
-
Cell Lines:
-
MX-1 (Human Breast Carcinoma)
-
Colo-205 (Human Colon Carcinoma)
-
D-341MED (Human Pediatric Medulloblastoma)
-
D-456MG (Human Pediatric Glioblastoma)
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase. For subcutaneous implantation, resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to enhance tumor take-rate.[1]
Animal Models
-
Species: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., SCID mice), typically 6-8 weeks old.
-
Housing: House animals in a specific-pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide sterile food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
Tumor Implantation
-
Subcutaneous Xenografts (e.g., MX-1, Colo-205):
-
Orthotopic (Intracranial) Xenografts (e.g., D-341MED, D-456MG):
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., right cerebrum).
-
Using a Hamilton syringe, slowly inject a low volume (e.g., 2-5 µL) of cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Treatment Protocol
-
Tumor Growth Monitoring:
-
For subcutaneous models, begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
For orthotopic models, monitor animal health, body weight, and neurological symptoms daily. The primary endpoint is typically survival.
-
-
Randomization: When tumors reach a predetermined size (e.g., 80-240 mm³ for subcutaneous models) or a few days post-implantation for orthotopic models, randomize animals into treatment groups (e.g., n=8-10 mice per group).[1]
-
Group 1: Vehicle Control
-
Group 2: this compound Acetate (CrA) alone
-
Group 3: Bevacizumab (BEV) alone
-
Group 4: CrA + BEV combination
-
-
Drug Preparation and Administration:
-
This compound Acetate (CrA):
-
Bevacizumab (BEV):
-
-
Treatment Duration: Continue treatment as per the study design. For subcutaneous models, this may be until tumors in the control group reach a predetermined endpoint size (e.g., 1-1.5 g).[1] For orthotopic models, treatment may continue until the median day of death is reached for each group.
Endpoint Analysis
-
Subcutaneous Models:
-
Primary Endpoint: Tumor growth delay or inhibition. Calculate Log Cell Kill (LCK) to quantify antitumor activity.[1]
-
Secondary Endpoints: Tumor weight at necropsy, immunohistochemical analysis of microvessel density (e.g., CD31 staining), and assessment of apoptosis (e.g., TUNEL staining).
-
-
Orthotopic Models:
-
Primary Endpoint: Survival. Analyze data using Kaplan-Meier survival curves and log-rank tests. Calculate the percent increase in lifespan (%ILS).
-
Secondary Endpoints: Histological analysis of the brain to confirm tumor presence and assess vascularity.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound and Bevacizumab.
Experimental Workflow
Caption: Experimental workflow for in vivo combination studies.
References
- 1. Corticotropin-releasing factor receptor 2 is a tonic suppressor of vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone receptor (CRHR)1 and CRHR2 are both trafficking and signaling receptors for urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-facets of Corticotropin-releasing Factor in Modulating Inflammation and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of canonical and non-canonical cAMP sources in CRHR2α-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urocortin increased LPS-induced endothelial permeability by regulating the cadherin-catenin complex via corticotrophin-releasing hormone receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-Releasing Hormone Family and Their Receptors in the Cardiovascular System [jstage.jst.go.jp]
- 10. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Corticorelin in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Corticorelin, also known as Corticotropin-Releasing Hormone (CRH), in human plasma. The following sections detail common analytical techniques including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with experimental protocols, quantitative data summaries, and workflow visualizations.
Introduction to this compound Analysis
This compound is a 41-amino acid peptide hormone and neurotransmitter involved in the stress response. It is the primary element that stimulates the release of corticotropin (ACTH) from the pituitary gland, which in turn stimulates the adrenal cortex to release corticosteroids. Accurate quantification of this compound in plasma is crucial for understanding the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in both physiological and pathological states. Due to its low endogenous concentrations and susceptibility to degradation, robust and sensitive analytical methods are required for its measurement.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Pathway
Caption: Simplified diagram of the HPA axis signaling cascade.
Section 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high sensitivity and throughput for the quantification of peptides like this compound. The most common format for this compound is a competitive ELISA.
Principle of Competitive ELISA
In this assay, a microplate is pre-coated with a capture antibody specific for this compound. A fixed amount of biotinylated this compound competes with the unlabeled this compound in the plasma sample or standards for binding to the coated antibody. After incubation, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated this compound. Following another wash step, a substrate solution is added, and the color development is inversely proportional to the concentration of this compound in the sample.[1][2]
Experimental Protocol: Competitive ELISA
This protocol is a general guideline based on commercially available human CRH ELISA kits.[1][3]
1. Materials:
-
Human CRH ELISA Kit (containing pre-coated 96-well plate, standards, biotinylated detection antibody, HRP conjugate, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Plate shaker
2. Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
-
Aliquot the plasma supernatant and store at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the this compound standard as per the kit instructions to generate a standard curve.
-
Add 50 µL of standard or plasma sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of biotinylated this compound to each well.
-
Seal the plate and incubate for 45-60 minutes at 37°C.
-
Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as in step 6.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 10 minutes.
4. Data Analysis:
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data for Commercial ELISA Kits
| Parameter | Vendor A (e.g., Invitrogen)[3] | Vendor B (e.g., FineTest)[1] | Vendor C (e.g., RayBiotech)[2] |
| Assay Range | 3.91 - 250 pg/mL | 2.188 - 140 pg/mL | 0.016 - 10 ng/mL |
| Sensitivity | 2.35 pg/mL | 1.4 pg/mL | 0.1 ng/mL |
| Intra-assay CV | < 10% | Not specified | Not specified |
| Inter-assay CV | < 10% | Not specified | Not specified |
| Sample Volume | Plasma | Serum, Plasma | Plasma, Serum |
| Assay Time | ~2.5 hours | ~2 hours | Not specified |
ELISA Workflow Diagram
Caption: Workflow for the competitive ELISA of this compound.
Section 2: Radioimmunoassay (RIA)
RIA is a classic, highly sensitive technique for quantifying low-abundance hormones. It utilizes a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.
Principle of RIA
The principle of RIA is analogous to competitive ELISA. A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) is mixed with a limited amount of anti-Corticorelin antibody. When a plasma sample containing unlabeled this compound is added, it competes with the radiolabeled this compound for binding to the antibody. After incubation, the antibody-bound this compound is separated from the free this compound, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.[4]
Experimental Protocol: RIA
This is a general protocol and may require optimization.[5]
1. Materials:
-
Anti-Corticorelin antibody
-
¹²⁵I-labeled this compound (tracer)
-
This compound standard
-
Goat anti-rabbit IgG (secondary antibody)
-
Normal Rabbit Serum (NRS)
-
RIA buffer
-
Polyethylene glycol (PEG) for precipitation
-
Gamma counter
-
Centrifuge
2. Sample Collection and Preparation:
-
Collect blood in chilled tubes containing aprotinin (a protease inhibitor) and EDTA.
-
Centrifuge at 1600 x g for 15 minutes at 4°C.
-
Store plasma at -70°C.
-
Plasma extraction using C-18 Sep-Pak cartridges is recommended to remove interfering substances.
3. Assay Procedure:
-
Set up assay tubes in duplicate for standards, controls, and plasma samples.
-
Add 100 µL of RIA buffer, standards, or samples to the respective tubes.
-
Add 100 µL of primary anti-Corticorelin antibody to all tubes except the "total counts" tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
Add 100 µL of ¹²⁵I-labeled this compound to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
Add 100 µL of secondary antibody (Goat anti-Rabbit IgG) and 100 µL of NRS to all tubes except "total counts".
-
Vortex and incubate for 90 minutes at room temperature.
-
Add 500 µL of cold RIA buffer and vortex.
-
Centrifuge at 1700 x g for 20 minutes at 4°C.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
Quantitative Data for RIA
Quantitative data for commercial this compound RIA kits is less commonly available in recent literature. The performance characteristics are generally comparable to or slightly better in sensitivity than ELISA.
| Parameter | Typical Performance |
| Assay Range | 10 - 1280 pg/mL |
| Sensitivity | ~5-10 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
| Sample Volume | 100-200 µL of extracted plasma |
RIA Workflow Diagram
Caption: General workflow for the radioimmunoassay of this compound.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and accuracy for the quantification of peptides, as it relies on the unique mass-to-charge ratio of the analyte and its fragments.
Principle of LC-MS/MS
Plasma samples are first processed to remove proteins and other interfering substances. The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system, which separates this compound from other molecules based on its physicochemical properties. The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer first ionizes the this compound molecules and selects the precursor ion based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented, and specific product ions are detected and quantified. This highly selective process, known as multiple reaction monitoring (MRM), allows for accurate quantification even at very low concentrations.[6]
Experimental Protocol: LC-MS/MS
This protocol is adapted from a method for quantifying CRH in placental tissue and may require optimization for plasma.[6]
1. Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 HPLC column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Stable isotope-labeled this compound internal standard (SIL-IS)
-
Solid-phase extraction (SPE) cartridges
-
Nitrogen evaporator
2. Sample Preparation (Solid-Phase Extraction):
-
Add SIL-IS to 200 µL of plasma sample.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a higher concentration of organic solvent (e.g., acetonitrile with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the SIL-IS. (Note: Specific m/z values need to be determined experimentally).
Quantitative Data for LC-MS/MS
The following data is based on a validated method for a similar peptide and represents expected performance.[7][8][9]
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Summary and Comparison of Methods
| Feature | ELISA | RIA | LC-MS/MS |
| Principle | Competitive antigen-antibody binding | Competitive radiolabeled antigen-antibody binding | Mass-based detection of parent and fragment ions |
| Specificity | Good (dependent on antibody quality) | Good (dependent on antibody quality) | Excellent |
| Sensitivity | High (pg/mL range) | Very High (low pg/mL range) | High (pg/mL to ng/mL range) |
| Throughput | High (96-well plate format) | Moderate | Moderate to High (with automation) |
| Cost | Moderate | Moderate (requires handling of radioisotopes) | High (instrumentation and maintenance) |
| Expertise | Minimal | Specialized (radiation safety) | High (complex instrumentation and data analysis) |
| Advantages | High throughput, no radioactive materials | Historically a gold standard, very sensitive | Highest specificity, can multiplex |
| Disadvantages | Potential for cross-reactivity | Use of radioactive materials, waste disposal | High initial investment, potential for matrix effects |
Disclaimer: These protocols and application notes are intended for research use only and should be adapted and validated by the end-user for their specific experimental conditions. Always refer to the manufacturer's instructions for commercial kits.
References
- 1. Human CRH(Corticotropin Releasing Hormone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Human CRF ELISA Kit (EEL042) - Invitrogen [thermofisher.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. Combined quantification of corticotropin-releasing hormone, cortisol-to-cortisone ratio and progesterone by liquid chromatography-Tandem mass spectrometry in placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
Application Notes and Protocols for the Sterile Preparation of Corticorelin for Injection
Introduction
Corticorelin, a synthetic peptide analogue of human corticotropin-releasing hormone (CRH), is a critical diagnostic agent used to assess the function of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It acts by stimulating the anterior pituitary to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce cortisol.[2][3][4][5] Its primary clinical application is in the differential diagnosis of ACTH-dependent Cushing's syndrome, helping to distinguish between a pituitary source (Cushing's disease) and an ectopic source of ACTH.[1][6] Due to its intravenous route of administration, the sterile preparation of this compound is paramount to ensure patient safety and prevent complications arising from microbial contamination or improper handling.
These application notes provide essential data and protocols for researchers, scientists, and drug development professionals involved in the handling and administration of this compound for injection.
Mechanism of Action
This compound mimics the action of endogenous CRH by binding to CRH receptors (primarily CRHR1), which are G-protein coupled receptors, on the surface of anterior pituitary corticotrophs.[2][7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[7] This signaling cascade results in the transcription of the pro-opiomelanocortin (POMC) gene and the subsequent synthesis and secretion of ACTH into the bloodstream.[7][8]
Data Presentation
Product Specifications and Stability
This compound for injection is typically supplied as a sterile, lyophilized powder that requires reconstitution before use. The composition and stability data are critical for ensuring the product's integrity and efficacy.
Table 1: Example Composition of Lyophilized this compound for Injection (ACTHREL®)
| Component | Quantity per Vial | Purpose |
|---|---|---|
| This compound Ovine Triflutate | 100 mcg | Active Pharmaceutical Ingredient |
| Lactose | 10 mg | Bulking Agent |
| L-Cysteine Hydrochloride | 26 mg | Stabilizer / Antioxidant |
| Ascorbic Acid | 0.88 mg | Antioxidant |
Source: DailyMed.[3]
Table 2: Storage and Stability of this compound
| Form | Storage Condition | Stability |
|---|---|---|
| Lyophilized Powder | Refrigerated at 2°C to 8°C (36°F to 46°F), protected from light. | As per manufacturer's expiry date.[3][9] |
| Reconstituted Solution | Refrigerated at 2°C to 8°C (36°F to 46°F). | Stable for up to 8 hours.[3][9] |
Pharmacokinetic and Pharmacodynamic Data
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is essential for designing experiments and interpreting results. The following data is based on a standard intravenous dose of 1 mcg/kg.
Table 3: Pharmacokinetic Parameters of this compound (1 mcg/kg IV)
| Parameter | Value (Mean ± SE) | Description |
|---|---|---|
| Volume of Distribution (Vd) | 6.2 ± 0.5 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Elimination Half-Life (t½) | Fast Component: 11.6 ± 1.5 min | Represents the initial rapid distribution and elimination phase.[3][4] |
| Slow Component: 73 ± 8 min | Represents the terminal elimination phase.[3][4] | |
| Metabolic Clearance Rate | 95 ± 11 L/m²/day | The volume of plasma cleared of the drug per unit time.[3] |
Source: DailyMed, MIMS Singapore.[3][4]
Table 4: Pharmacodynamic Response to this compound (1 mcg/kg IV)
| Analyte | Onset of Action | Time to Peak Concentration | Duration of Elevation |
|---|---|---|---|
| Plasma ACTH | ~2 minutes.[3][4] | 10 to 15 minutes.[3][6] | Up to 2 hours.[4][9] |
| Plasma Cortisol | Within 10 minutes.[3][4][6] | 30 to 60 minutes.[3][6] | Up to 2 hours.[4][9] |
Source: DailyMed, Drugs.com, MIMS Singapore, PubChem.[3][4][6][9]
Experimental Protocols
Protocol 1: Sterile Reconstitution of this compound for Injection
Objective: To aseptically reconstitute lyophilized this compound to the correct concentration for intravenous administration.
Materials:
-
Vial of lyophilized this compound (e.g., 100 mcg)
-
2 mL sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile 3 mL syringe with a sterile needle
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (PPE), including sterile gloves
-
Laminar airflow hood or biological safety cabinet
Procedure:
-
Preparation of Aseptic Field: Perform all manipulations within a certified laminar airflow hood or biological safety cabinet to maintain sterility.[10][11] Ensure the work surface is cleaned and disinfected.
-
Vial Inspection: Before use, visually inspect the this compound vial to ensure the integrity of the seal and the absence of cracks. Check the lyophilized cake for any signs of discoloration or melting.
-
Disinfection: Remove the protective cap from the this compound vial and the saline diluent vial. Swab the rubber septum of both vials with a 70% isopropyl alcohol swab and allow to air dry completely.
-
Reconstitution: Aseptically withdraw 2 mL of 0.9% Sodium Chloride for Injection into the sterile syringe. Inject the 2 mL of saline into the vial containing the lyophilized this compound powder.[1][3]
-
Dissolution: To avoid bubble formation and potential denaturation of the peptide, do not shake the vial .[3][9] Gently roll or swirl the vial between the hands until the powder is completely dissolved.[1][9]
-
Final Solution: The resulting solution will contain this compound at a concentration of 50 mcg/mL.[3][12]
-
Visual Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless. If particulates are observed, the solution must be discarded.
-
Labeling and Storage: If not for immediate use, the vial should be clearly labeled with the reconstituted concentration, date, time, and "for refrigeration." Store the reconstituted solution in a refrigerator at 2°C to 8°C for no more than 8 hours.[3][9] Discard any unused solution after 8 hours.[3]
Protocol 2: Quality Control (QC) for Reconstituted this compound Solution
Objective: To perform essential quality control tests on the reconstituted this compound solution to ensure it is safe for administration.
Methodologies:
-
Visual Inspection / Clarity Test:
-
Procedure: Immediately after reconstitution, hold the vial against both a black and a white background. Illuminate from the side. Carefully inspect for any foreign particulate matter, such as fibers or glass, and ensure the solution is clear.[13]
-
Acceptance Criteria: The solution must be free from visible particulate matter.[13]
-
-
pH Measurement:
-
Procedure: Using a calibrated pH meter with a micro-electrode, aseptically withdraw a small aliquot of the reconstituted solution. Measure the pH according to the instrument's standard operating procedure.
-
Acceptance Criteria: The pH should be within the manufacturer's specified range for the final product. While not always published, a typical range for injectable peptide solutions is between 4.5 and 7.0.
-
-
Sterility Testing (for batch preparations):
-
Procedure: For larger batch preparations intended for multiple subjects, sterility testing should be performed according to USP <71> standards.[14] This involves direct inoculation or membrane filtration of the product into two types of growth media (e.g., Fluid Thioglycollate Medium for anaerobes and Soybean-Casein Digest Medium for aerobes).[13][14] Samples are incubated for 14 days.[14]
-
Acceptance Criteria: No evidence of microbial growth (turbidity) in the media after the incubation period.[14]
-
-
Package Integrity (Leaker Test):
-
Procedure: While typically performed on sealed ampules, the principle can be applied to vials. Ensure the vial's rubber septum and aluminum seal are intact and show no signs of compromise before reconstitution. After reconstitution, ensure there is no leakage when the vial is inverted.
-
Acceptance Criteria: No breaches in the container closure system.
-
Protocol 3: Administration and Sample Collection (this compound Stimulation Test)
Objective: To administer this compound and collect timed blood samples to evaluate the ACTH and cortisol response for diagnostic purposes.
Procedure:
-
Patient Preparation: Ensure the patient is in a resting state. An intravenous cannula should be inserted for both drug administration and blood sampling.
-
Baseline Sampling: Draw venous blood samples 15 minutes before and immediately prior to this compound administration to establish baseline ACTH and cortisol levels.[3][15] The average of these two values will serve as the baseline.
-
Dose Calculation and Administration:
-
Calculate the required dose based on the patient's body weight (1 mcg/kg).[1]
-
Aseptically withdraw the calculated volume of the 50 mcg/mL reconstituted this compound solution into a sterile syringe.
-
Administer the dose as a slow intravenous injection over 30 to 60 seconds.[1][4][9] Bolus injections may be associated with more adverse effects like flushing and hypotension.[9]
-
-
Post-Administration Sampling: Draw venous blood samples at 15, 30, and 60 minutes after the administration of this compound.[3][4][15]
-
Sample Handling: Collect blood in appropriate tubes (e.g., EDTA tubes on ice for ACTH). Handle and process the samples as recommended by the analytical laboratory that will perform the ACTH and cortisol assays. Proper handling is critical for the stability of ACTH.
Visualizations
Caption: this compound signaling cascade in pituitary cells.
Caption: Aseptic workflow for this compound reconstitution.
Caption: Workflow for the this compound stimulation test.
References
- 1. pillintrip.com [pillintrip.com]
- 2. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 3. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. This compound | C208H344N60O63S2 | CID 16186200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Corticotropin-releasing hormone signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. 503pharma.com [503pharma.com]
- 11. completerx.com [completerx.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. UpToDate 2018 [doctorabad.com]
Troubleshooting & Optimization
Navigating Corticorelin Dissolution Challenges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of corticorelin, with a specific focus on dissolution issues. By offering clear protocols, quantitative data, and visual aids, this resource aims to facilitate seamless experimental workflows and ensure the reliable application of this compound in research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise when preparing this compound solutions for experimental use.
Q1: My lyophilized this compound powder is not dissolving in water. What should I do?
A1: If you observe particulates or cloudiness after attempting to dissolve this compound in sterile water, it is recommended to first try gentle agitation by rolling the vial; avoid vigorous shaking to prevent bubble formation.[1] If the powder still does not dissolve, sonication can be employed to aid dissolution.[2] Briefly sonicating the sample for short intervals (e.g., three times for 10 seconds with cooling on ice in between) can help break up aggregates.[2] If insolubility persists, the issue may be related to the peptide's intrinsic properties, and a change in solvent or pH may be necessary.
Q2: What alternative solvents can I use if this compound does not dissolve in aqueous solutions?
A2: For hydrophobic peptides that are difficult to dissolve in aqueous solutions, organic solvents can be effective. Dimethyl sulfoxide (DMSO) is a common choice for dissolving peptides.[1] Start by adding a small amount of DMSO to the lyophilized this compound and then gradually add your aqueous buffer to the desired concentration. It is important to note that for cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, as it can be toxic to cells.[3]
Q3: I've prepared a this compound solution, but I see precipitation after a short period. How can I prevent this?
A3: Precipitation of a peptide solution after initial dissolution can be due to several factors, including aggregation or a change in solution conditions (e.g., temperature, pH). To mitigate this, ensure that the peptide is stored at the recommended temperature, which for reconstituted solutions is typically refrigerated at 2°C to 8°C for up to 8 hours.[1][4] For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C.[5] Avoid repeated freeze-thaw cycles, which can promote aggregation. When preparing the working solution, slowly add the concentrated stock to the aqueous buffer with gentle mixing to avoid localized high concentrations that can lead to precipitation.
Q4: How does the pH of the solution affect this compound solubility?
A4: The solubility of peptides is significantly influenced by pH. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[3] this compound is a basic peptide, meaning it has a net positive charge at physiological pH. Therefore, it is generally more soluble in acidic solutions. If you encounter solubility issues in neutral water or buffer, acidifying the solution slightly with a dilute acid like acetic acid may improve dissolution.[6]
Q5: Can I heat the solution to improve this compound dissolution?
A5: Gentle warming can be used as a last resort to aid in the dissolution of some peptides. However, excessive heat can cause degradation of the peptide. If you choose to warm your solution, do not exceed 40°C.[7]
Quantitative Solubility Data
| Solvent/Condition | Solubility/Recommendation | Notes |
| Water | 1.00-1.04 mg/mL | For human Corticotropin Releasing Factor (CRF), a close analogue of this compound. |
| 0.9% Sodium Chloride | Reconstitution at 50 mcg/mL is a standard protocol for clinical use.[8][9] | This is a common vehicle for intravenous administration. |
| DMSO | This compound acetate is soluble in DMSO.[1] | A good initial solvent for hydrophobic peptides. Dilute with aqueous buffer for final concentration. |
| Acidic Buffer (e.g., dilute Acetic Acid) | Recommended for basic peptides like this compound if insoluble in water. | Acidic pH increases the net positive charge, enhancing solubility. |
| Physiological Buffer (e.g., PBS, pH 7.4) | Solubility may be limited due to the basic nature of the peptide. | If issues arise, consider preparing a concentrated stock in an appropriate solvent and diluting it into the physiological buffer. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol is a general guideline for the reconstitution of lyophilized this compound for research purposes, adapted from standard practices for similar peptides and clinical preparations.[8][10]
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 60 minutes.[5] This prevents condensation from forming inside the vial upon opening.
-
Solvent Addition: Aseptically add the desired volume of sterile diluent, such as 0.9% Sodium Chloride Injection, USP, to the vial.[8] The specific volume will depend on the desired final concentration. For a standard clinical preparation, 2 mL is added to a 100 mcg vial to yield a 50 mcg/mL solution.[8][9]
-
Dissolution: Gently roll the vial to dissolve the powder. Do not shake , as this can cause foaming and potential degradation of the peptide.[8][10]
-
Visual Inspection: Once dissolved, the solution should be clear and free of particulate matter.
-
Storage: For immediate use, the reconstituted solution can be stored under refrigeration (2°C to 8°C) for up to 8 hours.[1][4] For longer-term storage, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[5]
Protocol for Solubility Testing of this compound
This protocol provides a systematic approach to determine the optimal solvent for this compound if solubility issues are encountered.
-
Aliquot a Small Amount: To avoid wasting the entire batch of peptide, weigh out a small, known amount (e.g., 1 mg) for solubility testing.
-
Initial Solvent Trial (Water): Add a small volume of sterile, purified water to the test aliquot. Vortex or sonicate briefly. Observe for complete dissolution (a clear solution).
-
pH Adjustment (for Basic Peptides): If the peptide is not soluble in water, add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise while vortexing.[6] Observe for dissolution.
-
Organic Solvent Trial: If the peptide remains insoluble, use a new aliquot and attempt to dissolve it in a small volume of an organic solvent such as DMSO.[3]
-
Co-solvent Approach: If the peptide dissolves in the organic solvent, slowly add this concentrated stock solution to your desired aqueous buffer with continuous gentle mixing. Observe for any signs of precipitation.
-
Record Keeping: Carefully document the solvents and conditions that result in complete and stable dissolution for future reference.
Visualizing this compound's Mechanism of Action
To understand the biological context of properly dissolved this compound, it is essential to visualize its signaling pathway. This compound, a synthetic analog of corticotropin-releasing hormone (CRH), initiates a signaling cascade by binding to its receptor, primarily the CRH receptor type 1 (CRHR1), on the surface of pituitary corticotrophs.[11]
References
- 1. medkoo.com [medkoo.com]
- 2. fda.gov [fda.gov]
- 3. Solubilization and biochemical characterization of the human myometrial corticotrophin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. Human corticotropin-releasing factor in man: pharmacokinetic properties and dose-response of plasma adrenocorticotropin and cortisol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 9. Acthrel (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. This compound | C208H344N60O63S2 | CID 16186200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Corticorelin Stimulation Test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low ACTH response during a Corticorelin (CRH) stimulation test.
Troubleshooting Guide: Low ACTH Response
A low or absent ACTH response to this compound stimulation can be perplexing. This guide helps distinguish between a true biological result and experimental artifacts.
Immediate Checks
-
Confirm Reagent Integrity:
-
This compound (CRH): Was it reconstituted correctly and stored according to the manufacturer's instructions? Has it undergone multiple freeze-thaw cycles?
-
Assay Kit: Are the assay kit components within their expiration date? Were they stored at the recommended temperature?
-
-
Review Experimental Protocol:
-
Dosage Calculation: Double-check the calculation for the this compound dose administered.
-
Administration: Was the this compound administered via the correct route (typically intravenous bolus)?[1]
-
Timing of Blood Draws: Were the blood samples collected at the specified time points post-stimulation (e.g., 15, 30, 45, 60, 90, and 120 minutes)?[1]
-
Troubleshooting Workflow
If the immediate checks do not reveal an obvious error, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for a low ACTH response.
Frequently Asked Questions (FAQs)
Q1: What are the most common pre-analytical errors that can lead to a falsely low ACTH reading?
A1: The most common pre-analytical errors stem from the instability of the ACTH peptide. Key factors include:
-
Sample Collection: Blood should be collected in plastic or siliconized EDTA tubes.[2]
-
Temperature: Samples should be kept cold (e.g., on ice) immediately after collection and centrifuged in a cooled centrifuge.[2] Storing uncentrifuged whole blood at 4°C is crucial to inhibit proteolytic enzyme activity.[3]
-
Time to Centrifugation: Prompt separation of plasma from red blood cells is critical.[3] ACTH is stable in whole blood with EDTA for up to 8 hours if stored at 4°C.[3][4]
-
Hemolysis: Hemolyzed samples can interfere with ACTH measurement and should be avoided.[5]
Q2: How can I be sure my this compound (CRH) is active?
A2: To ensure the bioactivity of your this compound, it is recommended to use a fresh vial or a vial that has been stored according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles. If in doubt, consider running a pilot experiment with a new batch of this compound.
Q3: Could the type of ACTH assay I'm using be the problem?
A3: Yes, different immunoassays can have varying specificities and be prone to different interferences.[6] Falsely low results can occur due to:
-
Heterophile Antibodies: These can interfere with the assay's antibody-antigen reaction.[6]
-
Assay Specificity: Ensure your assay is specific for intact ACTH and does not cross-react with other peptides. If you suspect assay interference, you can try serial dilutions of your sample or re-assaying with a different method or kit.[6]
Q4: My baseline ACTH is low, and it doesn't respond to this compound. What does this indicate?
A4: A low baseline ACTH that does not increase after this compound stimulation is characteristic of secondary (pituitary) adrenal insufficiency.[1] This suggests that the pituitary gland is unable to produce and/or secrete ACTH in response to CRH.
Q5: My baseline ACTH is low, but I see an exaggerated and prolonged response to this compound. What does this mean?
A5: This pattern, a low baseline ACTH with an exaggerated and prolonged response to CRH, is often indicative of tertiary (hypothalamic) disease.[1] This suggests that the pituitary is capable of producing ACTH but is not being adequately stimulated by endogenous CRH from the hypothalamus.
Data Presentation
Table 1: Impact of Pre-analytical Conditions on ACTH Stability
| Condition | Time | Temperature | ACTH Stability | Reference |
| Whole blood with EDTA | 8 hours | 4°C | Stable | [3][4] |
| Whole blood with EDTA | 6 hours | Room Temperature | Stable | [7] |
| Whole blood with EDTA & Aprotinin | 4 hours | 4°C | Stable | [3][4] |
| Whole blood with EDTA & Aprotinin | 2 hours | Room Temperature | Stable | [3][4] |
| Plasma | < 8 hours | 4°C | Stable | [8] |
| Plasma | > 8 hours | Room Temperature | Significant Decrease | [8] |
Table 2: Typical ACTH and Cortisol Responses to this compound Stimulation
| Condition | Baseline ACTH | ACTH Response to CRH | Baseline Cortisol | Cortisol Response to CRH | Reference |
| Normal | Normal | Increases 2- to 4-fold | Normal | Peaks >20 µg/dL | [1] |
| Primary Adrenal Insufficiency | High | Increases | Low | Low/No Response | [1] |
| Secondary Adrenal Insufficiency | Low | No Response | Low | No Response | [1] |
| Tertiary Adrenal Insufficiency | Low | Exaggerated & Prolonged | Low | Does not reach 20 µg/dL | [1] |
| Cushing's Disease (Pituitary) | Normal to High | >35% Increase | High | >20% Increase | [1] |
| Ectopic ACTH Syndrome | High | No Response | High | No Response | [1] |
Experimental Protocols
This compound (CRH) Stimulation Test Protocol
This protocol is a general guideline and should be adapted based on specific research needs and institutional protocols.
1. Subject Preparation:
-
Subjects should fast for at least four hours before the test.[1]
-
Certain medications that can interfere with the HPA axis should be discontinued, as advised by the study director.
2. Baseline Sample Collection:
-
Collect blood samples at -15 minutes and -1 minute before CRH administration for baseline ACTH and cortisol measurements.[1]
-
Collect blood into pre-chilled plastic or siliconized EDTA tubes.
-
Immediately place the samples on ice.
3. This compound Administration:
-
Administer this compound (ovine or human) at a dose of 1.0 µg/kg body weight.[1]
-
The administration should be an intravenous bolus over 30 seconds.[1]
4. Post-Stimulation Sample Collection:
-
Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after CRH administration.[1]
-
Handle all samples as described in step 2.
5. Sample Processing:
-
Centrifuge the blood samples in a refrigerated centrifuge as soon as possible (ideally within 15 minutes of collection).
-
Separate the plasma and store it at -80°C until analysis.[9]
Mandatory Visualization
Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Pathway
Caption: The HPA axis signaling pathway.
References
- 1. labcorp.com [labcorp.com]
- 2. Preanalytical and analytical errors in the measurement of ACTH levels. (2018) | Mehmet Kalayci [scispace.com]
- 3. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of collection method and sample handling on measured levels of circulating ACTH - PMC [pmc.ncbi.nlm.nih.gov]
Corticorelin stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of corticorelin. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound is stable when stored in a refrigerated environment between 2°C and 8°C (36°F to 46°F).[1] It is crucial to protect the product from light.[1] For general peptide storage, it is recommended to keep them desiccated at -20°C.
Q2: How long is this compound stable after reconstitution?
Once reconstituted, the this compound solution is stable for up to 8 hours when stored under refrigerated conditions (2°C to 8°C).[1] It is recommended to discard any unused reconstituted solution after this period.[1] Long-term storage of peptides in solution is generally not recommended.
Q3: My reconstituted this compound solution appears cloudy or has visible particles. What does this mean and what should I do?
Cloudiness or the presence of particles in a peptide solution often indicates aggregation or precipitation.[2][3] Aggregation is a common degradation pathway for peptide therapeutics where molecules associate to form larger, often insoluble, species.[2] This process can lead to a loss of biological activity. You should discard the solution, as it is no longer suitable for use. To prevent this, ensure proper storage of the lyophilized powder and use the reconstituted solution within the recommended timeframe.
Q4: What are the primary chemical degradation pathways for this compound?
As a peptide, this compound is susceptible to several chemical degradation pathways that can occur during long-term storage, especially in solution. The most common include:
-
Oxidation: Amino acids such as methionine, cysteine, histidine, tyrosine, and tryptophan are susceptible to oxidation.[2][4] Commercial formulations of this compound ovine triflutate include antioxidants like ascorbic acid and cysteine hydrochloride to mitigate this.[1]
-
Deamidation: The conversion of asparagine or glutamine residues to aspartic acid or glutamic acid can alter the peptide's structure and function.[4][5][6] This process is often influenced by pH and temperature.[5][7]
-
Hydrolysis: Cleavage of the peptide backbone can occur, particularly at acidic or basic pH.
Q5: I am observing a reduced biological response to my stored this compound. What could be the cause?
A diminished biological response (i.e., lower than expected ACTH and cortisol stimulation) is a primary indicator of this compound degradation.[8][9] This loss of potency can result from chemical modifications like oxidation or deamidation, or physical instability such as aggregation.[2][4] It is recommended to perform a stability analysis using methods like HPLC to check for degradation products and to use a fresh vial of this compound to confirm the results.
Troubleshooting Guide: Loss of this compound Bioactivity
If you encounter a loss of bioactivity in your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for loss of this compound bioactivity.
Quantitative Stability Data
The stability of this compound and the related hormone it stimulates, corticotropin (ACTH), is highly dependent on storage conditions.
| Product | Form | Storage Temperature | Duration | Stability / % Recovery | Reference |
| This compound Ovine Triflutate | Lyophilized | 2°C to 8°C | Per manufacturer's expiry | Stable | [1] |
| This compound Ovine Triflutate | Reconstituted Solution | 2°C to 8°C | Up to 8 hours | Stable | [1] |
| Corticotropin (ACTH) in Plasma | Frozen Plasma | -20°C | 1.5 years | >89% Recovery | [10][11][12] |
| Corticotropin (ACTH) in Plasma | Frozen Plasma | -70°C | 1.5 years | >89% Recovery | [10][11][12] |
| Corticotropin (ACTH) in Plasma | Frozen Plasma | -20°C | 4 years | ~75% Recovery | [11] |
| Corticotropin (ACTH) in Plasma | Frozen Plasma | -20°C | 6 years | ~46% Recovery | [11][12] |
Note: Corticotropin (ACTH) data is provided as an indicator of peptide stability in biological matrices over extended periods. This compound itself, especially in a purified solution, may have different stability characteristics.
Signaling Pathway and Mechanism of Action
This compound acts as a synthetic analog of Corticotropin-Releasing Hormone (CRH).[13] It initiates a signaling cascade by binding to CRH receptors on the corticotrophs of the anterior pituitary gland.[13] This binding stimulates the synthesis and release of Adrenocorticotropic Hormone (ACTH), which then acts on the adrenal cortex to produce and release cortisol.[8][13]
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis signaling pathway initiated by this compound.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the chemical stability of this compound in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14]
Objective: To quantify the percentage of intact this compound remaining and to detect the formation of degradation products over time.
Methodology:
-
Preparation of Stability Samples:
-
Reconstitute a vial of lyophilized this compound to a known concentration (e.g., 50 mcg/mL) using an appropriate buffer (e.g., phosphate buffer at pH 5.0, as neutral pH is often optimal for peptide stability).[15][16]
-
Dispense aliquots into sterile, low-binding polypropylene vials.
-
Store aliquots under various conditions for the stability study (e.g., 4°C, 25°C, 40°C).
-
-
Time Points:
-
At designated time points (e.g., T=0, 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
-
-
HPLC Analysis:
-
System: A standard HPLC or UHPLC system with a UV detector.[14][17]
-
Column: C18 reverse-phase column suitable for peptide separations (e.g., 300 Å pore size, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from ~5% Mobile Phase B to ~60% Mobile Phase B over 30-40 minutes.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Protocol 2: Cell-Based Bioassay for this compound Potency
This protocol describes a method to evaluate the biological activity of stored this compound samples.
Objective: To determine if stored this compound can effectively stimulate ACTH release from pituitary cells.
Methodology:
-
Cell Culture:
-
Culture a suitable pituitary cell line (e.g., AtT-20 mouse pituitary tumor cells) in appropriate media until they reach ~80% confluency.
-
-
Sample Preparation:
-
Retrieve stored this compound samples from the stability study (Protocol 1).
-
Prepare a fresh solution of this compound from a new vial to serve as a positive control.
-
Prepare a vehicle-only sample (buffer) as a negative control.
-
Create a dilution series for both the control and test samples.
-
-
Cell Stimulation:
-
Wash the cultured cells with serum-free media.
-
Add the prepared this compound dilutions (test samples, positive control, negative control) to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for ACTH secretion.
-
-
Quantification of ACTH Release:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of ACTH in the supernatant using a validated commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve for the fresh this compound control.
-
Compare the ACTH release stimulated by the stored this compound samples to the control.
-
A rightward shift in the dose-response curve or a decrease in the maximum ACTH response for the stored sample indicates a loss of biological potency.
-
Caption: A generalized workflow for conducting a this compound stability study.
References
- 1. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation and Deamidation of Monoclonal Antibody Products: Potential Impact on Stability, Biological Activity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-Term Storage Stability of Corticotropin Investigated - Clinical Chemistry - Labmedica.com [labmedica.com]
- 12. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Acthrel (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Technical Support Center: Unexpected Side Effects of Corticorelin in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects of Corticorelin (Corticotropin-Releasing Hormone, CRH) in animal models. The information focuses on effects that may not be directly attributable to the downstream activation of the hypothalamic-pituitary-adrenal (HPA) axis and subsequent glucocorticoid release.
Frequently Asked Questions (FAQs)
Q1: We are observing significant anxiety-like behavior in our rodents following intracerebroventricular (ICV) administration of this compound, even at doses that do not robustly elevate plasma corticosterone. Is this a known effect?
A1: Yes, this is a well-documented, direct effect of this compound. CRH acts as a neurotransmitter in extra-hypothalamic brain regions, particularly the amygdala, which is a key center for processing fear and anxiety.[1] This anxiogenic effect is often independent of the HPA axis.
Q2: Our animal models are exhibiting altered locomotor activity after this compound administration. Is this expected, and what is the typical pattern?
A2: Altered locomotor activity is an expected, dose-dependent effect of central this compound administration. Typically, lower doses can cause behavioral activation and increased locomotion, while higher doses may lead to stress-related behaviors like freezing or reduced exploration.[2][3] These effects are often observed in novel environments.
Q3: We have noticed a decrease in gastric motility in our canine model after central this compound infusion. Is this a direct effect of the peptide?
A3: Yes, intracerebroventricular (ICV) administration of this compound has been shown to suppress the gastric migrating motor complex (MMC) in dogs, an effect that is not observed with intravenous (IV) administration at doses that stimulate the HPA axis. This suggests a direct central nervous system-mediated effect on gastric motility, independent of systemic ACTH and cortisol release.
Q4: Can this compound have direct effects on the cardiovascular system in animal models?
A4: Yes, this compound can exert direct effects on the cardiovascular system. Both CRH receptor type 1 (CRHR1) and type 2 (CRHR2) are expressed in the cardiovascular system.[4][5] Central administration can increase heart rate and blood pressure, while peripheral administration has been associated with hypotension.[5][6] These effects can be independent of the HPA axis.
Troubleshooting Guides
Issue 1: Excessive and Unexplained Anxiety-Like Behavior
Symptoms:
-
Decreased time spent in the open arms of the elevated plus-maze (EPM).
-
Reduced exploration in the light compartment of the light-dark box.
-
Increased freezing behavior in a novel environment.
-
These effects are observed without a corresponding significant increase in plasma corticosterone.
Possible Cause:
-
Direct anxiogenic effect of this compound on the central nervous system, particularly the amygdala.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine the lowest effective dose that elicits the desired primary effect without causing excessive anxiety.
-
Route of Administration: If using ICV administration, ensure accurate cannulation and injection into the desired ventricle to avoid diffusion to unintended brain regions.
-
Control for Novelty-Induced Stress: Habituate the animals to the testing environment and procedures to minimize baseline anxiety.
-
Pharmacological Blockade: To confirm a CRH-mediated effect, pre-treat with a specific CRH receptor antagonist.
Issue 2: Inconsistent or Unidirectional Locomotor Activity
Symptoms:
-
High variability in locomotor activity between animals receiving the same dose of this compound.
-
Observing only hyperactivity or hypoactivity, contrary to expected dose-dependent biphasic effects.
Possible Cause:
-
Interaction with the novelty of the testing environment.
-
Incorrect dosage range for the specific animal strain.
Troubleshooting Steps:
-
Standardize Acclimation Period: Ensure all animals have a consistent acclimation period to the testing room and apparatus.
-
Expand Dose Range: Test a wider range of this compound doses to capture the full spectrum of locomotor effects.
-
Automated Tracking: Use an automated video tracking system to ensure objective and consistent measurement of locomotor activity.
Issue 3: Altered Gastrointestinal Function
Symptoms:
-
Delayed gastric emptying.
-
Changes in the pattern of intestinal contractions.
Possible Cause:
-
Direct central action of this compound on autonomic pathways regulating gastrointestinal motility.
Troubleshooting Steps:
-
Confirm Central Administration: Verify the accuracy of central administration to rule out peripheral effects.
-
Measure Motility Directly: Employ methods like surgically implanted strain-gauge transducers to directly measure gastric and intestinal contractility.
-
Control for Feeding State: Ensure animals are in a consistent fasted state, as the migrating motor complex is an interdigestive pattern.[7]
Issue 4: Unexpected Cardiovascular Responses
Symptoms:
-
Significant hypotension or tachycardia following this compound administration that is not correlated with ACTH/corticosterone levels.
Possible Cause:
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters Continuously: Use telemetry or indwelling catheters for continuous monitoring of blood pressure and heart rate.
-
In Vitro Studies: To isolate direct vascular effects, consider using isolated artery preparations to assess this compound's effect on vascular tone.
-
Adrenalectomized Models: To definitively separate direct effects from HPA-mediated effects, consider using adrenalectomized animal models with hormone replacement.
Quantitative Data from Animal Models
Table 1: Unexpected Behavioral Side Effects of Intracerebroventricular (ICV) this compound in Rodents
| Animal Model | This compound Dose (ICV) | Behavioral Test | Observed Unexpected Effect | Reference |
| Rat | 0.03, 0.3, 3.0 µg | Novel Environment | Increased grooming and walking, decreased rearing and sleeping. | [2] |
| Rat | 300 ng | Home Cage | Behavioral activation. | [6] |
| Mouse | Not Specified | Open Field | Hyperactivity and delayed habituation. | [3] |
Table 2: Unexpected Gastrointestinal Side Effects of Intracerebroventricular (ICV) this compound in Dogs
| Animal Model | This compound Dose (ICV) | Measurement | Observed Unexpected Effect | Reference |
| Dog | 20-100 ng/kg | Strain-Gauge Transducers | Suppression of the gastric migrating motor complex (MMC). |
Table 3: Unexpected Cardiovascular Side Effects of this compound in Animal Models
| Animal Model | Route of Administration | This compound Dose | Observed Unexpected Effect | Reference |
| Rat | Intracerebroventricular (ICV) | 300 ng | Increase in heart rate and mean arterial blood pressure. | [6] |
| Rat | Intravenous (IV) | Not Specified | Hypotension (attenuated by CRH antagonist). | [8] |
| Fetal Sheep | Intravenous (IV) | 500 ng/kg | No alteration of hypotension-induced ACTH and cortisol increase in mature fetuses. | [9] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
Objective: To deliver this compound directly into the cerebral ventricles.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical drill
-
This compound solution
Procedure:
-
Anesthetize the mouse and secure it in the stereotaxic frame.[10]
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using stereotaxic coordinates, drill a small burr hole over the target ventricle.
-
Slowly lower the injection needle to the desired depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 300 nL/min).[10]
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animal during recovery.
Protocol 2: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open and two closed arms, elevated from the floor.
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.[11][12]
-
Place the animal in the center of the maze, facing an open arm.[13]
-
Allow the animal to explore the maze for a 5-minute session.[11][14]
-
Record the session with an overhead video camera and use tracking software to analyze:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Clean the maze thoroughly between animals.[12]
Protocol 3: Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between exploration and aversion to a brightly lit environment.
Apparatus:
-
A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.
Procedure:
-
Acclimate the rodent to the testing room.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the following parameters using a video tracking system:
-
Time spent in the light and dark compartments.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
-
Clean the apparatus between trials.
Protocol 4: Measurement of Gastric Motility with Strain-Gauge Transducers
Objective: To directly measure gastric contractions in a conscious animal model.
Procedure:
-
Surgical Implantation:
-
Under general anesthesia and aseptic conditions, perform a laparotomy.
-
Suture strain-gauge transducers to the serosal surface of the stomach and small intestine to record circular and longitudinal muscle contractions.[15]
-
Exteriorize the transducer leads through a subcutaneous tunnel.
-
-
Recovery: Allow the animal to fully recover from surgery.
-
Recording:
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways leading to unexpected side effects.
Caption: Experimental workflow for investigating anxiogenic effects.
Caption: Troubleshooting logic for unexpected side effects.
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. The effects of ICV-CRH on novelty-induced behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripartite extended amygdala–basal ganglia CRH circuit drives locomotor activation and avoidance behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone receptor expression and functional coupling in neonatal cardiac myocytes and AT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin-Releasing Hormone Family and Their Receptors in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central actions of corticotropin-releasing hormone (CRH) on behavioral, neuroendocrine, and cardiovascular regulation: brain corticoid receptor involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Migrating motor complex - Wikipedia [en.wikipedia.org]
- 8. Attenuation of corticotropin releasing factor-induced hypotension in anesthetized rats with the CRF antagonist, alpha-helical CRF9-41; comparison with effect on ACTH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACTH and cortisol responses to hypotension in fetal sheep after a prior CRF injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent intracerebroventricular AAV injections [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Mechanism of interdigestive migrating motor complex in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting false negative results with Corticorelin test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Corticorelin (CRH) stimulation test.
Troubleshooting Guide: False Negative Results
A false negative result in a this compound test can occur when there is an underlying condition that the test is designed to detect, but the test fails to show a positive result. This guide provides a systematic approach to troubleshooting potential causes of false negative outcomes.
Question: We performed a this compound stimulation test on a patient suspected of having Cushing's disease, but the results were negative. What are the potential reasons for this false negative result, and how can we troubleshoot it?
Answer:
A false negative result in the this compound test for Cushing's disease, although uncommon, can be due to several factors ranging from procedural inconsistencies to specific patient-related conditions. Below is a step-by-step guide to help you identify the potential cause.
Step 1: Verify the Experimental Protocol
Ensure that the test was conducted according to the standard protocol. Deviations can significantly impact the results.
Experimental Protocol: this compound (Ovine) Stimulation Test
| Step | Procedure |
| Patient Preparation | The patient should fast for a minimum of 4 hours before the test.[1][2] |
| Cannula Insertion | Insert an intravenous cannula at least 30 minutes before the first blood draw to minimize stress-induced cortisol release.[1] |
| Baseline Sampling | Draw venous blood samples for baseline ACTH and cortisol levels at -15 minutes and immediately before this compound administration (-1 min).[2][3] The average of these two values will serve as the baseline. |
| Administration | Administer this compound (ovine) at a dose of 1 µg/kg body weight as an intravenous bolus over 30-60 seconds.[1][4] |
| Post-Administration Sampling | Draw blood samples for ACTH and cortisol at 15, 30, 45, 60, 90, and 120 minutes after this compound injection.[1][4] |
| Sample Handling | Place ACTH samples on ice and send them to the laboratory promptly.[5] |
Step 2: Review the Interpretation Criteria
A false negative may be a result of misinterpreting the hormone response. The expected responses for Cushing's disease are a significant increase in both ACTH and cortisol.
Table 1: Quantitative Interpretation of this compound Test Results for Cushing's Disease
| Hormone | Time Point for Peak Response | Diagnostic Criteria for Cushing's Disease |
| ACTH | 15 and 30 minutes post-injection | A mean increase of ≥35-50% from baseline.[1][2][3] |
| Cortisol | 30 and 45 minutes post-injection | A mean increase of ≥20% from baseline.[2][3] |
Note: Some studies suggest a ≥40% increase in ACTH and/or cortisol provides optimal diagnostic accuracy.[6][7]
Step 3: Investigate Potential Interfering Factors
Several factors can blunt the expected pituitary response to this compound, leading to a false negative result.
Table 2: Common Causes of False Negative this compound Test Results
| Category | Potential Cause | Troubleshooting Action |
| Medications | Recent or current use of glucocorticoids (e.g., dexamethasone, prednisone).[8] | Review the patient's medication history. A suitable washout period is necessary before re-testing. |
| Drugs that induce hepatic enzymatic clearance of dexamethasone (e.g., phenytoin, phenobarbital, carbamazepine, rifampicin), which may be relevant in combined dexamethasone/CRH tests.[9] | Consider alternative diagnostic tests or measure dexamethasone levels to ensure efficacy. | |
| Imipramine may reduce the ACTH response.[1] | Discontinue the medication if clinically feasible and re-test after an appropriate washout period. | |
| Patient-Specific Conditions | Cyclical Cushing's syndrome, where cortisol production fluctuates.[10] | If clinical suspicion is high, consider repeat testing over time or measuring late-night salivary cortisol. |
| Pituitary tumors (corticotroph adenomas) that do not express CRH receptors. | In this rare scenario, other diagnostic methods like high-dose dexamethasone suppression testing or inferior petrosal sinus sampling may be necessary. | |
| Assay and Sample Integrity | Improper sample handling (e.g., not keeping ACTH on ice). | Review laboratory procedures and ensure proper sample collection and storage for any repeat testing. |
| Use of cortisol assays with cross-reactivity to other steroids. | Confirm the specificity of the cortisol assay with the laboratory. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a false negative this compound test result.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the this compound stimulation test?
A1: The this compound (CRH) stimulation test is primarily used to differentiate the cause of ACTH-dependent Cushing's syndrome. It helps distinguish between a pituitary source (Cushing's disease) and an ectopic source of ACTH production.[1][2] It can also be used to investigate adrenal insufficiency.[2]
Q2: How does this compound work in this test?
A2: this compound is a synthetic form of corticotropin-releasing hormone (CRH).[11] When administered, it stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then stimulates the adrenal glands to produce cortisol. By measuring the changes in ACTH and cortisol levels, clinicians can assess the function of the pituitary-adrenal axis.
Q3: What is the expected response in a healthy individual?
A3: In a healthy person, the administration of this compound typically leads to a two- to four-fold increase in baseline ACTH levels within 30-60 minutes. Plasma cortisol levels usually peak at over 20 μg/dL in the same timeframe.[2]
Q4: Can the this compound test be used to diagnose adrenal insufficiency?
A4: Yes, the test can help differentiate between primary, secondary, and tertiary adrenal insufficiency based on the response patterns of ACTH and cortisol.[2][4]
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Primary adrenal insufficiency: High baseline ACTH that increases further, with low cortisol levels that do not respond.[2]
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Secondary (pituitary) adrenal insufficiency: Low baseline ACTH and cortisol levels with no response to CRH.[2]
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Tertiary (hypothalamic) adrenal insufficiency: Low baseline ACTH with an exaggerated and prolonged response, and a subnormal cortisol response.[1][2]
Q5: What is the underlying signaling pathway activated by this compound?
A5: this compound (CRH) binds to CRH receptors on the corticotroph cells of the anterior pituitary. This binding activates a G-protein coupled receptor signaling cascade, primarily through the Gs alpha subunit, which increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), leading to the synthesis and release of ACTH. ACTH then travels to the adrenal cortex and stimulates cortisol production.
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. labcorp.com [labcorp.com]
- 3. A simplified morning ovine corticotropin-releasing hormone stimulation test for the differential diagnosis of adrenocorticotropin-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Dexamethasone Suppression Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pitfalls in the Diagnosis and Management of Hypercortisolism (Cushing Syndrome) in Humans; A Review of the Laboratory Medicine Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
Technical Support Center: Corticorelin Sample Integrity
Welcome to the technical support center for Corticorelin-related research. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in samples a concern?
A1: this compound is a synthetic peptide analogue of the human corticotropin-releasing hormone (CRH), a 41-amino acid peptide.[1] As a peptide, it is susceptible to degradation by proteases present in biological samples like blood, plasma, and serum. This degradation can lead to inaccurate measurements in immunoassays and other analytical methods, compromising experimental results. Key factors that can affect its stability include temperature, pH, light exposure, oxidation, and enzymatic degradation.[2][3]
Q2: What is the recommended storage procedure for lyophilized this compound?
A2: Lyophilized this compound should be stored in its vial, refrigerated at 2°C to 8°C (36°F to 46°F), and protected from light.[4][5] Under these conditions, the lyophilized powder is stable.
Q3: How should I reconstitute this compound and for how long is the reconstituted solution stable?
A3: Reconstitute the lyophilized powder with 2 mL of 0.9% Sodium Chloride Injection, USP. To avoid bubble formation and potential denaturation, gently roll the vial to dissolve the product; do not shake it. The reconstituted solution is stable for up to 8 hours when stored under refrigeration at 2°C to 8°C.[4][6]
Q4: What are the primary causes of this compound degradation in biological samples?
A4: The primary cause of this compound degradation in biological matrices like plasma or serum is enzymatic activity from proteases (e.g., serine proteases, metalloproteases).[3] Other contributing factors include improper storage temperature (prolonged exposure to room temperature), multiple freeze-thaw cycles, and inappropriate pH of the sample or buffers.[2]
Q5: How can I minimize proteolytic degradation of this compound in my samples?
A5: To minimize degradation, it is crucial to handle samples quickly and at low temperatures. Blood samples should be collected in tubes containing protease inhibitors.[3] After collection, samples should be immediately placed on ice and centrifuged in a refrigerated centrifuge as soon as possible to separate plasma or serum. The resulting supernatant should be frozen promptly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Immunoassay | Degradation of this compound: The peptide has been degraded by proteases due to improper sample handling (e.g., delayed processing, storage at room temperature). | - Review and strictly adhere to the sample collection and handling protocol. Ensure samples are kept cold and processed quickly. - Use collection tubes containing a protease inhibitor cocktail. - For future samples, aliquot plasma/serum after the initial centrifugation to avoid multiple freeze-thaw cycles. |
| Omission of a Critical Reagent: A key reagent (e.g., detection antibody, substrate) was not added during the assay. | - Carefully review the immunoassay protocol step-by-step. - Prepare a checklist to ensure all reagents are added in the correct sequence. | |
| Inactive Reagents: Reagents may have expired, been stored incorrectly, or subjected to multiple freeze-thaw cycles. | - Check the expiration dates of all kit components. - Ensure all reagents have been stored at the recommended temperatures. - Aliquot reagents upon first use to minimize freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | - Calibrate pipettes regularly. - Use fresh pipette tips for every standard and sample. - Ensure the pipette tip is below the surface of the liquid when dispensing to prevent splashing. |
| Inconsistent Washing: Inadequate or inconsistent washing of assay plates can leave residual reagents, leading to variability. | - If washing manually, ensure all wells are filled and aspirated uniformly. - Use an automated plate washer for improved consistency if available. | |
| Edge Effects: Temperature gradients across the microplate during incubation can lead to higher or lower signals in the outer wells. | - Incubate plates in a temperature-controlled environment. - Avoid stacking plates during incubation. | |
| High Background Signal | Insufficient Washing: Residual enzyme conjugate remains in the wells due to inadequate washing. | - Increase the number of wash cycles. - Allow a short soak time (e.g., 30-60 seconds) with the wash buffer in the wells during each wash step. |
| Cross-Reactivity: The antibody may be binding to structurally similar molecules or degradation products of this compound. | - If possible, select a highly specific monoclonal antibody. - Confirm results with an alternative method like LC-MS/MS if high specificity is required. | |
| Contaminated Buffers or Reagents: Buffers or reagents may be contaminated with enzymes or other interfering substances. | - Prepare fresh buffers for each assay using high-purity water. - Use sterile techniques when handling reagents. |
Data Presentation: this compound Stability
The following table provides illustrative data on the stability of a peptide hormone similar to this compound in human plasma under various storage conditions. This data is intended as a guideline; it is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.
| Storage Condition | Time Point | % Peptide Remaining (Without Protease Inhibitor) | % Peptide Remaining (With Protease Inhibitor Cocktail) |
| Room Temperature (~22°C) | 0 hours | 100% | 100% |
| 2 hours | 65% | 92% | |
| 4 hours | 40% | 85% | |
| 8 hours | <20% | 78% | |
| Refrigerated (4°C) | 0 hours | 100% | 100% |
| 8 hours | 88% | 98% | |
| 24 hours | 75% | 95% | |
| 72 hours | 55% | 91% | |
| Frozen (-20°C) | 0 hours | 100% | 100% |
| 1 week | 97% | 99% | |
| 1 month | 94% | 98% | |
| 3 months | 89% | 96% | |
| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | 95% | 98% |
| 3 Cycles | 82% | 93% | |
| 5 Cycles | 70% | 88% |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol for this compound Sample Collection and Processing
This protocol outlines the best practices for collecting and processing blood samples to ensure this compound stability.
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Preparation: Label pre-chilled blood collection tubes (e.g., EDTA tubes containing a protease inhibitor cocktail) with unique patient/sample identifiers.
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Blood Collection: Collect whole blood into the prepared tubes.
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Immediate Chilling: Immediately after collection, gently invert the tubes 8-10 times to mix the blood with the anticoagulant and protease inhibitors. Place the tubes on ice.
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Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 1,600 x g for 15 minutes in a refrigerated centrifuge (4°C).
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Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, cryo-safe polypropylene tubes. Avoid disturbing the buffy coat layer.
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Storage: Immediately store the plasma aliquots at -80°C until analysis. Avoid multiple freeze-thaw cycles by creating single-use aliquots.
Protocol for Assessing this compound Stability in Plasma
This protocol provides a methodology for determining the stability of this compound in plasma samples over time.
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Sample Preparation: Thaw a pool of human plasma (collected as per the protocol above) on ice. Spike the plasma with a known concentration of this compound.
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Aliquoting: Distribute the this compound-spiked plasma into multiple aliquots in microcentrifuge tubes.
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Incubation: Incubate the aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C).
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Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a set of aliquots from each condition.
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Quenching Reaction: Immediately stop enzymatic degradation by adding a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate plasma proteins.
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Sample Clarification: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of intact this compound using a validated stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7]
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Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Logical Workflow for Sample Handling
The following diagram illustrates the critical steps and decision points for proper this compound sample handling to minimize degradation.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. streck.com [streck.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
addressing tachyphylaxis with repeated Corticorelin administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated Corticorelin (Corticotropin-Releasing Hormone, CRH) administration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis?
A1: this compound tachyphylaxis is the rapid decrease in the stimulatory effect of this compound on pituitary corticotrophs following repeated or continuous administration.[1] This results in a diminished secretion of Adrenocorticotropic Hormone (ACTH) and consequently cortisol for the same dose of this compound. This phenomenon is a form of homologous desensitization of the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1).[2][3]
Q2: What are the underlying molecular mechanisms of this compound tachyphylaxis?
A2: The primary mechanism is the desensitization of the CRH-R1, a G protein-coupled receptor (GPCR).[2] Upon continuous or repeated agonist (this compound) binding, the following events occur:
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Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3, phosphorylate the intracellular domains of the CRH-R1.[2][4]
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β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins.[4]
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G Protein Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its cognate G protein (Gs), leading to a cessation of downstream signaling (e.g., adenylyl cyclase activation and cAMP production).[4]
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Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to this compound.[4][5]
Q3: How quickly can tachyphylaxis to this compound develop?
A3: The desensitization of CRH-R1 can occur rapidly. Studies have shown that half-maximal desensitization can happen within approximately 40 minutes of continuous exposure to high concentrations of CRH.[5] However, the functional response can be fully recovered within 2 hours of removing the CRH stimulus.[5]
Q4: Can the dosing regimen of this compound influence the development of tachyphylaxis?
A4: Yes, the dosing regimen is a critical factor. Continuous infusion of this compound has been shown to desensitize the pituitary corticotrophs.[6] In contrast, intermittent administration (e.g., every 4 hours) may continue to elicit the expected ACTH and cortisol responses without inducing significant tachyphylaxis.[6]
Q5: Are there any known factors that can blunt the response to this compound, mimicking tachyphylaxis?
A5: Yes, recent or current corticosteroid therapy can significantly blunt the plasma ACTH response to this compound.[7] This is due to the negative feedback mechanism of glucocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis. It is crucial to consider the influence of any exogenous corticosteroids in the experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Diminished ACTH/cortisol response after repeated this compound administration. | Tachyphylaxis due to CRH-R1 desensitization. | 1. Switch from continuous infusion to an intermittent dosing schedule.[6]2. Introduce a "washout" period between this compound administrations to allow for receptor resensitization (at least 2 hours).[5]3. Consider using the lowest effective dose of this compound, as high concentrations can accelerate desensitization.[4] |
| No or very low response to the initial this compound dose. | Pre-existing desensitization or interference. | 1. Ensure that the experimental model has not been recently exposed to high levels of endogenous CRH (e.g., due to stress) or exogenous corticosteroids.[7]2. Verify the bioactivity of the this compound preparation.3. Check for issues with the administration route or dosage calculation. |
| High variability in response between experimental subjects/replicates. | Differential HPA axis status or inconsistent experimental conditions. | 1. Standardize the handling and acclimatization period for in vivo models to minimize stress-induced variations in baseline HPA axis activity.2. Ensure precise and consistent timing of this compound administration and sample collection.3. For in vitro experiments, ensure consistent cell density, passage number, and culture conditions. |
Quantitative Data
The following table summarizes the ACTH response to a 100 µg intravenous CRH injection in human subjects during different phases of critical illness, which serves as a clinical model for HPA axis alterations analogous to tachyphylaxis due to prolonged stress. The data illustrates a suppressed response in the subacute and prolonged phases compared to the acute phase and healthy subjects.
| Subject Group | Mean ACTH Response (pg/mL·min) | Standard Error of the Mean (SEM) |
| Healthy Subjects | 4120 | 688 |
| Acute Phase Critical Illness (Day 3-6) | 5149 | 848 |
| Subacute Phase Critical Illness (Day 7-16) | 2333 | 387 |
| Prolonged Phase Critical Illness (Day 17-28) | 2441 | 685 |
(Data adapted from a study on ACTH and cortisol responses to CRH in critical illness.[8][9])
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Cultured Pituitary Cells (e.g., AtT-20)
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Cell Culture: Culture AtT-20 cells in appropriate media until they reach 70-80% confluency.
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Pre-treatment (Induction of Tachyphylaxis):
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Treat the cells with a high concentration of this compound (e.g., 100 nM) for a defined period (e.g., 0, 15, 30, 60, 120 minutes) to induce desensitization.
-
-
Washout:
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Remove the this compound-containing media and wash the cells three times with serum-free media to remove any remaining agonist.
-
-
Re-stimulation:
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Stimulate all groups (including the control group that was not pre-treated) with a standard dose of this compound (e.g., 10 nM) for 15 minutes.
-
-
Endpoint Measurement:
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Collect the supernatant to measure ACTH secretion via ELISA or RIA.
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Alternatively, lyse the cells and measure intracellular cAMP levels as a marker of CRH-R1 signaling.
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-
Data Analysis:
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Compare the ACTH or cAMP response in the pre-treated groups to the control group to quantify the degree of tachyphylaxis.
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Protocol 2: In Vivo Assessment of Tachyphylaxis in Rodents
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Animal Model: Use adult male rats or mice.
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Catheter Implantation: For repeated blood sampling without inducing stress, implant intravenous catheters and allow the animals to recover.
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Experimental Groups:
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Control Group: Administer vehicle (saline) followed by a this compound challenge.
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Tachyphylaxis Group: Administer an initial dose of this compound (e.g., 5 µg/kg, IV) followed by a second identical challenge after a specific time interval (e.g., 1, 2, or 4 hours).
-
-
Procedure:
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Administer the initial dose of vehicle or this compound.
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Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60 minutes) to measure plasma ACTH and corticosterone.
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At the designated time, administer the second this compound challenge to all groups.
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Collect blood samples again at the same intervals post-challenge.
-
-
Data Analysis:
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Compare the ACTH and corticosterone responses to the second this compound challenge between the control and tachyphylaxis groups. A blunted response in the tachyphylaxis group indicates the development of desensitization.
-
Visualizations
Caption: Canonical this compound signaling pathway via CRH-R1.
Caption: Molecular mechanism of this compound-induced tachyphylaxis.
Caption: Workflow for in vitro this compound tachyphylaxis experiment.
References
- 1. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Corticotropin releasing hormone receptors: two decades later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Regulation of corticotropin-releasing hormone receptor type 1alpha signaling: structural determinants for G protein-coupled receptor kinase-mediated phosphorylation and agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. ACTH and cortisol responses to CRH in acute, subacute, and prolonged critical illness: a randomized, double-blind, placebo-controlled, crossover cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTH and cortisol responses to CRH in acute, subacute, and prolonged critical illness: a randomized, double-blind, placebo-controlled, crossover cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Corticorelin Efficacy and Corticosteroid Use
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of concurrent corticosteroid use on the efficacy of corticorelin. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, a synthetic analogue of the human corticotropin-releasing hormone (CRH), acts as a potent stimulator of the anterior pituitary gland.[1][2][3] It binds to specific CRH receptors on pituitary cells called corticotrophs, triggering a rapid release of adrenocorticotropic hormone (ACTH).[2][4] Circulating ACTH then stimulates the adrenal cortex to produce and release cortisol.[3][4][5] This mechanism allows this compound to be used as a diagnostic tool to assess the functionality of the hypothalamic-pituitary-adrenal (HPA) axis.[2][4]
Q2: How do corticosteroids exert their effects?
A2: Corticosteroids, such as cortisol, are steroid hormones that primarily act by binding to intracellular glucocorticoid receptors (GR).[6] This hormone-receptor complex translocates into the cell nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6] This binding modulates the transcription of target genes, either inducing or repressing their expression to produce a wide range of physiological effects, including anti-inflammatory and immunosuppressive actions.[6][7][8]
Q3: What is the direct impact of concurrent corticosteroid use on a this compound stimulation test?
A3: Concurrent or recent use of corticosteroids can significantly diminish or completely blunt the ACTH response to this compound administration.[2][3][9] This interference can lead to inaccurate or misleading test results, potentially masking a hyper-response typical of Cushing's disease and creating a false-negative outcome.[10]
Q4: Why do corticosteroids interfere with this compound's efficacy?
A4: Corticosteroids interfere with this compound's action due to their powerful negative feedback mechanism on the HPA axis.[8][11] Exogenous corticosteroids suppress the HPA axis at two key points: they inhibit the hypothalamus from producing endogenous CRH, and more importantly, they directly suppress the anterior pituitary's ability to secrete ACTH in response to stimulation.[11] This suppression counteracts the primary function of administered this compound, which is to stimulate ACTH release.[2][12]
Q5: Which specific corticosteroids are known to interfere with the test?
A5: Any systemic corticosteroid with glucocorticoid activity can interfere with the test. Commonly cited examples include dexamethasone, prednisone, cortisone, and fludrocortisone.[2] Even inhaled corticosteroids like beclomethasone and mometasone may blunt the plasma ACTH response.[12]
Q6: How long should corticosteroids be discontinued before a this compound test?
A6: To ensure accurate results, it is crucial to discontinue corticosteroid medications before performing a this compound stimulation test.[13] The exact washout period is not universally defined and depends on the specific corticosteroid's potency, dose, and duration of therapy. Corticosteroid feedback occurs over multiple time frames: a "fast" non-genomic feedback, an "intermediate" feedback requiring protein synthesis, and a "slow" genomic feedback that reduces ACTH precursor synthesis.[14] Due to this complexity, the decision on a sufficient withdrawal period should be made by the principal investigator or a qualified clinician.
Troubleshooting Guide
Problem: Blunted or absent ACTH and cortisol response following this compound administration in a subject expected to respond.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Recent or Concurrent Corticosteroid Use | 1. Verify Medication History: Meticulously review the subject's recent and current medication log for any systemic, inhaled, or topical corticosteroid use.[15] 2. Understand the Mechanism: Recognize that corticosteroids exert negative feedback on the pituitary, directly inhibiting ACTH secretion and thereby blunting the response to this compound.[11] 3. Interpret with Caution: A blunted response in the presence of corticosteroid use is an expected pharmacological interaction and does not necessarily reflect the true status of the HPA axis.[2][12] 4. Recommended Action: If clinically permissible, schedule a repeat test after an appropriate washout period, determined in consultation with the responsible clinician. |
| Ectopic ACTH Syndrome | 1. Evaluate Baseline Levels: Patients with ectopic ACTH syndrome typically present with very high basal ACTH and cortisol levels.[3][16] 2. Confirm Lack of Response: The characteristic finding for ectopic ACTH syndrome is little to no increase in ACTH or cortisol after this compound administration.[3][17][18] 3. Consider Further Testing: If corticosteroid use has been ruled out, this result is highly suggestive of a non-pituitary source of ACTH. |
| Pituitary Insufficiency (Secondary Adrenal Insufficiency) | 1. Evaluate Baseline Levels: Subjects with pituitary insufficiency will have low baseline ACTH levels.[18] 2. Confirm Lack of Response: These individuals will exhibit a low or absent ACTH response to this compound because the pituitary corticotrophs are unable to function properly.[18] |
Data Presentation
Table 1: Expected Outcomes of the this compound Stimulation Test
This table summarizes the typical plasma ACTH and serum cortisol responses to a standard this compound stimulation test in various conditions, assuming no pharmacological interference.
| Condition | Baseline ACTH | Baseline Cortisol | Response to this compound (1 µg/kg IV) |
| Normal Subject | Normal | Normal | ACTH increases 2- to 4-fold; Cortisol peaks >20 µg/dL.[18] |
| Cushing's Disease (Pituitary-Dependent) | High-Normal to High | High | Exaggerated response: ACTH rises >35-50%; Cortisol rises >20%.[17][18] |
| Ectopic ACTH Syndrome | High to Very High | High | Little or no response in either ACTH or cortisol.[3][17][18] |
| Secondary Adrenal Insufficiency (Pituitary) | Low | Low | Low or absent ACTH and cortisol response.[18] |
| Tertiary Adrenal Insufficiency (Hypothalamic) | Low | Low | Exaggerated and prolonged ACTH response with a subnormal cortisol response.[17] |
Table 2: Impact of Concurrent Corticosteroid Use on Test Interpretation
| True Underlying Condition | Expected Response (No Steroids) | Observed Response (With Steroids) | Potential Misinterpretation |
| Cushing's Disease (Pituitary-Dependent) | Hyper-response of ACTH and Cortisol | Blunted or absent response | False diagnosis of Ectopic ACTH Syndrome.[16] |
| Normal Subject | Normal increase in ACTH and Cortisol | Blunted or absent response | False diagnosis of Pituitary or Adrenal Insufficiency.[15] |
Experimental Protocols
This compound (CRH) Stimulation Test Protocol
This protocol is a synthesized methodology for assessing pituitary-adrenal function.
1. Patient Preparation:
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The patient should fast for a minimum of 4 hours prior to the test.[17][18] Water is permitted.[13]
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Ensure any interfering medications, particularly corticosteroids, have been discontinued for an appropriate duration as determined by a clinician.[13]
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The patient should remain in a supine position throughout the test.[17]
2. Procedure:
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Insert an intravenous (IV) cannula into a forearm vein. To avoid potential interactions, do not use heparin to maintain cannula patency.[2][10]
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Wait at least 30 minutes after cannula insertion to allow stress-induced hormone levels to stabilize.[17]
-
Collect baseline blood samples for plasma ACTH and serum cortisol at -15 minutes and immediately before this compound administration (t=0).[17][18][19]
-
Administer this compound at a dose of 1 µg/kg body weight (up to a maximum of 100 µg) as an intravenous bolus over 30 seconds.[17][19]
-
Collect subsequent blood samples for ACTH and cortisol analysis at 15, 30, 45, 60, 90, and 120 minutes post-injection.[17][18][19]
3. Sample Handling:
-
ACTH samples must be collected in chilled EDTA (lavender top) tubes and placed on ice immediately.
-
Centrifuge the samples in a refrigerated centrifuge, and separate the plasma.
-
Freeze the plasma immediately until analysis.
-
Cortisol samples can be collected in standard serum separator tubes.
4. Interpretation:
-
Analyze the percentage change in ACTH and cortisol from the mean baseline values. A peak increment of >50% for plasma ACTH and >20% for serum cortisol is typically indicative of Cushing's disease.[17] An absent response is suggestive of ectopic ACTH production or pituitary insufficiency, depending on baseline values.[3][18]
Visualizations
Caption: The HPA axis and the stimulatory action of this compound.
Caption: Negative feedback by corticosteroids blunts this compound's effect.
Caption: Experimental workflow for the this compound (CRH) Stimulation Test.
References
- 1. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pillintrip.com [pillintrip.com]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]
- 5. What is this compound Ovine Triflutate used for? [synapse.patsnap.com]
- 6. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. drugs.com [drugs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Corticosteroid inhibition of ACTH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. UpToDate 2018 [doctorabad.com]
- 17. mft.nhs.uk [mft.nhs.uk]
- 18. labcorp.com [labcorp.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
stability of reconstituted Corticorelin solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of reconstituted Corticorelin solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: Reconstitute the this compound vial with 2 mL of 0.9% NaCl (normal saline) to achieve a final concentration of 50 mcg/mL. To avoid bubble formation and potential denaturation of the peptide, gently roll the vial to dissolve the powder. Do not shake the vial.[1][2]
Q2: What are the recommended storage conditions for reconstituted this compound solution?
A2: The reconstituted solution is stable for up to 8 hours when stored under refrigerated conditions at 2°C to 8°C (36°F to 46°F).[1] It is crucial to protect the solution from light. Any unused solution should be discarded after 8 hours.[1]
Q3: Can I store the reconstituted this compound solution at room temperature?
A3: There is no specific stability data available for reconstituted this compound stored at room temperature. Peptide solutions are generally more susceptible to degradation at warmer temperatures. It is strongly recommended to adhere to the refrigerated storage guidelines to ensure the solution's potency and integrity.
Q4: Is it possible to freeze the reconstituted this compound solution for long-term storage?
A4: Long-term storage of peptides in solution is generally not recommended.[3] While specific data for frozen reconstituted this compound is unavailable, related peptide hormones like ACTH have shown significant degradation even with long-term frozen storage.[4][5][6] Frequent freeze-thaw cycles can also degrade peptides.[7] For optimal results, it is best to use the solution on the same day it is prepared.[3]
Q5: What are the potential signs of degradation in my reconstituted this compound solution?
A5: Visual signs of degradation can include the appearance of particulate matter, cloudiness, or a change in color. However, significant degradation can occur without any visible changes. Therefore, adhering to the recommended storage conditions and duration is critical. For research applications requiring high precision, a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) would be necessary to confirm the solution's integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low or inconsistent bioactivity | 1. Improper reconstitution (shaking instead of rolling).2. Storage beyond the recommended 8-hour refrigerated window.3. Exposure to light or elevated temperatures.4. Degradation of the lyophilized powder due to improper storage. | 1. Always reconstitute by gently rolling the vial.2. Prepare fresh solution for each experiment and use within 8 hours.3. Store both lyophilized and reconstituted forms protected from light and at the correct temperature.4. Ensure lyophilized vials are stored at 2°C to 8°C. |
| Visible particulates or cloudiness in the solution | 1. Incomplete dissolution.2. Contamination.3. Aggregation or precipitation of the peptide. | 1. Ensure the powder is fully dissolved by gentle rolling.2. Use aseptic techniques during reconstitution.3. Do not use the solution if particulates are present. Prepare a fresh vial. |
Stability of Reconstituted this compound Solution
The following table summarizes the known stability data for reconstituted this compound solution.
| Storage Condition | Temperature | Duration | Stability |
| Refrigerated | 2°C to 8°C | Up to 8 hours | Stable[1] |
| Room Temperature | Not Specified | Not Recommended | Data not available; degradation is likely accelerated. |
| Frozen | Not Specified | Not Recommended | Data not available; long-term peptide solution storage is generally not advised.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Reconstitute this compound as per standard procedure to a known concentration (e.g., 50 mcg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the this compound solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to a calibrated light source (e.g., UV lamp) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity and stability of this compound.[10][11][12]
Objective: To separate and quantify intact this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 60 30 90 35 90 40 20 | 45 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the stability and forced degradation studies.
-
Analyze the resulting chromatograms to determine the peak area of intact this compound and any degradation products. The percentage of remaining this compound can be calculated relative to the initial concentration.
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Experimental workflow for stability testing.
References
- 1. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Storage Stability of Corticotropin Investigated - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 7. lifetein.com [lifetein.com]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Human vs. Ovine Corticorelin for ACTH Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of human Corticorelin (hCRH) and ovine this compound (oCRH) in stimulating the release of Adrenocorticotropic Hormone (ACTH). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agent for their specific study design.
Executive Summary
Ovine this compound is a more potent and longer-acting secretagogue of ACTH in humans compared to human this compound. This enhanced effect is primarily attributed to its longer plasma half-life, as it does not bind to the human CRH-binding protein, which facilitates the clearance of hCRH. Consequently, oCRH generally elicits a more robust and sustained increase in plasma ACTH and cortisol levels. For diagnostic purposes, particularly in the differential diagnosis of Cushing's syndrome, ovine CRH is often considered the superior agent due to its heightened sensitivity in stimulating the pituitary-adrenal axis.
Data Presentation
Table 1: Pharmacokinetic and Efficacy Comparison of Human vs. Ovine this compound in Humans
| Parameter | Human this compound (hCRH) | Ovine this compound (oCRH) | Key Findings |
| Plasma Half-life | Shorter (approx. 30.5 ± 3.3 min)[1] | Longer (approx. 42.8 ± 6.4 min)[1] | The longer half-life of oCRH contributes to its prolonged duration of action[2]. |
| Binding to Human CRH-Binding Protein | Binds with high affinity[1] | Does not bind[1] | Binding of hCRH to this protein enhances its clearance from circulation[1]. |
| ACTH Release | Less potent and shorter duration of action[3] | More potent and prolonged release[3][4] | In normal subjects, oCRH results in a greater peak and overall ACTH secretion compared to hCRH[4]. |
| Cortisol Response | Generally follows ACTH release | More sustained response | While ACTH response is markedly different, the cortisol response may not show a significant difference in some studies[4]. |
| Diagnostic Sensitivity (Cushing's Disease) | Lower sensitivity; some patients may not show a significant response[5] | Higher sensitivity; considered the preferred analog for diagnostic testing[5] | A greater percentage of patients with Cushing's disease show a significant ACTH and cortisol response to oCRH[5]. |
Table 2: Quantitative ACTH and Cortisol Responses in Human Subjects
| Study Population | This compound Type | Dose | Peak ACTH Response | Peak Cortisol Response | Reference |
| Normal Volunteers | Human CRH | 100 µg IV | 4.4-fold increase | - | [1] |
| Normal Volunteers | Ovine CRH | 100 µg IV | 8.1-fold increase | - | [1] |
| Patients with Cushing's Disease | Human CRH | 1 µg/kg IV | Smaller peak and time-integrated response | 60% of patients showed a significant response | [5] |
| Patients with Cushing's Disease | Ovine CRH | 1 µg/kg IV | Larger peak and time-integrated response | 80% of patients showed a significant response | [5] |
Experimental Protocols
This compound (CRH) Stimulation Test
The CRH stimulation test is a standard procedure to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and to aid in the differential diagnosis of ACTH-dependent Cushing's syndrome.
Patient Preparation:
-
The patient should fast for a minimum of four hours prior to the test.[6][7]
-
An intravenous cannula is inserted at least 30 minutes before the administration of this compound to minimize stress-induced hormone release.[7]
-
The patient should remain in a supine position throughout the duration of the test.[7]
Procedure:
-
Baseline Sampling: Blood samples for ACTH and cortisol are collected at -15 minutes and -1 minute (or -5 and 0 minutes) prior to the administration of this compound to establish baseline levels.[6][8][9]
-
Administration: A bolus intravenous injection of either human or ovine this compound is administered over 30 seconds. The standard dose is 1 µg/kg of body weight, with a maximum total dose of 100 µg.[6][7][8][10]
-
Post-Administration Sampling: Blood samples for ACTH and cortisol are collected at multiple time points after the injection. A common sampling schedule includes 15, 30, 45, 60, 90, and 120 minutes post-administration.[6][10]
Interpretation of Results:
-
Normal Response: In healthy individuals, there is typically a two- to four-fold increase in baseline ACTH levels within 30 to 60 minutes.[6]
-
Cushing's Disease: Patients with Cushing's disease often exhibit an exaggerated and prolonged ACTH and cortisol response to CRH. A common diagnostic criterion for a positive test is a ≥35% increase in ACTH and/or a ≥20% increase in cortisol.[8][9]
-
Ectopic ACTH Syndrome: In most cases, patients with ectopic ACTH-producing tumors do not show a significant increase in ACTH or cortisol levels in response to CRH.[6]
Mandatory Visualization
Signaling Pathway of this compound-Induced ACTH Release
Caption: this compound signaling pathway in anterior pituitary corticotrophs.
Experimental Workflow for this compound Stimulation Test
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Pharmacology of ovine and human CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. labcorp.com [labcorp.com]
- 7. mft.nhs.uk [mft.nhs.uk]
- 8. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified morning ovine corticotropin-releasing hormone stimulation test for the differential diagnosis of adrenocorticotropin-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of Corticorelin and Dexamethasone in the Management of Brain Edema
For Researchers, Scientists, and Drug Development Professionals
Brain edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening complication of various neurological conditions, including brain tumors, traumatic brain injury, and stroke. For decades, the synthetic glucocorticoid dexamethasone has been the cornerstone of treatment, primarily for vasogenic edema associated with brain tumors. However, its long-term use is fraught with significant side effects. This has spurred the search for alternative therapeutic strategies, leading to the investigation of corticorelin, a synthetic analog of human corticotropin-releasing factor (CRF), as a potential treatment for brain edema. This guide provides a detailed, objective comparison of this compound and dexamethasone, focusing on their mechanisms of action, performance in experimental studies, and the underlying signaling pathways.
Mechanism of Action: A Tale of Two Pathways
This compound and dexamethasone mitigate brain edema through distinct molecular mechanisms. Dexamethasone exerts its effects primarily through a genomic pathway, while this compound is believed to act directly on the brain's vasculature, independent of systemic corticosteroid release.
Dexamethasone: Genomic Regulation of the Blood-Brain Barrier
Dexamethasone, a potent synthetic glucocorticoid, readily crosses the blood-brain barrier and binds to cytosolic glucocorticoid receptors (GR).[1][2] This ligand-receptor complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA, modulating the transcription of various target genes.[1] This genomic action leads to the strengthening of the blood-brain barrier (BBB) and a reduction in inflammation.
Key molecular effects of dexamethasone include:
-
Upregulation of Tight Junction Proteins: Dexamethasone increases the expression of critical tight junction proteins, such as occludin and claudin-5, in the endothelial cells of the BBB.[1] This enhances the integrity of the barrier, reducing its permeability to fluids and solutes.
-
Suppression of Vascular Endothelial Growth Factor (VEGF): Dexamethasone can suppress the production of VEGF, a key signaling molecule that promotes vascular permeability and angiogenesis, both of which contribute to vasogenic edema.[1]
-
Anti-inflammatory Effects: By modulating gene expression, dexamethasone inhibits the production of pro-inflammatory cytokines and reduces the migration of inflammatory cells into the brain parenchyma.
This compound: Direct Vascular Effects Independent of Corticosteroids
This compound's anti-edema properties are thought to be mediated by a direct action on the endothelial cells of the brain's microvasculature, a mechanism distinct from the systemic release of corticosteroids.[3] Evidence suggests that this compound acts through corticotropin-releasing factor (CRF) receptors, with a particular affinity for the CRF2 receptor (CRF2R), which is expressed on endothelial cells.
The proposed mechanism for this compound involves:
-
CRF2 Receptor Activation: this compound binds to and activates CRF2 receptors on brain endothelial cells.
-
Inhibition of Angiogenesis and VEGF Release: Activation of the CRF2R has been shown to have an inhibitory effect on angiogenesis and can reduce the release of VEGF.[2] This helps to stabilize the vasculature and reduce permeability.
-
Downstream Signaling: The binding of this compound to its G-protein coupled receptor is expected to modulate intracellular signaling cascades, such as the cAMP/PKA pathway, which can influence endothelial cell function and barrier integrity.
Quantitative Data Comparison: Preclinical and Clinical Evidence
Direct preclinical studies comparing the physiological effects of this compound and dexamethasone on brain water content and blood-brain barrier permeability are limited. However, available preclinical and clinical data provide insights into their relative efficacy and safety profiles.
Table 1: Preclinical Efficacy in a U87 Human Glioma Xenograft Model
| Treatment Group | Median Survival (days) | 95% Confidence Interval |
| Control (Saline) | 41 | 25-61 |
| Dexamethasone | No effect on survival | - |
| This compound (low-dose; 0.03 mg/kg q12h) | 74.5 | 41-88 |
| This compound (high-dose; 0.1 mg/kg q12h) | >130 | Not reached |
Data from a study comparing this compound, dexamethasone, and temozolomide in an intracranial glioma model.
Table 2: Clinical Efficacy of this compound as a Steroid-Sparing Agent (NCT00088166)
| Outcome Measure | This compound Acetate Group | Placebo Group | P-value |
| Proportion of Responders* | 57.0% | 46.0% | 0.12 |
| Maximum % Reduction in Dexamethasone Dose | 62.7% | 51.4% | < 0.001 |
*Responders were defined as patients who achieved a ≥ 50% reduction in dexamethasone dose from baseline with a stable or improved neurologic examination and Karnofsky Performance Score at week 2, and continued to respond at week 5.[4]
Table 3: Dose-Effect of Dexamethasone on Karnofsky Performance Status in Patients with Metastatic Brain Tumors
| Dexamethasone Daily Dose | Mean Improvement in Karnofsky Score (Day 7) |
| 4 mg | 6.7 ± 11.3 |
| 8 mg | 8.0 ± 10.1 |
| 16 mg | 7.3 ± 14.2 |
A study on the dose-effect relationship of dexamethasone showed that a 4 mg daily dose resulted in a similar degree of improvement in Karnofsky Performance Status as a 16 mg/d dose after one week of treatment, but with fewer toxic effects.[5]
Experimental Protocols
1. Preclinical Model of Peritumoral Brain Edema
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Stereotactic intracranial implantation of human glioma cells (e.g., U87).
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
Dexamethasone (e.g., administered in drinking water or via subcutaneous injection).
-
This compound (e.g., administered via subcutaneous injection at varying doses).
-
-
Outcome Measures:
-
Survival: Monitored daily and plotted on a Kaplan-Meier curve.
-
Brain Water Content: At a predetermined endpoint, brains are harvested. The wet weight of the brain tissue is recorded, followed by drying in an oven (e.g., at 60-100°C for 24-72 hours) to obtain the dry weight. The percentage of water content is calculated as: [(wet weight - dry weight) / wet weight] x 100.
-
Blood-Brain Barrier Permeability: Assessed by injecting Evans blue dye intravenously. After a circulation period, the animal is perfused to remove intravascular dye. The brain is then removed, and the amount of extravasated dye in the brain tissue is quantified spectrophotometrically.
-
2. Clinical Trial for Steroid-Sparing Effect of this compound (NCT00088166)
-
Study Design: Prospective, randomized, double-blind, placebo-controlled study.[4]
-
Participants: Patients with malignant brain tumors requiring chronic administration of a stable dose of dexamethasone to control symptoms of peritumoral brain edema.[4]
-
Intervention:
-
Patients are randomized to receive either subcutaneous injections of this compound acetate (e.g., 1 mg twice daily) or a placebo.[4]
-
The initial dexamethasone dose is systematically reduced by 50% over a two-week period and then maintained at that level for a subsequent period (e.g., three weeks).[4]
-
-
Primary Endpoint: The proportion of patients who successfully achieve and maintain a ≥ 50% reduction in their dexamethasone dose from baseline while having a stable or improved neurological examination and Karnofsky Performance Score.[4]
Signaling Pathways and Experimental Workflows
Dexamethasone Signaling Pathway
Caption: Dexamethasone's genomic mechanism of action in reducing brain edema.
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound in brain endothelial cells.
Experimental Workflow for Preclinical Comparison
Caption: Workflow for preclinical comparison of this compound and dexamethasone.
Conclusion
Dexamethasone remains a potent and widely used treatment for vasogenic brain edema, primarily acting through the genomic regulation of blood-brain barrier integrity. However, its clinical utility is often limited by a significant side-effect profile. This compound presents a promising alternative with a distinct, non-steroidal mechanism of action that appears to directly target the brain's vasculature. Preclinical and clinical data suggest that this compound is effective in reducing brain edema and has a favorable safety profile, positioning it as a potential steroid-sparing agent. Further head-to-head comparative studies focusing on physiological endpoints such as brain water content and blood-brain barrier permeability are warranted to fully elucidate the relative efficacy of these two compounds. The development of therapies like this compound highlights a shift towards more targeted approaches in the management of brain edema, offering the potential for improved patient outcomes with reduced treatment-related morbidity.
References
- 1. Comparison of Corticotropin-Releasing Factor, Dexamethasone and Temozolomide: Treatment Efficacy and Toxicity in U87 and C6 Intracranial Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-facets of Corticotropin-releasing Factor in Modulating Inflammation and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing factor receptor 2 is a tonic suppressor of vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. cAMP-dependent protein kinase inhibits the mitogenic action of vascular endothelial growth factor and fibroblast growth factor in capillary endothelial cells by blocking Raf activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Antibody for Corticorelin Detection: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a new antibody is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for validating a novel antibody for the detection of Corticorelin, also known as Corticotropin-Releasing Hormone (CRH). We present a comparative analysis of the new antibody against existing alternatives, detailed experimental protocols, and the underlying biological pathways.
Comparative Analysis of this compound Antibodies
The selection of a suitable antibody is critical for the successful detection of this compound. Below is a comparison of the hypothetical new antibody with several commercially available alternatives. The performance characteristics of the new antibody are presented as target specifications for the validation process.
| Feature | New Antibody (Hypothetical) | Alternative 1 (Rabbit Polyclonal) | Alternative 2 (Mouse Monoclonal) | Alternative 3 (Rabbit Monoclonal) |
| Catalog # | N/A | bs-0246R (Bioss Inc.) | sc-293187 (Santa Cruz Biotechnology) | ab184238 (Abcam) |
| Clonality | Monoclonal | Polyclonal | Monoclonal (Clone 2B11) | Monoclonal (Clone EPR19154) |
| Host Species | Rabbit | Rabbit | Mouse | Rabbit |
| Reactivity | Human, Mouse, Rat | Human, Mouse, Rat | Human, Mouse, Rat | Human, Mouse, Rat |
| Applications | ELISA, WB, IHC | ELISA, IHC | WB, IP, IHC | WB, IHC, ICC/IF, IP |
| Sensitivity | High (Target < 10 pg/mL in ELISA) | Data not readily available | Data not readily available | Data not readily available |
| Specificity | High (No cross-reactivity with related peptides) | Data not readily available | Data not readily available | Data not readily available |
| Affinity (Kd) | High (Target < 10⁻¹⁰ M) | Data not readily available | Data not readily available | Data not readily available |
Experimental Validation Workflow
The validation of a new antibody is a multi-step process that should be performed in the context of the intended application. The following diagram illustrates a typical workflow for validating a new this compound antibody.
Decoding the Interaction: A Comparative Analysis of Corticorelin and Urocortin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Corticorelin with Urocortin receptors, supported by quantitative binding data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
This compound, a synthetic form of human corticotropin-releasing hormone (CRH), and the Urocortins (Ucn I, Ucn II, and Ucn III) are structurally related peptides that play critical roles in the body's response to stress.[1][2][3][4] Their actions are mediated through two main G-protein coupled receptors: the type 1 corticotropin-releasing factor receptor (CRF1) and the type 2 corticotropin-releasing factor receptor (CRF2).[5][6][7] The differential affinity of these ligands for the two receptor subtypes dictates their distinct physiological effects, making a thorough understanding of their cross-reactivity essential for targeted therapeutic development.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound (represented by its natural counterpart, CRH) and the three Urocortins for both CRF1 and CRF2 receptors have been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
The data presented below, collated from various studies, clearly demonstrates the receptor selectivity profiles of these peptides. This compound (CRH) and Urocortin I are high-affinity ligands for the CRF1 receptor. In contrast, Urocortin II and Urocortin III exhibit a strong preference for the CRF2 receptor, with significantly lower affinity for CRF1.[8][9][10] Urocortin I is unique in its ability to bind with high affinity to both CRF1 and CRF2 receptors.[3]
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| This compound (h/rCRF) | CRF1 | ~2-10 |
| CRF2 | ~100-200 | |
| Urocortin I | CRF1 | ~1-5 |
| CRF2 | ~5-15 | |
| Urocortin II | CRF1 | >1000 |
| CRF2 | ~1-10 | |
| Urocortin III | CRF1 | >1000 |
| CRF2 | ~5-20 |
Note: The Ki values are approximate and can vary depending on the experimental conditions, cell type, and radioligand used.
Signaling Pathways: A Tale of Two Receptors
Upon binding to their respective receptors, this compound and Urocortins initiate a cascade of intracellular signaling events. Both CRF1 and CRF2 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[11] This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
However, evidence suggests that these receptors can also couple to other G-proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, signaling through these receptors can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade.[11] The specific signaling pathway activated can depend on the ligand, the receptor subtype, and the cell type.
Experimental Protocols
To ensure the reproducibility and validity of the binding data, detailed experimental protocols are crucial. Below are representative protocols for a competitive radioligand binding assay and a functional cAMP accumulation assay.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound or Urocortin) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: [¹²⁵I]Tyr-Sauvagine or [¹²⁵I]Tyr-Urocortin I.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5 M NaCl, pH 7.4.
-
Unlabeled competitors: this compound, Urocortin I, Urocortin II, Urocortin III.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following in a final volume of 200 µL:
-
50 µL of binding buffer.
-
50 µL of unlabeled competitor at various concentrations (typically from 1 pM to 1 µM).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This cell-based assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of CRF receptors.
Materials:
-
HEK293 or CHO cells stably expressing either human CRF1 or CRF2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test ligands: this compound, Urocortin I, Urocortin II, Urocortin III.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and allow them to attach overnight.
-
Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add 50 µL of stimulation buffer containing the PDE inhibitor to each well and incubate for 30 minutes at 37°C.
-
Ligand Stimulation: Add 50 µL of the test ligand at various concentrations to the wells. For antagonist assays, pre-incubate with the antagonist before adding a fixed concentration of an agonist.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration as a function of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
References
- 1. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. Modulation of Learning and Anxiety by Corticotropin-Releasing Factor (CRF) and Stress: Differential Roles of CRF Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
Confirming Corticorelin Bioactivity: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to confirm the bioactivity of Corticorelin, a synthetic peptide analogue of corticotropin-releasing hormone (CRH). We present detailed experimental protocols for two primary in vitro functional assays—the Adrenocorticotropic Hormone (ACTH) release assay and the cyclic Adenosine Monophosphate (cAMP) accumulation assay. This guide also compares this compound's performance with alternative CRH receptor agonists, Urocortin II and Sauvagine, supported by available experimental data.
Introduction to this compound and its Bioactivity
This compound is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis. Its primary mechanism of action involves binding to and activating the Corticotropin-Releasing Hormone Receptor 1 (CRF1), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of corticotroph cells in the anterior pituitary gland. This activation initiates a signaling cascade that results in the synthesis and secretion of ACTH. Circulating ACTH then stimulates the adrenal cortex to produce and release cortisol. The biological activity of this compound is, therefore, defined by its ability to elicit these downstream effects.
Comparison of Functional Assays for this compound Bioactivity
Two principal in vitro functional assays are widely employed to quantify the bioactivity of this compound and related compounds: the ACTH release assay and the cAMP accumulation assay. The choice between these assays depends on the specific research question, available resources, and desired throughput.
| Assay Type | Principle | Cell Line | Endpoint Measurement | Throughput | Physiological Relevance |
| ACTH Release Assay | Measures the amount of ACTH secreted from pituitary corticotroph cells following stimulation. | AtT-20 (mouse pituitary corticotroph tumor cell line) | ACTH concentration in cell supernatant (ELISA) | Lower | High (measures the direct physiological product) |
| cAMP Accumulation Assay | Measures the intracellular accumulation of the second messenger, cAMP, following CRF1 receptor activation. | CHO-K1 or HEK293 cells stably expressing human CRF1 receptor | Intracellular cAMP levels (e.g., HTRF, AlphaScreen, ELISA) | High | Moderate (measures a key second messenger) |
Performance Comparison: this compound vs. Alternatives
This section compares the bioactivity of this compound with two other well-characterized CRH receptor agonists, Urocortin II and Sauvagine. Urocortin II is a selective agonist for the CRF2 receptor, but can also activate CRF1, while Sauvagine is a potent agonist for both CRF1 and CRF2 receptors.
| Compound | Target Receptor(s) | Reported Relative Potency (ACTH Release) | Reported Relative Potency (cAMP Accumulation) |
| This compound (ovine CRF) | Primarily CRF1 | Baseline for comparison. | Baseline for comparison. |
| Urocortin II | Primarily CRF2, also CRF1 | Reportedly more potent than CRF in some systems. | High potency at CRF2 receptors (EC50 in the sub-nanomolar range)[1]. |
| Sauvagine | CRF1 and CRF2 | Potent agonist. | Potent agonist at both CRF1 and CRF2 receptors[2]. |
Note: Direct, head-to-head comparative studies with standardized EC50 values for all three compounds in both assays are not consistently available in publicly accessible literature. The relative potencies can vary depending on the specific cell line, receptor expression levels, and assay conditions. One study reported that urocortin stimulates ACTH release approximately 7 times more strongly than CRH in cultured rat anterior pituitary cells[3].
Experimental Protocols
ACTH Release Assay from AtT-20 Cells
This protocol describes how to measure this compound-stimulated ACTH release from the murine pituitary corticotroph tumor cell line, AtT-20.
Materials:
-
AtT-20 cells (e.g., ATCC® CRL-1795™)
-
Complete growth medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum
-
Serum-free F-12K Medium
-
This compound, Urocortin II, Sauvagine
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Commercial ACTH ELISA kit
Procedure:
-
Cell Culture: Culture AtT-20 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed AtT-20 cells into 24-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 48 hours.
-
Serum Starvation: Replace the growth medium with serum-free F-12K medium and incubate for 2 hours to reduce basal ACTH secretion.
-
Stimulation: Prepare serial dilutions of this compound and the alternative agonists in serum-free F-12K medium. Aspirate the medium from the cells and add 500 µL of the agonist solutions to the respective wells. Include a vehicle control (serum-free medium only).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cell layer.
-
ACTH Quantification: Measure the concentration of ACTH in the collected supernatants using a commercial ACTH ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the ACTH concentration against the log of the agonist concentration and determine the EC50 value for each compound using a non-linear regression analysis.
cAMP Accumulation Assay in CRF1-Expressing CHO-K1 Cells
This protocol details the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor.
Materials:
-
CHO-K1 cell line stably expressing human CRF1 receptor
-
Complete growth medium: Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX, a phosphodiesterase inhibitor)
-
This compound, Urocortin II, Sauvagine
-
Forskolin (positive control)
-
Commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque tissue culture plates
Procedure:
-
Cell Culture: Maintain the CHO-K1-CRF1 cells in complete growth medium.
-
Cell Plating: Seed the cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, alternative agonists, and forskolin in stimulation buffer.
-
Stimulation: Aspirate the culture medium and add the compound dilutions to the cells. Incubate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol[4]. For HTRF assays, this typically involves adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)[5][6].
-
Signal Measurement: After a final incubation period (typically 1 hour at room temperature), read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 for each compound.
Visualizing the Pathways and Workflows
To further clarify the biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in a pituitary corticotroph.
Caption: Experimental workflow for the ACTH release assay.
Caption: Experimental workflow for the cAMP accumulation assay.
Conclusion
Both the ACTH release and cAMP accumulation assays are robust methods for confirming the bioactivity of this compound. The ACTH release assay offers higher physiological relevance by directly measuring the hormonal output of pituitary cells. In contrast, the cAMP assay provides a higher throughput and is well-suited for screening large numbers of compounds, targeting the initial second messenger response. When comparing this compound to alternatives like Urocortin II and Sauvagine, it is crucial to consider their receptor selectivity and the specific context of the research. This guide provides the necessary framework for researchers to select and implement the most appropriate functional assay for their studies on this compound and other CRH receptor agonists.
References
- 1. Urocortin II: A member of the corticotropin-releasing factor (CRF) neuropeptide family that is selectively bound by type 2 CRF receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of urocortin on ACTH secretion from rat anterior pituitary in vitro and in vivo: comparison with corticotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
A Comparative Analysis of Corticorelin and Other Corticotropin-Releasing Hormone (CRH) Analogs: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Corticorelin and other prominent corticotropin-releasing hormone (CRH) analogs. The information presented herein is supported by experimental data to facilitate objective evaluation and inform research and development efforts in endocrinology, neuroscience, and related fields.
Introduction to CRH and its Analogs
Corticotropin-releasing hormone (CRH), a 41-amino acid peptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the body's response to stress. Its actions are mediated through two major G-protein coupled receptors: CRH receptor type 1 (CRHR1) and CRH receptor type 2 (CRHR2), which have distinct tissue distributions and physiological roles. This compound, a synthetic version of human CRH, is primarily used as a diagnostic tool for disorders of the HPA axis.[1][2] A variety of other CRH analogs, including Urocortins (Ucn I, II, and III/Stresscopin), have been identified and synthesized, exhibiting different affinities for the CRH receptors and, consequently, diverse biological activities. This guide will delve into a comparative analysis of these key analogs.
Comparative Efficacy: Receptor Binding Affinity
The initial step in the action of CRH and its analogs is binding to CRH receptors. The binding affinity (Ki) is a measure of the strength of this interaction, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of various CRH analogs for human CRHR1 and rat CRHR2α and CRHR2β receptors, as determined by radioligand binding assays.
| Ligand | CRHR1 Ki (nM) | CRHR2α Ki (nM) | CRHR2β Ki (nM) |
| This compound (human CRH) | 2.3 ± 0.4 | 41 ± 7 | 34 ± 5 |
| Urocortin I | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Urocortin II | >1000 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Urocortin III (Stresscopin) | >1000 | 0.4 ± 0.1 | 0.2 ± 0.1 |
Data adapted from Lewis et al., 2001.[3]
As the data indicates, this compound (human CRH) and Urocortin I are potent ligands for CRHR1. In contrast, Urocortin II and Urocortin III are highly selective for CRHR2, exhibiting negligible affinity for CRHR1.[3][4] Urocortin I is unique in its high affinity for both receptor subtypes.[5]
Signaling Pathways
Upon ligand binding, CRH receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for both CRHR1 and CRHR2 involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6][7] However, these receptors can also couple to other G-proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway, and Gi, which inhibits adenylyl cyclase.[6] This differential coupling contributes to the diverse physiological effects of CRH analogs.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is used to determine the binding affinity of unlabeled CRH analogs by measuring their ability to compete with a radiolabeled ligand for binding to CRH receptors.
1. Membrane Preparation:
-
Tissues or cells expressing CRH receptors (e.g., human IMR-32 neuroblastoma cells for CRHR1, or transfected HEK293 cells for CRHR2) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
2. Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled CRH analog (e.g., [¹²⁵I-Tyr⁰]CRH) and varying concentrations of the unlabeled competitor (this compound or other CRH analogs).
-
The incubation is carried out at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[3][8][9]
cAMP Functional Assay for Potency (EC50) Determination
This assay measures the ability of CRH analogs to stimulate the production of intracellular cAMP, a key second messenger in the CRH receptor signaling pathway.
1. Cell Culture:
-
Cells stably expressing the CRH receptor of interest (e.g., CHO-K1 or HEK293 cells) are seeded in 96- or 384-well plates and cultured overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the CRH analog for a specific time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[1][2][10][11]
-
In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of the CRH analog that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro ACTH Release Assay
This assay assesses the ability of CRH analogs to stimulate the release of adrenocorticotropic hormone (ACTH) from pituitary cells.
1. Pituitary Cell Culture:
-
Primary pituitary cells are isolated from rodents or a suitable pituitary cell line (e.g., AtT-20) is used.
-
Cells are cultured in appropriate media until they are ready for the experiment.
2. Stimulation:
-
The culture medium is replaced with a fresh medium containing varying concentrations of the CRH analog.
-
The cells are incubated for a specific period (e.g., 2-4 hours).
3. Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of ACTH in the supernatant is quantified using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14][15][16]
4. Data Analysis:
-
The amount of ACTH released is plotted against the concentration of the CRH analog.
-
The EC50 value is determined from the dose-response curve.
Conclusion
This compound and its analogs represent a diverse family of peptides with distinct receptor binding profiles and, consequently, a wide range of biological activities. While this compound remains a valuable tool for diagnosing HPA axis disorders due to its potent activation of CRHR1, the selective actions of other analogs, such as the CRHR2-preferring Urocortins II and III, offer therapeutic potential in other areas, including cardiovascular disease and anxiety. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and novel CRH analogs, paving the way for the development of more targeted and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Urocortin III - Wikipedia [en.wikipedia.org]
- 5. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | CRHR1,CRHR2-1 binds CRH,UCN [reactome.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human ACTH ELISA Kit (ab267814) | Abcam [abcam.com]
- 13. alpco.com [alpco.com]
- 14. mybiosource.com [mybiosource.com]
- 15. gentaurpdf.com [gentaurpdf.com]
- 16. raybiotech.com [raybiotech.com]
A Statistical Showdown: Ovine vs. Human Corticorelin Stimulation Tests in Endocrine Research
For researchers, scientists, and drug development professionals navigating the complexities of hypothalamic-pituitary-adrenal (HPA) axis assessment, the choice of a Corticorelin stimulation agent is a critical decision point. This guide provides a comprehensive statistical analysis and comparison of the two primary forms of this compound used in clinical and research settings: ovine Corticotropin-Releasing Hormone (oCRH) and human Corticotropin-Releasing Hormone (hCRH). By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document aims to equip specialists with the necessary information to select the most appropriate agent for their specific diagnostic or research needs.
The this compound stimulation test is a cornerstone in the differential diagnosis of conditions such as Cushing's syndrome and adrenal insufficiency. The test evaluates the responsiveness of the anterior pituitary to CRH, thereby providing insights into the integrity of the HPA axis. While both oCRH and hCRH are utilized for this purpose, their distinct pharmacokinetic and pharmacodynamic profiles can lead to significant differences in test outcomes and diagnostic accuracy.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from studies comparing the effects of ovine and human this compound on Adrenocorticotropic Hormone (ACTH) and cortisol levels in both healthy volunteers and patients with Cushing's disease.
Table 1: Peak ACTH and Cortisol Response to oCRH vs. hCRH in Healthy Adults
| Parameter | Ovine CRH (oCRH) | Human CRH (hCRH) |
| Peak ACTH (pg/mL) | 80 ± 7 | 80 ± 7 |
| Time to Peak ACTH (min) | 30 | 30 |
| Peak Cortisol (µmol/L) | 0.56 ± 0.02 | 0.56 ± 0.02 |
| Time to Peak Cortisol (min) | 60 | 60 |
| Duration of Action | More prolonged | Shorter |
Data presented as mean ± SEM. Ovine CRH is noted to have a significantly longer duration of action compared to human CRH.[1]
Table 2: Comparative Diagnostic Accuracy of oCRH vs. hCRH in Cushing's Disease
| Parameter | Ovine CRH (oCRH) Test | Human CRH (hCRH) Test |
| Sensitivity (ACTH or Cortisol Response) | 93% | 80% |
| Misclassification Rate (as Ectopic ACTH Syndrome) | 7% | 20% |
| Peak ACTH Response | Higher | Smaller |
| Time-Integrated ACTH Response | Higher | Smaller |
| Peak Cortisol Response | Higher | Smaller |
| Time-Integrated Cortisol Response | Higher | Smaller |
Data from a comparative study in patients with Cushing's disease. The oCRH stimulation test demonstrated greater sensitivity for the diagnosis of Cushing's disease.[2][3][4]
Experimental Protocols
A clear understanding of the experimental methodology is paramount for the replication and interpretation of results.
Ovine/Human this compound Stimulation Test Protocol
This protocol is a generalized representation. Specific timings and dosages may vary based on the research or clinical context.
-
Patient Preparation: Patients are typically required to fast overnight. Any medications that could interfere with the HPA axis are discontinued prior to the test.
-
Baseline Sampling: An intravenous cannula is inserted. Baseline blood samples for ACTH and cortisol are collected at -15 and 0 minutes before this compound administration.
-
This compound Administration: A bolus of either ovine or human this compound (typically 1 µg/kg body weight) is administered intravenously.
-
Post-Stimulation Sampling: Blood samples for the measurement of ACTH and cortisol are collected at 15, 30, 45, 60, 90, and 120 minutes after the injection.
-
Sample Handling: Blood samples for ACTH measurement are collected in chilled tubes containing EDTA and immediately centrifuged at a low temperature. Plasma is then frozen until assay. Cortisol samples are collected in standard serum separator tubes.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Statistical Analysis of this compound Stimulation Test Data
The analysis of data from this compound stimulation tests typically involves longitudinal data, where multiple measurements are taken from the same subject over time.
A primary statistical method for this type of data is Repeated Measures Analysis of Variance (ANOVA) . This technique allows for the comparison of mean ACTH and cortisol levels across different time points and between different treatment groups (e.g., oCRH vs. hCRH). It accounts for the fact that measurements from the same subject are correlated.
Key considerations for statistical analysis include:
-
Assessing Normality: Data should be checked for normal distribution at each time point.
-
Sphericity: The assumption of sphericity (equality of variances of the differences between levels of the repeated measures factor) should be tested using Mauchly's test. If this assumption is violated, corrections such as the Greenhouse-Geisser or Huynh-Feldt correction should be applied.
-
Post-Hoc Tests: If the overall ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) can be used to identify specific time points where the groups differ.
-
Non-Parametric Alternatives: If the data do not meet the assumptions of ANOVA, non-parametric alternatives such as the Friedman test can be used.
-
Area Under the Curve (AUC): To compare the total hormonal response over time, the AUC can be calculated for both ACTH and cortisol curves and compared between groups using t-tests or Mann-Whitney U tests.
-
Receiver Operating Characteristic (ROC) Curve Analysis: In a diagnostic setting, ROC curve analysis is essential for determining the optimal cut-off points for ACTH and cortisol responses to differentiate between patient populations (e.g., Cushing's disease vs. ectopic ACTH syndrome) and to calculate the sensitivity and specificity of the test.
Conclusion
The choice between ovine and human this compound for stimulation testing has significant implications for both clinical diagnostics and research outcomes. The available data suggest that ovine CRH elicits a more robust and prolonged ACTH and cortisol response compared to human CRH . This heightened response contributes to the superior sensitivity of the oCRH test in the diagnosis of Cushing's disease . Researchers and clinicians should carefully consider these differences when designing studies or interpreting patient results. The provided protocols and statistical analysis guidelines offer a framework for conducting and evaluating this compound stimulation tests in a standardized and rigorous manner.
References
- 1. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous application of ovine and human corticotropin releasing factor (CRF): ACTH, cortisol and CRF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second-Line Tests in the Diagnosis of Adrenocorticotropic Hormone-Dependent Hypercortisolism - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Corticorelin and Urocortin 3
A comprehensive guide for researchers and drug development professionals on the pharmacological and physiological distinctions between Corticorelin and Urocortin 3, supported by experimental data.
This guide provides a detailed, objective comparison of this compound and Urocortin 3, two critical peptide hormones of the corticotropin-releasing factor (CRF) family. By examining their receptor binding affinities, functional potencies, and distinct physiological roles, this document serves as a vital resource for researchers in endocrinology, neuroscience, and cardiovascular medicine.
At a Glance: Key Differences
| Feature | This compound (CRH) | Urocortin 3 |
| Primary Receptor Target | CRF Receptor 1 (CRFR1) | CRF Receptor 2 (CRFR2) |
| Primary Physiological Role | Initiation of the HPA axis stress response | Stress recovery, metabolic regulation, cardiovascular modulation |
| Clinical Use | Diagnostic agent for pituitary function | Investigational for heart failure and metabolic disorders |
| Potency at CRFR1 | High | Very Low / Inactive |
| Potency at CRFR2 | Low to Moderate | High |
Quantitative Performance Data
The following tables summarize the receptor binding affinities and functional potencies of this compound (represented by human/rat Corticotropin-Releasing Hormone, h/rCRH) and Urocortin 3. These data are compiled from various in vitro studies using competitive radioligand binding assays and cAMP functional assays.
Table 1: Receptor Binding Affinity (Ki, nM)
This table illustrates the dissociation constant (Ki) for each peptide at the two primary CRF receptors. A lower Ki value indicates a higher binding affinity.
| Ligand | CRF Receptor 1 (CRFR1) | CRF Receptor 2 (CRFR2β) | Receptor Selectivity |
| This compound (h/rCRH) | ~2.0 nM | ~21.7 nM | CRFR1 selective |
| Urocortin 3 (human) | >1000 nM | ~13.5 nM | Highly CRFR2 selective |
| Urocortin 3 (mouse) | >1000 nM | ~1.8 nM | Highly CRFR2 selective |
Data compiled from studies using transfected mammalian cell lines.
Table 2: Functional Potency (EC50, nM) in cAMP Assays
This table presents the half-maximal effective concentration (EC50) for stimulating cyclic adenosine monophosphate (cAMP) production, a key second messenger in the signaling cascade of CRF receptors. A lower EC50 value signifies greater potency.
| Ligand | CRF Receptor 1 (CRFR1) | CRF Receptor 2 (CRFR2β) |
| This compound (h/rCRH) | ~0.15 nM | ~37 nM[1] |
| Urocortin 3 (human) | >100 nM | ~0.12 nM |
| Urocortin 3 (mouse) | >100 nM | ~0.081 nM |
Data compiled from studies using transfected mammalian cell lines.
Signaling Pathways
This compound and Urocortin 3 initiate distinct downstream signaling cascades due to their receptor selectivity.
This compound Signaling Pathway
This compound primarily activates CRFR1, which is predominantly coupled to the Gs alpha subunit of G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the synthesis and release of Adrenocorticotropic Hormone (ACTH) in the pituitary gland.
Urocortin 3 Signaling Pathway
Urocortin 3 selectively binds to and activates CRFR2. Similar to CRFR1, CRFR2 is primarily coupled to Gs, leading to cAMP and PKA activation. However, CRFR2 activation by Urocortin 3 has also been shown to engage other signaling pathways, including the activation of MAP kinases (ERK1/2) and Akt, which are involved in cell survival and metabolic regulation.[2][3]
Experimental Protocols
The following are representative protocols for key experiments used to characterize and compare this compound and Urocortin 3.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing either human CRFR1 or CRFR2 are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine) and varying concentrations of the unlabeled competitor (this compound or Urocortin 3).
-
Incubation: The plate is incubated at room temperature for a sufficient time (e.g., 2 hours) to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a functional readout of receptor activation.
Detailed Methodology:
-
Cell Culture: Cells stably expressing CRFR1 or CRFR2 are seeded in 96-well plates and grown to confluency.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation). The cells are then incubated with varying concentrations of this compound or Urocortin 3 for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are plotted as a dose-response curve, and non-linear regression is used to calculate the EC50 value.
Physiological Effects: A Comparative Overview
Hypothalamic-Pituitary-Adrenal (HPA) Axis and Stress Response
-
This compound: As the primary ligand for CRFR1 in the anterior pituitary, this compound is the principal initiator of the HPA axis in response to stress.[4][5] Its administration leads to a rapid increase in plasma ACTH, followed by a rise in cortisol levels.[4] This makes it a crucial diagnostic tool for assessing the integrity of the HPA axis.[4][5]
-
Urocortin 3: Urocortin 3 has a negligible effect on the HPA axis due to its extremely low affinity for CRFR1.[6] Its role in the stress response is more aligned with recovery and adaptation, mediated by CRFR2 in various brain regions and peripheral tissues.[6]
Cardiovascular System
-
This compound: The cardiovascular effects of systemically administered this compound are complex and can be secondary to its HPA axis activation. Some studies suggest it can cause vasodilation.
-
Urocortin 3: Urocortin 3 is a potent vasodilator, acting directly on CRFR2 expressed in vascular smooth muscle and endothelial cells.[7] In clinical studies, Urocortin 3 has been shown to increase cardiac output and reduce peripheral vascular resistance, making it a potential therapeutic agent for heart failure.[8]
Metabolic Regulation
-
This compound: The metabolic effects of this compound are largely indirect, mediated by the downstream effects of cortisol, which include increased gluconeogenesis and insulin resistance.
-
Urocortin 3: Urocortin 3 has direct effects on metabolism. It is expressed in pancreatic beta-cells and has been shown to modulate insulin secretion.[9][10] Furthermore, studies in animal models suggest that Urocortin 3 can improve glucose tolerance and protect against diet-induced obesity, partly through actions in skeletal muscle.
Summary and Conclusion
This compound and Urocortin 3, while both members of the CRF peptide family, exhibit markedly different pharmacological profiles and physiological functions. This compound is a potent, CRFR1-selective agonist that is fundamental to the initiation of the HPA axis stress response. In contrast, Urocortin 3 is a highly selective CRFR2 agonist with primary roles in stress recovery, cardiovascular modulation, and metabolic homeostasis. This clear divergence in receptor selectivity and function underscores their distinct therapeutic and diagnostic potentials. For researchers and clinicians, understanding these differences is paramount for the targeted development of novel therapies for stress-related disorders, cardiovascular diseases, and metabolic syndromes.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Urocortin Induces Phosphorylation of Distinct Residues of Signal Transducer and Activator of Transcription 3 (STAT3) via Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urocortin 3 activates AMPK and AKT pathways and enhances glucose disposal in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression Patterns of the Neuropeptide Urocortin 3 and Its Receptor CRFR2 in the Mouse Central Auditory System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Corticorelin-Induced Cortisol Response
For researchers and drug development professionals assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis, the reproducibility of stimulation tests is paramount. This guide provides an objective comparison of the corticorelin (CRH) stimulation test with its primary alternatives—the Insulin Tolerance Test (ITT) and the ACTH Stimulation Test—focusing on the reproducibility of the cortisol response.
The this compound stimulation test evaluates the pituitary's ability to secrete ACTH in response to corticotropin-releasing hormone (CRH), and the subsequent adrenal cortisol production. While it is a valuable tool, particularly in the differential diagnosis of Cushing's syndrome, its intra-individual reproducibility for cortisol response is not as extensively documented with quantitative metrics as other standard tests.
Quantitative Comparison of Test Reproducibility
The following table summarizes the available data on the reproducibility of peak cortisol response for the this compound test and its key alternatives. Reproducibility is presented as the intra-individual coefficient of variation (CV), which indicates the extent of variability within a single subject over repeated tests. A lower CV signifies higher reproducibility.
| Test | Parameter Measured | Reproducibility Metric (Intra-individual CV%) | Study Population |
| This compound (CRH) Test | Peak ACTH Response | "Superimposable" (Qualitative)[1] | Healthy Subjects |
| Peak Cortisol Response | Quantitative data not readily available in cited literature. | - | |
| Insulin Tolerance Test (ITT) | Peak Cortisol Response | 10%[2][3] | Healthy Adults |
| Peak Cortisol Response | Median 8.3% (Range: 0.7-21.5%)[4] | Healthy Adult Men | |
| ACTH Stimulation Test (Standard Dose, 250 µg) | Peak Cortisol Response | 12%[2][3] | Healthy Adults |
| ACTH Stimulation Test (Low Dose, 1 µg) | Peak Cortisol Response | 3.0% - 16.4%[5] | Healthy Subjects |
Note: While qualitative data suggests good reproducibility for the ACTH response to this compound, this guide highlights the need for further studies to quantify the intra-individual variability of the subsequent cortisol response.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and study designs discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the this compound test and its alternatives are crucial for standardized assessment and comparison.
1. This compound (CRH) Stimulation Test Protocol
-
Patient Preparation: The patient should fast for a minimum of 4 hours before the test. Certain medications, especially glucocorticoids, must be discontinued as advised by a physician.
-
Procedure:
-
An intravenous (IV) catheter is inserted for blood sampling.
-
Baseline blood samples are collected at -15 and -1 minutes before stimulation.
-
This compound (human or ovine CRH) is administered at a dose of 1.0 µg/kg body weight as an intravenous bolus over 30 seconds.
-
Blood samples for plasma ACTH and serum cortisol are collected at 15, 30, 45, 60, 90, and 120 minutes after administration.
-
-
Interpretation: In healthy individuals, ACTH levels typically increase two- to four-fold within 30-60 minutes. Plasma cortisol usually peaks within the same timeframe. The test helps differentiate between pituitary and ectopic sources of ACTH in Cushing's syndrome.
2. Insulin Tolerance Test (ITT) Protocol
The ITT is considered the gold standard for assessing the HPA axis but carries risks and requires close medical supervision.
-
Patient Preparation: The patient must fast overnight. The test is contraindicated in individuals with a history of seizures or cardiovascular disease.
-
Procedure:
-
An IV catheter is inserted for insulin administration and blood sampling.
-
Baseline blood samples for glucose and cortisol are collected.
-
Regular (short-acting) insulin is administered intravenously (typically 0.1-0.15 U/kg). The goal is to induce adequate hypoglycemia (blood glucose < 2.2 mmol/L or 40 mg/dL) with associated symptoms.
-
Blood samples for glucose and cortisol are taken at 0, 15, 30, 45, 60, 90, and 120 minutes.
-
The patient must be monitored continuously by experienced staff, with IV dextrose readily available to reverse severe hypoglycemia.
-
-
Interpretation: An adequate cortisol response is generally defined as a peak serum cortisol level exceeding a specific threshold (e.g., >500-550 nmol/L or >18-20 µg/dL), indicating a sufficient adrenal reserve.
3. ACTH (Cosyntropin) Stimulation Test Protocol (Standard 250 µg Dose)
This test directly assesses the adrenal glands' capacity to produce cortisol.
-
Patient Preparation: Fasting is not required, and the test can be performed at any time of day, though morning is often preferred.
-
Procedure:
-
A baseline blood sample is drawn for serum cortisol measurement.
-
250 µg of cosyntropin (a synthetic ACTH analogue) is administered either intravenously (IV) or intramuscularly (IM).
-
Post-stimulation blood samples for cortisol are collected at 30 and/or 60 minutes after administration.
-
-
Interpretation: In healthy individuals, the adrenal glands respond by producing cortisol. A normal response is typically a peak cortisol level greater than 18–20 μg/dL (500-550 nmol/L).[6]
Conclusion
The Insulin Tolerance Test and the ACTH Stimulation Test are well-characterized methods for assessing HPA axis integrity, with documented high reproducibility for cortisol response in healthy adults (CVs of ~10% and ~12%, respectively)[2][3]. The this compound stimulation test is a key diagnostic tool, especially for ACTH-dependent Cushing's syndrome. While its ACTH response is reported to be highly reproducible[1], there is a comparative lack of published quantitative data on the intra-individual variability of its cortisol response. For research and clinical trials where precise and repeatable cortisol measurements are critical, the established reproducibility of the ITT and ACTH tests provides a strong benchmark. Further studies are warranted to establish a quantitative CV for the this compound-induced cortisol response to solidify its standing in contexts where high reproducibility is a core requirement.
References
- 1. Variability in laboratory parameters used for management of Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility of growth hormone and cortisol responses to the insulin tolerance test and the short ACTH test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reproducibility of the insulin tolerance test (ITT) for assessment of growth hormone and cortisol secretion in normal and hypopituitary adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility of the cortisol response to stimulation with the low dose (1 microg) of ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACTH stimulation test - Wikipedia [en.wikipedia.org]
Validating Corticorelin's Anti-Angiogenic Effects In Vivo: A Comparative Guide
For researchers and drug development professionals investigating novel anti-angiogenic therapies, Corticorelin acetate (CrA) presents a promising avenue. A synthetic formulation of corticotropin-releasing factor (CRF), this compound has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies. This guide provides an objective comparison of this compound's in vivo anti-angiogenic performance against established agents, supported by experimental data and detailed protocols.
Comparative Analysis of Anti-Angiogenic Efficacy
This compound's potent anti-angiogenic activity has been demonstrated in direct comparison with bevacizumab, a well-established VEGF inhibitor. In a murine corneal micropocket assay, this compound acetate exhibited a substantial inhibition of neovascularization, exceeding 70%[1][2][3]. Further studies in human tumor xenograft models have not only confirmed its single-agent efficacy but also highlighted its synergistic potential when combined with bevacizumab, leading to significantly enhanced therapeutic outcomes in breast and colon carcinoma models without increased toxicity[1][2].
The following tables summarize key quantitative data from in vivo studies on this compound and other widely used anti-angiogenic agents—bevacizumab, sunitinib, and sorafenib—to facilitate a comparative assessment of their efficacy across different models.
| Agent | In Vivo Model | Dosage | Key Findings | Reference |
| This compound acetate (CrA) | Murine Corneal Micropocket Assay | 0.1 and 0.2 mg/kg/injection, sc, twice daily | >70% inhibition of neovascularization (p<0.01) | [1] |
| Murine MX-1 Breast Carcinoma Xenograft | 0.1 and 0.2 mg/kg/injection, sc, twice daily | Active as a single agent (1.0 Log Cell Kill; p<0.02) | [1] | |
| Murine Colo-205 Colon Carcinoma Xenograft | 0.1 and 0.2 mg/kg/injection, sc, twice daily | Not statistically significant as a single agent at doses tested | [1] | |
| This compound acetate + Bevacizumab | Murine MX-1 Breast Carcinoma Xenograft | CrA: 0.1 and 0.2 mg/kg/inj, sc, bid; Bevacizumab: 5 mg/kg/inj, ip, twice weekly | Significantly better therapeutic outcome than monotherapy (3.3 Log Cell Kill, p<0.03) | [1] |
| Murine Colo-205 Colon Carcinoma Xenograft | CrA: 0.1 and 0.2 mg/kg/inj, sc, bid; Bevacizumab: 5 mg/kg/inj, ip, twice weekly | Significantly better therapeutic outcome than monotherapy (1.9 Log Cell Kill, p<0.01) | [1] |
| Agent | In Vivo Model | Dosage | Key Findings | Reference |
| Bevacizumab | Human Glioblastoma Xenograft (U87MG) | Not Specified | Significant reduction in tumor microvessel density | [4] |
| Human Colon Carcinoma Xenograft (HT29) | 15 mg/kg | Significant decrease in total microvessel density | ||
| Sunitinib | Human Glioblastoma Xenograft (U87MG) | 80 mg/kg/day | 74% reduction in tumor microvessel density (p < 0.05); 36% increase in median survival (p < 0.0001) | [5] |
| Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | Not Specified | 94% reduction in tumor volume (p < 0.01); Significant decrease in microvessel density | ||
| Sorafenib | Anaplastic Thyroid Carcinoma Xenograft | 40 and 80 mg/kg/day | ~67% and ~84% decrease in tumor microvessel density, respectively (p < 0.05) | |
| Pancreatic Islet Cell Tumor (RIP1-Tag2 mice) | Not Specified | Significant decrease in tumor volume; increased apoptosis and inhibited cell proliferation | [6] |
Signaling Pathways and Experimental Workflows
The anti-angiogenic effects of this compound are primarily mediated through the activation of the Corticotropin-Releasing Hormone Receptor 2 (CRHR2). This activation initiates a signaling cascade that leads to the inhibition of smooth muscle cell proliferation and a reduction in the release of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis[3][7].
To facilitate the replication and validation of these findings, detailed protocols for key in vivo anti-angiogenesis assays are provided below. The following diagram illustrates a typical workflow for a tumor xenograft study aimed at evaluating the efficacy of an anti-angiogenic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound acetate, a synthetic corticotropin-releasing factor with preclinical antitumor activity, alone and with bevacizumab, against human solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Acetate, a Synthetic Corticotropin-releasing Factor with Preclinical Antitumor Activity, alone and with Bevacizumab, against Human Brain Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 4. This compound acetate, a synthetic corticotropin-releasing factor with preclinical antitumor activity, alone and with bevacizumab, against human brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib Inhibits Tumor Growth and Improves Survival in a Transgenic Mouse Model of Pancreatic Islet Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing Hormone and Its Biological Diversity toward Angiogenesis [irjournal.org]
A Comparative Analysis of Corticorelin's Engagement with CRHR1 and CRHR2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Corticorelin, a synthetic form of human corticotropin-releasing hormone (CRH), is a critical neuropeptide that orchestrates the body's response to stress through its interaction with two primary receptor subtypes: the corticotropin-releasing hormone receptor 1 (CRHR1) and receptor 2 (CRHR2).[1][2][3] Both receptors are Class B G-protein coupled receptors (GPCRs) and are pivotal in a wide array of physiological and pathophysiological processes, ranging from the neuroendocrine stress response to inflammation and cardiovascular function.[4][5] Understanding the differential effects of this compound on these two receptors is paramount for the development of targeted therapeutics for stress-related disorders, inflammatory diseases, and other conditions.
This guide provides a comprehensive comparison of this compound's interaction with CRHR1 and CRHR2, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Comparison of this compound's Interaction with CRHR1 and CRHR2
The affinity and functional potency of this compound (human CRH) for its receptors are key determinants of its biological activity. While specific Ki and EC50 values for the synthetic form "this compound" are not always distinctly reported from the endogenous "CRH," the following table summarizes representative data for human CRH, which is structurally identical to this compound.
| Parameter | CRHR1 | CRHR2 | Reference |
| Binding Affinity (Ki) | ~0.17 nM | ~1100 nM (for ovine CRF, indicating significantly lower affinity for CRH compared to CRHR1) | [6] |
| Functional Potency (EC50 for cAMP production) | ~1-10 nM | ~54 nM | [7] |
Note: The binding affinity for CRHR2 is significantly lower for CRH compared to its other endogenous ligands like urocortins. CRH demonstrates a clear preferential binding to CRHR1.[1][2][8]
Differential Signaling Pathways Activated by this compound
This compound binding to CRHR1 and CRHR2 initiates distinct downstream signaling cascades, leading to varied cellular responses. Both receptors can couple to Gs proteins to activate the adenylyl cyclase-cAMP-PKA pathway. However, evidence suggests that CRHR1 predominantly signals through this pathway, while CRHR2 can also couple to other G-proteins like Gq to activate the phospholipase C pathway.[9]
CRHR1 Signaling Pathway
Upon this compound binding, CRHR1 primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10][11] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[12] PKA activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, through the involvement of small G proteins like Rap1.[13][14]
Caption: CRHR1 signaling cascade initiated by this compound.
CRHR2 Signaling Pathway
This compound binds to CRHR2 with lower affinity than CRHR1. While CRHR2 can also couple to Gs and stimulate cAMP production, it has been shown to activate other signaling pathways, including the Gq-mediated activation of phospholipase C (PLC).[15] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[16] Both PKA and PKC can be involved in the downstream activation of MAPK pathways.[17]
References
- 1. Corticotropin-releasing Hormone and Its Biological Diversity toward Angiogenesis [irjournal.org]
- 2. Corticotropin-releasing Hormone and Its Biological Diversity toward Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic human corticotropin-releasing factor analog, for the treatment of peritumoral brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Ligand requirements of the human corticotropin-releasing factor-binding protein.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. innoprot.com [innoprot.com]
- 8. Corticotropin-Releasing Hormone Receptor 2 Signaling Promotes Mucosal Repair Responses after Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corticotropin-releasing hormone activates ERK1/2 MAPK in specific brain areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Functional characterization of two corticotropin-releasing hormone receptors in Larimichthys crocea [frontiersin.org]
- 16. jneurosci.org [jneurosci.org]
- 17. Crhr2 corticotropin releasing hormone receptor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Corticorelin
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment and maintain research integrity. Corticorelin, a synthetic peptide, requires careful handling and specific disposal methods to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety principles and chemical waste management best practices.
Immediate Safety and Handling Protocols
Before beginning any disposal process, a thorough hazard assessment is crucial. While this compound's full toxicological properties may not be extensively documented, it should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.[1]
-
Lab Coat: A buttoned lab coat is essential to protect skin and clothing.[1]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood or biosafety cabinet, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
The appropriate method for this compound disposal depends on its form (solid or liquid) and must comply with institutional and local regulations. Never dispose of this compound or its solutions down the drain or in regular trash.[2][3]
Liquid this compound Waste:
-
Inactivation (Optional but Recommended): For solutions containing this compound, chemical inactivation can add a layer of safety.
-
Treat the solution with a 1 M HCl or 1 M NaOH solution to hydrolyze and inactivate the peptide. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[4]
-
Allow the mixture to react for at least 24 hours at room temperature to ensure complete degradation.[4]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[4]
-
For acidic solutions, slowly add a base like sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
Continuously monitor the pH during neutralization.
-
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[4]
Solid this compound Waste:
Solid waste includes unused lyophilized powder, contaminated vials, pipette tips, gloves, and other labware.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a component.[4]
Final Disposal Pathway
The primary recommended disposal method for this compound is incineration.
-
Consult Safety Data Sheet (SDS): The SDS for this compound advises dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Institutional Protocols: Always follow your institution's specific protocols for chemical waste disposal.[1] Contact your Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste containers.[1][4] They will ensure compliant disposal through a licensed hazardous waste management service.
Data Presentation: Summary of this compound Disposal Procedures
| Waste Type | Procedure | Key Parameters | Final Disposal |
| Liquid Waste | 1. Inactivation (optional) 2. Neutralization 3. Collection | Inactivation: 1 M HCl or 1 M NaOH for ≥ 24 hrs Neutralization: pH 6.0 - 8.0 | Incineration via licensed waste disposal service. |
| Solid Waste | 1. Segregation 2. Collection | Use dedicated, labeled, leak-proof containers. | Incineration via licensed waste disposal service. |
| Contaminated PPE | Segregate as solid waste. | Collect in designated hazardous waste containers. | Incineration via licensed waste disposal service. |
Experimental Protocols
The general experimental protocol for the chemical inactivation of peptide waste, such as this compound solutions, involves the following methodology:
-
Preparation: Work in a chemical fume hood while wearing appropriate PPE. Prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Inactivation: For every 1 part of liquid peptide waste, add 10 parts of the 1 M inactivating solution.
-
Reaction: Gently stir the mixture and cover the container. Allow the reaction to proceed for a minimum of 24 hours at room temperature.
-
Neutralization: After the inactivation period, use a calibrated pH meter to check the solution's pH. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions) until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous chemical waste container for disposal.
Mandatory Visualization
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Corticorelin
For researchers, scientists, and drug development professionals, the safe and effective handling of potent synthetic peptides like Corticorelin is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][2] The following table summarizes the recommended PPE for handling this compound in both its lyophilized (powder) and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][3] Work in a fume hood or biosafety cabinet.[4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: From Receipt to Disposal
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[3]
Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage.
-
Store lyophilized this compound at -20°C or -80°C for long-term stability.[4]
-
Reconstituted solutions should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C or -80°C for longer-term storage to avoid repeated freeze-thaw cycles.[4]
Handling and Reconstitution:
-
Always handle this compound in a designated, well-ventilated area, such as a chemical fume hood, especially when working with the lyophilized powder to prevent inhalation.[4]
-
Before handling, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
When reconstituting, gently add the appropriate solvent (refer to the product datasheet for the recommended solvent) to the vial. Do not shake; instead, gently swirl or roll the vial to dissolve the peptide.
-
Aliquoting the reconstituted solution into single-use vials is highly recommended to minimize contamination and degradation.[1]
Disposal Plan: Peptides should be treated as chemical waste and require proper disposal procedures to ensure laboratory safety and regulatory compliance.[1] Never dispose of peptides in the regular trash or down the drain.[4]
-
Solid Waste: All contaminated materials, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated after handling this compound.
-
Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of hazardous chemical waste.[4]
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared is crucial.
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Remove any contaminated clothing.[5]
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.[5]
-
If breathing is difficult, provide oxygen.
-
If the individual is not breathing, begin artificial respiration.
-
Seek immediate medical attention.[5]
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.[5]
-
Seek immediate medical attention.[5]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and a lab coat.
-
For small spills of lyophilized powder, carefully cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and spilled powder into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose of all contaminated materials as hazardous waste.
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key decision-making processes for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Emergency response workflow for a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
